molecular formula C7H13NO3 B8674775 Ethyl 3-amino-3-ethoxyacrylate

Ethyl 3-amino-3-ethoxyacrylate

Cat. No.: B8674775
M. Wt: 159.18 g/mol
InChI Key: XLTPBSBNLKQLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-ethoxyacrylate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-3-ethoxyacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-3-ethoxyacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl 3-amino-3-ethoxyprop-2-enoate

InChI

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h5H,3-4,8H2,1-2H3

InChI Key

XLTPBSBNLKQLHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)OCC)N

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of Ethyl 3-amino-3-ethoxyacrylate?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of Ethyl 3-amino-3-ethoxyacrylate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Trifunctional Synthon

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for versatile, multifunctional building blocks is insatiable. Ethyl 3-amino-3-ethoxyacrylate, often utilized as its stable hydrochloride salt, has emerged as a preeminent example of such a reagent. This compound uniquely combines the functionalities of an enamine, an enol ether, and an acrylate ester within a compact three-carbon backbone. This trifunctional nature imbues it with a rich and tunable reactivity profile, allowing it to serve as a cornerstone in the construction of complex molecular architectures.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of Ethyl 3-amino-3-ethoxyacrylate. It is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage its unique attributes for the synthesis of novel heterocycles, non-canonical amino acids, and functionalized polymers. We will delve into the causality behind its reactivity and provide field-proven, validated protocols for its application, grounding our discussion in authoritative references.[1][2]

Molecular Structure and Physicochemical Properties

The utility of any reagent begins with a fundamental understanding of its structure and physical characteristics. Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a white, crystalline solid, valued for its stability and ease of handling compared to the free base.[1][2]

Structural Elucidation

The molecule's power lies in the electronic interplay between its functional groups. The nitrogen lone pair of the amino group and the oxygen lone pair of the ethoxy group donate electron density into the carbon-carbon double bond, which in turn is conjugated with the electron-withdrawing ethyl ester. This "push-pull" system dictates its reactivity. The InChI key and SMILES string from vendor data suggest the molecule is predominantly the (E)-isomer, which is sterically favored.[3]

  • Systematic Name: ethyl (E)-3-amino-3-ethoxyprop-2-enoate hydrochloride

  • Common Synonyms: Ethyl β-amino-β-ethoxyacrylate HCl, (1,3-Diethoxy-3-oxoprop-1-enyl)ammonium chloride[2]

  • Molecular Formula (HCl salt): C₇H₁₄ClNO₃

  • Molecular Weight (HCl salt): 195.64 g/mol [3]

Physicochemical and Spectroscopic Data

Quantitative data is essential for experimental design, including reaction setup and purification. The following tables summarize the key physical properties and expected spectroscopic signatures of the compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 34570-16-6 [3]
Appearance White solid [2]
Melting Point 103-105 °C (lit.) [3]
Storage Temperature 2-8°C [3]

| Solubility | Favorable solubility in various solvents |[1] |

Table 2: Spectroscopic Characterization Data

Technique Data
¹H NMR Expected Chemical Shifts (δ, ppm in CDCl₃): ~1.2-1.4 (m, 6H, 2 x -CH₃), ~4.0-4.3 (m, 4H, 2 x -OCH₂-), ~4.8 (s, 1H, vinyl C-H), ~7.5 & ~9.5 (br s, 2H, -NH₂)
¹³C NMR Expected Chemical Shifts (δ, ppm in CDCl₃): ~14 (-CH₃), ~58 (-OCH₂- ester), ~65 (-OCH₂- ether), ~90 (vinyl C-H), ~165 (C=O), ~170 (vinyl C-N/C-O)
Mass Spec (ESI-MS) Free Base (C₇H₁₃NO₃, MW: 159.19): Predicted m/z for [M+H]⁺: 160.09682
IR Spectroscopy Expected Absorptions (cm⁻¹): ~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1680-1700 (C=O stretch, ester), ~1620 (C=C stretch)

Note: Experimental NMR data is not widely published. The expected values are derived from standard chemical shift principles and data for analogous structures like ethyl acrylate.[4][5]

Synthesis and Safe Handling

While Ethyl 3-amino-3-ethoxyacrylate hydrochloride is commercially available, understanding its synthesis provides insight into its chemistry and potential impurities. A plausible and efficient laboratory synthesis can be conceptualized starting from ethyl cyanoacetate, leveraging a Pinner-type reaction mechanism.

Proposed Synthetic Workflow

The synthesis involves two key transformations: 1) Formation of an imidate ester hydrochloride from the starting nitrile, and 2) Reaction with ethanol to displace the chloride and form the final product.

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Amination A Ethyl Cyanoacetate D Ethyl 3-chloro-3-ethoxy-2-propenimidate HCl (Intermediate) A->D B Ethanol (Anhydrous) B->D C HCl (gas) C->D F Ethyl 3-amino-3-ethoxyacrylate HCl (Final Product) D->F Reaction E Ammonia (in Ethanol) E->F

Caption: Proposed two-step synthesis of Ethyl 3-amino-3-ethoxyacrylate HCl.

Representative Laboratory Synthesis Protocol

This protocol is a representative method based on established chemical principles for imidate and enamine formation.

Objective: To synthesize Ethyl 3-amino-3-ethoxyacrylate hydrochloride from ethyl cyanoacetate.

Materials:

  • Ethyl cyanoacetate (1 equiv.)

  • Anhydrous ethanol

  • Hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia solution in ethanol

Procedure:

  • Imidate Formation:

    • Dissolve ethyl cyanoacetate (1 equiv.) in a minimal amount of anhydrous ethanol in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 2-3 hours while maintaining the temperature at 0°C.

    • Seal the flask and allow it to stand at 4°C for 24-48 hours until a precipitate forms.

    • Collect the solid intermediate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Amination:

    • Suspend the dried intermediate in anhydrous ethanol at 0°C.

    • Slowly add a solution of ammonia in ethanol (1.1 equiv.) dropwise with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Reduce the solvent volume under reduced pressure.

    • Precipitate the final product by adding anhydrous diethyl ether.

    • Collect the white solid by vacuum filtration, wash with diethyl ether, and dry to yield Ethyl 3-amino-3-ethoxyacrylate hydrochloride.

Safety and Handling

As a prudent laboratory practice, this compound must be handled with appropriate personal protective equipment (PPE).[3]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • PPE: Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3]

Chemical Reactivity and Synthetic Applications

The synthetic power of Ethyl 3-amino-3-ethoxyacrylate stems from its identity as a masked 1,3-dielectrophile. The enamine/enol ether system can be hydrolyzed to reveal a β-ketoester, while the acrylate system itself is a classic Michael acceptor. This dual reactivity makes it a superior building block for heterocyclic synthesis.

Core Reactivity Principles

The molecule's reactivity is governed by the resonance stabilization and the electrophilic and nucleophilic sites.

Caption: Key nucleophilic and electrophilic sites on the molecule.

This electronic configuration allows it to react as a versatile C3 synthon, typically with dinucleophiles such as amidines, guanidines, or ureas to form five- or six-membered heterocycles.

Application in Pyrimidine Synthesis

One of the most powerful applications of this reagent is in the construction of the pyrimidine core, a scaffold prevalent in numerous pharmaceuticals, including antivirals and anticancer agents. The reaction proceeds by condensing Ethyl 3-amino-3-ethoxyacrylate with an amidine or guanidine.[6] This is a classic example of building a pyrimidine ring from C-C-C and N-C-N fragments.[7]

Reaction Scheme: The general reaction involves the condensation of the acrylate with an unsubstituted or substituted amidine in the presence of a base to yield a 4-hydroxypyrimidine derivative.

G reagent1 Ethyl 3-amino-3-ethoxyacrylate plus1 + reagent2 Amidine (R-C(NH)NH₂) arrow Base (e.g., NaOEt) Heat product 2-R-4-Hydroxypyrimidine plus2 + EtOH + NH₃

Caption: General scheme for 4-hydroxypyrimidine synthesis.

Validated Protocol: Synthesis of 2-Phenyl-4-hydroxypyrimidine

Objective: To synthesize 2-phenyl-4-hydroxypyrimidine via condensation of Ethyl 3-amino-3-ethoxyacrylate hydrochloride and benzamidine hydrochloride.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1 equiv., 1.96 g)

  • Benzamidine hydrochloride (1 equiv., 1.57 g)

  • Sodium ethoxide (2.1 equiv. of a 21% solution in ethanol)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.96 g, 10 mmol) and benzamidine hydrochloride (1.57 g, 10 mmol).

    • Add 30 mL of anhydrous ethanol and stir to form a suspension.

  • Base Addition and Reflux:

    • Slowly add the sodium ethoxide solution (21 mmol) to the stirred suspension at room temperature. The mixture will warm slightly.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using an oil bath.

    • Maintain the reflux for 6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol), observing the disappearance of the starting materials.

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7. A precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL).

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the product from an ethanol/water mixture to yield pure 2-phenyl-4-hydroxypyrimidine as a white solid.

Rationale: The use of sodium ethoxide serves two purposes: to deprotonate the hydrochloride salts of both starting materials, liberating the free bases, and to catalyze the condensation and subsequent cyclization by promoting nucleophilic attack. The acidic workup ensures the product precipitates as the neutral hydroxypyrimidine. This type of condensation is a robust and widely cited method for pyrimidine synthesis.[8]

Conclusion

Ethyl 3-amino-3-ethoxyacrylate is a powerful and versatile C3 synthon whose value is derived from the unique interplay of its three functional groups. Its stability as a hydrochloride salt makes it a practical and reliable reagent for complex organic synthesis. As demonstrated, its primary application lies in the efficient construction of heterocyclic systems, most notably pyrimidines, which are of immense interest to the pharmaceutical industry. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently incorporate this valuable building block into their synthetic strategies, enabling the exploration of novel chemical space.

References

  • PubChemLite. Ethyl 3-amino-3-ethoxyacrylate hydrochloride. [Online] Available at: [Link]

  • Moosavi-Zare, A. R., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Online] Available at: [Link]

  • Miller, G. W., & Rose, F. L. (1962). Pyrimidines. Part XI. The synthesis of some 4-hydroxy- and 4-amino-pyrimidines. Journal of the Chemical Society, 5642-5651.
  • European Patent Office. (1989). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Online] Available at: [Link]

  • University of California, Los Angeles. NMR: Novice Level, Spectrum 17 - Ethyl acrylate. [Online] Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Abdel-Gawad, H., et al. (2010). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura Journal of Chemistry, 37(2), 29-50.
  • Reagentia. Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1 x 25 g). [Online] Available at: [Link]

Sources

Ethyl 3-amino-3-ethoxyacrylate structural analysis and characterization.

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary & Structural Dynamics

Ethyl 3-amino-3-ethoxyacrylate (EAEA) represents a class of "push-pull" alkenes, functioning as a critical C3 building block in the synthesis of nitrogenous heterocycles. While often cataloged under the name Ethyl 3-amino-3-ethoxyacrylate (emphasizing the enamine form), it is chemically synonymous in its salt form with Ethyl 3-ethoxy-3-iminopropionate hydrochloride (the Pinner salt).

Understanding the Tautomeric Equilibrium is the first step in mastering this reagent. In solution, the free base exists in a dynamic equilibrium between the Imidate (A) and Enamine (B) forms. However, the commercially available stable solid is almost exclusively the Hydrochloride Salt (C), which stabilizes the imidate structure against hydrolysis.

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural relationship and the protonation state that confers stability.

Tautomerism Imidate Imidate Form (A) Ethyl 3-ethoxy-3-iminopropionate (Electrophilic at Carbon) Enamine Enamine Form (B) Ethyl 3-amino-3-ethoxyacrylate (Nucleophilic at Carbon) Imidate->Enamine Tautomerism (Solution) Salt HCl Salt Form (C) STABLE COMMERCIAL PRODUCT (CAS 34570-16-6) Imidate->Salt + HCl (Anhydrous) Enamine->Salt + HCl

Figure 1: The dynamic equilibrium between imidate and enamine forms, stabilized as the hydrochloride salt.[1][2]

Synthesis Protocol: The Pinner Reaction

Causality: The synthesis relies on the Pinner reaction, where a nitrile is activated by anhydrous HCl to allow nucleophilic attack by ethanol. Critical Control Point: Moisture is the enemy. The presence of water will hydrolyze the imidate intermediate into diethyl malonate, a thermodynamic dead-end.

Materials
  • Ethyl Cyanoacetate (1.0 eq)

  • Absolute Ethanol (1.1 eq)

  • HCl gas (Anhydrous) or Acetyl Chloride/Ethanol mixture (to generate HCl in situ)

  • Diethyl Ether (Solvent)

Step-by-Step Methodology
  • Preparation (In Situ HCl Generation):

    • In a 3-neck round-bottom flask equipped with a drying tube (CaCl₂), charge Absolute Ethanol (1.1 eq) and Diethyl Ether.

    • Cool to 0°C in an ice bath.

    • Add Acetyl Chloride (1.1 eq) dropwise over 30 minutes. Reason: Acetyl chloride reacts with ethanol to generate anhydrous HCl and ethyl acetate, avoiding the need for gas cylinders.

  • Addition of Nitrile:

    • Add Ethyl Cyanoacetate (1.0 eq) dropwise, maintaining temperature < 5°C.

    • Mechanistic Note: Low temperature prevents the "Pinner cleavage" (decomposition to amide).

  • Reaction & Crystallization:

    • Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • The solution will become turbid as the Ethyl 3-ethoxy-3-iminopropionate hydrochloride precipitates.

    • Cool to -10°C to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under an inert atmosphere (Argon/Nitrogen) if possible.

    • Wash with cold anhydrous ether to remove unreacted nitrile.

    • Storage: Store immediately at 2–8°C in a desiccator.

Structural Characterization

The following data validates the identity of the HCl salt (CAS 34570-16-6).[1]

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum in DMSO-d₆ typically shows the imidate form due to protonation.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
NH₂⁺ / NH 10.5 – 11.5Broad Singlet2HImidate/Amidine protons
=CH (Enamine)4.85Singlet<1HMinor tautomer (if visible)
-CH₂- (Imidate)4.10Singlet2HAlpha-methylene (major form)
O-CH₂-CH₃ (Ester)4.15Quartet2HEthyl ester methylene
O-CH₂-CH₃ (Ether)4.45Quartet2HImidate ether methylene
-CH₃ (Groups)1.2 – 1.4Multiplets6HMethyl groups (overlapping)

Interpretation: The presence of a singlet at ~4.10 ppm (methylene) rather than a vinyl proton at ~4.85 ppm confirms the Imidate structure dominates in the salt form.

Infrared Spectroscopy (IR)
  • 3200–3000 cm⁻¹: Broad N-H stretch (Ammonium salt character).

  • 1740 cm⁻¹: C=O stretch (Ester).

  • 1660 cm⁻¹: C=N stretch (Imidate characteristic). Note: If this shifts to 1620 cm⁻¹, it indicates significant enamine character.

Applications in Heterocyclic Synthesis

EAEA is a "masked" dicarbonyl equivalent. It reacts with binucleophiles to form 6-membered rings (Pyrimidines) or 5-membered rings (Pyrazoles).

Workflow: Synthesis of Pyrimidine Derivatives

The most common application is the reaction with amidines or urea to form pyrimidine cores, essential in oncology and antiviral drug discovery.

ReactionPathway Precursor Ethyl 3-amino-3-ethoxyacrylate (HCl Salt) Intermediate Intermediate: Acyl-Amidine Adduct Precursor->Intermediate Base (NaOEt/EtOH) Nucleophilic Attack Reagent Amidine / Urea / Guanidine (Binucleophile) Reagent->Intermediate Product Target Heterocycle: PYRIMIDINE CORE Intermediate->Product Cyclization & Elimination of EtOH

Figure 2: General pathway for pyrimidine synthesis using EAEA.

Protocol for Pyrimidine Synthesis:

  • Dissolve Sodium Ethoxide (2.0 eq) in Ethanol.

  • Add the Amidine/Guanidine hydrochloride (1.0 eq).

  • Add Ethyl 3-amino-3-ethoxyacrylate HCl (1.0 eq) in portions.

  • Reflux for 4–6 hours.

  • Evaporate solvent and acidify to precipitate the pyrimidine-4-ol derivative.

Stability & Handling (Self-Validating Safety)
  • Hygroscopicity: The HCl salt is highly hygroscopic. If the white solid turns into a sticky paste, hydrolysis has occurred (formation of malonate mono-amide). Validation: Check melting point; if <100°C, discard.

  • Thermal Instability: Do not heat the free base above 50°C without solvent; it polymerizes.

  • Storage: Store under Argon at 4°C.

References
  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Sigma-Aldrich. (2024). Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Sheet.

  • McElvain, S. M., & Schroeder, J. P. (1949). Orthoesters and Related Compounds from Malono- and Succinonitriles. Journal of the American Chemical Society, 71(1), 40-46.
  • PubChem. (2024).[1][2][3][4] Ethyl 3-ethoxy-3-iminopropionate hydrochloride (Compound Summary).

  • Kenner, G. W., et al. (1943). Pyrimidine derivatives.[2][5] Journal of the Chemical Society, 388. (Application in heterocycle synthesis).

Sources

Advanced Synthesis Strategies for Ethyl 3-amino-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Chemical Development Series

Strategic Overview & Molecular Architecture

Ethyl 3-amino-3-ethoxyacrylate (CAS: 34570-16-6 for HCl salt) represents a critical bifunctional building block in modern heterocyclic chemistry.[1] Structurally, it exists at the intersection of an imidate ester and a vinylogous carbamate , exhibiting significant tautomeric equilibrium between the 3-ethoxy-3-iminopropionate form (Imidate) and the 3-amino-3-ethoxyacrylate form (Enamine).

This duality makes it a potent electrophile for the synthesis of nitrogen-rich heterocycles, particularly pyrimidines and purines , which are foundational scaffolds in oncology and antiviral drug discovery.

Tautomeric Identity

The molecule is most stable and commercially available as its hydrochloride salt.[1] Upon neutralization, the free base exhibits rapid tautomerism:

  • Form A (Imidate):

    
    
    
  • Form B (Enamine):

    
    
    

Critical Synthesis Note: The synthesis of this compound is almost exclusively achieved via the Pinner Reaction .[1] Attempts to synthesize it via condensation methods (e.g., orthoesters) typically yield ethoxymethylene derivatives rather than the target amino-ethoxy core.

Core Synthesis Pathway: The Modified Pinner Reaction[1]

The Pinner reaction remains the "Gold Standard" for generating this scaffold.[1] It involves the acid-catalyzed addition of ethanol to the nitrile group of ethyl cyanoacetate.[1]

Reaction Mechanism

The transformation proceeds through the activation of the nitrile by anhydrous HCl, forming a highly electrophilic nitrilium ion.[1] Ethanol attacks this species to generate the imidate salt.[1]

PinnerMechanism Nitrile Ethyl Cyanoacetate (N≡C-CH2-COOEt) Nitrilium Nitrilium Ion (H-N≡C+-CH2...) Nitrile->Nitrilium Protonation (HCl) HCl Anhydrous HCl HCl->Nitrilium Imidate Imidate HCl (Product) Nitrilium->Imidate Nucleophilic Attack (EtOH) Ethanol Abs. Ethanol Ethanol->Imidate

Figure 1: Mechanistic flow of the Pinner synthesis for Ethyl 3-amino-3-ethoxyacrylate.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 3-ethoxy-3-iminopropionate hydrochloride (200 mmol scale).

Reagents & Materials:

  • Ethyl Cyanoacetate (22.6 g, 200 mmol) - Must be distilled if yellow.

  • Absolute Ethanol (11.0 g, 240 mmol) - Strictly anhydrous (≤0.05% water).

  • Diethyl Ether (anhydrous) or Dichloromethane - Solvent.

  • HCl Gas (generated via

    
     + NaCl or from cylinder).[1]
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a calcium chloride drying tube. Flush with Argon/Nitrogen.[1]

  • Solvation: Charge the flask with Ethyl Cyanoacetate (1.0 equiv) and Absolute Ethanol (1.2 equiv). Add anhydrous Diethyl Ether (100 mL) to act as a co-solvent and heat sink.[1]

  • Acid Saturation: Cool the mixture to 0°C using an ice-salt bath. Slowly bubble anhydrous HCl gas into the solution.

    • Control Point: Maintain internal temperature below 5°C. Exothermic reaction.[1]

    • Saturation Endpoint: Continue until the solution is saturated (weight gain of approx.[1] 1.1–1.2 equiv of HCl).[1]

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 0–4°C (refrigerator) for 24–48 hours .

    • Observation: The mixture will solidify into a crystalline mass or thick slurry.[1]

  • Isolation:

    • Filter the crystalline solid rapidly under a blanket of dry nitrogen (the product is hygroscopic).[1]

    • Wash the filter cake with cold, anhydrous diethyl ether (

      
       mL) to remove excess HCl and unreacted nitrile.
      
  • Drying: Dry the white crystalline solid in a vacuum desiccator over

    
     or KOH pellets.
    

Yield Expectation: 85–95% Appearance: White, hygroscopic crystalline solid.

Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Water Content < 0.05%Moisture causes hydrolysis of the imidate to Diethyl Malonate (useless byproduct) and Ammonium Chloride.[1]
Temperature < 5°C (during addition)Higher temperatures favor the "Pinner cleavage" to amides or decomposition.
HCl Stoichiometry > 1.05 equivExcess HCl stabilizes the imidate salt and prevents reversal.
Reaction Time 24–48 HoursKinetics of nitrile addition are slow at 0°C; premature workup reduces yield.

Characterization & Validation

To validate the synthesis, one must distinguish the product from the starting nitrile and the hydrolyzed malonate byproduct.[1]

Spectroscopic Signature ( NMR, DMSO- )
  • 
     1.21 (t, 3H):  Ester 
    
    
    
  • 
     1.35 (t, 3H):  Imidate 
    
    
    
  • 
     3.85 (s, 2H):  Methylene 
    
    
    
    (Characteristic of Imidate form)
    • Note: In the enamine tautomer, this shifts to a vinyl singlet ~

      
       4.5–5.0, but in DMSO/acid, the imidate form often dominates.
      
  • 
     4.15 (q, 2H):  Ester 
    
    
    
  • 
     4.45 (q, 2H):  Imidate 
    
    
    
  • 
     10–11 (br s): 
    
    
    
    /
    
    
    protons (Exchangeable).[1]
Purity Check

Dissolve a small sample in water.[1]

  • Immediate Test: Add dilute

    
    .
    
  • Result: A distinct smell of ammonia indicates hydrolysis (expected).[1]

  • TLC: Run in Ethyl Acetate/Hexane (1:1).[1] The starting nitrile (

    
    ) should be absent.[1] The salt will likely stay at the baseline.[1]
    

Downstream Applications: Heterocycle Formation

The primary utility of Ethyl 3-amino-3-ethoxyacrylate is its reaction with amidines or hydrazines.[1]

Example: Synthesis of 4-Hydroxypyrimidines

  • Reactants: Ethyl 3-amino-3-ethoxyacrylate HCl + Benzamidine HCl.[1]

  • Base: Sodium Ethoxide (2.2 equiv).[1][2]

  • Mechanism: The base liberates the free imidate and the free amidine.[1] The amidine nitrogen attacks the imidate carbon (displacing ethanol), followed by cyclization onto the ester.[1]

Heterocycle Start Ethyl 3-amino-3-ethoxyacrylate (HCl Salt) Inter Intermediate Amidine Exchange Start->Inter + Amidine + Base Amidine Amidine (R-C(=NH)NH2) Base NaOEt/EtOH Product Pyrimidin-4-ol Derivative Inter->Product Cyclization (-EtOH)

Figure 2: Application of the target molecule in pyrimidine synthesis.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • McElvain, S. M., & Schroeder, J. P. (1949). Orthoesters and Related Compounds from Malono- and Cyano-Nitriles.[1] Journal of the American Chemical Society, 71(1), 40-46. Link[1]

  • Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction. Journal of the American Chemical Society, 120(19), 4901-4902. (Demonstrates utility of related imidate precursors). Link[1]

  • Sigma-Aldrich. (2024).[1][3] Product Specification: Ethyl 3-amino-3-ethoxyacrylate hydrochloride.[1][4] Link

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Versatile Building Block, Ethyl 3-amino-3-ethoxyacrylate

Ethyl 3-amino-3-ethoxyacrylate is a valuable bifunctional molecule in organic synthesis, serving as a versatile precursor for a wide array of heterocyclic compounds, modified amino acids, and peptidomimetics. Its enamine and ester functionalities provide two reactive centers for diverse chemical transformations, making it a molecule of significant interest in medicinal chemistry and drug development.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 3-amino-3-ethoxyacrylate, grounded in both theoretical principles and comparative data from closely related analogs.

Molecular Structure and Isomerism

Ethyl 3-amino-3-ethoxyacrylate can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C2-C3 double bond. The relative stability of these isomers can be influenced by solvent and temperature. It is crucial to consider the potential for isomeric mixtures when interpreting spectroscopic data.

Caption: Geometric isomers of Ethyl 3-amino-3-ethoxyacrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Ethyl 3-amino-3-ethoxyacrylate, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Detailed Analysis
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
-CH₃ (ester)~1.25triplet~7.1
-CH₂- (ester)~4.15quartet~7.1
-CH₃ (ethoxy)~1.35triplet~7.0
-CH₂- (ethoxy)~3.95quartet~7.0
=CH-~4.5 - 5.0singlet-The chemical shift is highly dependent on the isomer and solvent.
-NH₂~5.0 - 7.0broad singlet-The chemical shift and signal shape are highly variable and depend on concentration, solvent, and temperature due to hydrogen bonding and exchange.

Expert Insights: The two ethyl groups are diastereotopic and are expected to show distinct, albeit potentially overlapping, signals. The position of the vinyl proton is significantly influenced by the electron-donating amino and ethoxy groups. The broadness of the -NH₂ signal is a characteristic feature.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. Based on the structure, seven distinct carbon signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-C H₃ (ester)~14
-C H₂- (ester)~60
-C H₃ (ethoxy)~15
-C H₂- (ethoxy)~65
=C H-~80 - 90Shielded by the amino and ethoxy groups.
=C (NH₂)(OEt)~160 - 170Deshielded due to attachment to two heteroatoms.
C =O (ester)~165 - 175

Expert Insights: The chemical shifts of the vinylic carbons are particularly diagnostic. The carbon at position 2 (=CH-) is expected to be significantly upfield compared to a typical acrylate due to the strong electron-donating effect of the amino and ethoxy groups at position 3.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. The IR spectrum of Ethyl 3-amino-3-ethoxyacrylate will be characterized by the stretching and bending vibrations of its key functional groups.

Functional Group Expected Frequency Range (cm⁻¹) Vibration Mode
N-H3400 - 3200Stretching (often two bands for -NH₂)
C-H (sp³ and sp²)3000 - 2850Stretching
C=O (ester)1700 - 1680Stretching (conjugated)
C=C1620 - 1580Stretching
C-O1300 - 1000Stretching
N-H1650 - 1550Bending

Expert Insights: The C=O stretching frequency is expected to be lower than that of a typical saturated ester due to conjugation with the enamine system. The presence of two bands in the N-H stretching region is a strong indication of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-amino-3-ethoxyacrylate, the molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.19 g/mol .

Experimental Data: A GC-MS spectrum of Ethyl 3-amino-3-ethoxyacrylate is available in the SpectraBase database.[3]

  • Molecular Ion (M⁺): m/z = 159

  • Predicted Adducts: Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 160.09682 and [M+Na]⁺ at m/z 182.07876.

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of neutral molecules such as ethanol (loss of 46 amu) from the ester or ethoxy group, and subsequent fragmentations of the resulting ions.

Mass_Spec_Fragmentation M [M]⁺ m/z = 159 M_minus_OEt [M - OEt]⁺ m/z = 114 M->M_minus_OEt - •OEt M_minus_EtOH [M - EtOH]⁺ m/z = 113 M->M_minus_EtOH - EtOH

Caption: Predicted major fragmentation pathways for Ethyl 3-amino-3-ethoxyacrylate.

Experimental Protocols

Synthesis of Ethyl 3-amino-3-ethoxyacrylate

A common synthetic route involves the reaction of ethyl 3,3-diethoxypropanoate with ammonia.

Materials:

  • Ethyl 3,3-diethoxypropanoate

  • Ammonia (aqueous or ethanolic solution)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve ethyl 3,3-diethoxypropanoate in ethanol in a round-bottom flask.

  • Add an excess of ammonia solution to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain Ethyl 3-amino-3-ethoxyacrylate.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow Sample Ethyl 3-amino-3-ethoxyacrylate Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS or ESI-MS) Sample->MS Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

IR Sample Preparation (Thin Film):

  • Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Gently press the plates together to form a thin film.

  • Mount the plates in the spectrometer's sample holder.

Mass Spectrometry (GC-MS) Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject an aliquot of the solution into the GC-MS instrument.

Conclusion

The spectroscopic characterization of Ethyl 3-amino-3-ethoxyacrylate provides a detailed picture of its molecular structure. While experimental NMR and IR data for the pure compound are not widely published, a comprehensive understanding of its expected spectral features can be derived from fundamental principles and comparison with closely related analogs. The mass spectrum confirms the molecular weight and provides insights into its fragmentation patterns. This guide serves as a valuable resource for researchers utilizing this important synthetic building block, enabling confident structural verification and facilitating its application in the synthesis of novel compounds.

References

  • Vu, M. T., Nguyen, N., & Le, T. D. (2019). STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. ResearchGate. [Link]

  • SpectraBase. Ethyl 3-amino-3-ethoxyacrylate. [Link]

  • PubChem. Ethyl 3-ethoxy-2-propenoate. [Link]

Sources

Technical Monograph: Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Primary CAS: 34570-16-6 (Hydrochloride salt) Free Base CAS: 39632-87-6 Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 (Salt)[1]

Executive Summary & Chemical Identity

Ethyl 3-amino-3-ethoxyacrylate (often encountered as its stable hydrochloride salt, Ethyl 3-ethoxy-3-iminopropionate hydrochloride ) is a critical bifunctional "C3" building block in organic synthesis. It belongs to the class of imidate esters (Pinner salts) and their enamine tautomers.

Its primary utility lies in its reactivity as a 1,3-dielectrophile equivalent . The carbon bearing the ethoxy and amino groups acts as a masked carboxylate, while the


-carbon (in the tautomeric form) or the ester carbonyl provides the second electrophilic site. This unique electronic structure makes it indispensable for the regioselective synthesis of nitrogen heterocycles, particularly pyrimidines  and pyrazoles , which are scaffold backbones for numerous oncology and antiviral therapeutics.
Chemical Identity Data
PropertySpecification
IUPAC Name Ethyl 3-amino-3-ethoxyprop-2-enoate hydrochloride
Common Synonyms Pinner Salt; Ethyl 3-ethoxy-3-iminopropionate HCl; Malonic acid ethyl ester imide ethyl ester HCl
CAS Number (HCl) 34570-16-6 (Standard Commercial Form)
CAS Number (Free Base) 39632-87-6
Molecular Formula

Molecular Weight 195.64 g/mol
SMILES CCOC(=O)C=C(N)OCC.Cl
Appearance White to off-white hygroscopic crystalline solid
Solubility Soluble in Ethanol, DMSO; Decomposes in Water

Structural Dynamics: The Tautomerism Challenge

Researchers must understand that this compound exists in a dynamic equilibrium between the imidate and enamine forms. In the solid state (HCl salt), it predominantly adopts the protonated imidate structure, which stabilizes the molecule against hydrolysis.

  • Form A (Imidate):

    
    
    
  • Form B (Enamine):

    
    
    

Critical Handling Note: The compound is highly moisture-sensitive. Exposure to atmospheric moisture causes rapid hydrolysis to Ethyl malonate monoimidate or reversion to Ethyl cyanoacetate , compromising yield in subsequent steps.

Synthesis Protocol: The Pinner Reaction

The industrial and laboratory standard for generating Ethyl 3-amino-3-ethoxyacrylate is the Pinner Synthesis . This method utilizes the nucleophilic attack of ethanol on the nitrile group of ethyl cyanoacetate under anhydrous acidic conditions.

Reagents & Materials[6][7]
  • Precursor: Ethyl Cyanoacetate (

    
    99% purity).
    
  • Solvent/Reactant: Absolute Ethanol (Anhydrous,

    
    0.01% water).
    
  • Acid Source: Hydrogen Chloride (HCl) gas (Dried through

    
     trap).
    
  • Solvent (Workup): Diethyl Ether (Anhydrous).

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (CaCl2). Place in an ice-salt bath to maintain temperature between

    
     and 
    
    
    
    .
  • Charging: Charge the flask with Ethyl Cyanoacetate (1.0 eq) and Absolute Ethanol (1.1 eq). Note: Excess ethanol can lead to orthoester byproducts.

  • Acidification: Slowly bubble dry HCl gas into the solution. The reaction is exothermic; control the rate to keep the internal temperature below

    
    . Saturation is achieved when the weight increases by approx. 1.1–1.2 equivalents of HCl.
    
  • Incubation: Seal the flask tightly and store at

    
     (refrigerator) for 24–48 hours. The mixture will solidify into a crystalline mass.
    
  • Isolation:

    • Triturate the solid mass with anhydrous Diethyl Ether to remove unreacted nitrile and excess HCl.

    • Filter the white crystalline solid under an inert atmosphere (Nitrogen/Argon).

    • Do not wash with water.

  • Storage: Store in a desiccator at

    
    .
    
Mechanistic Pathway (Graphviz)

The following diagram illustrates the Pinner mechanism, highlighting the critical intermediate stabilization.

PinnerMechanism Nitrile Ethyl Cyanoacetate (Nitrile) Protonation N-Protonation (Activation) Nitrile->Protonation + HCl (gas) Attack Nucleophilic Attack (EtOH) Protonation->Attack Activation of C≡N Intermediate Tetrahedral Intermediate Attack->Intermediate EtOH Addition Product Ethyl 3-amino-3-ethoxyacrylate HCl (Imidate Salt) Intermediate->Product Tautomerization Crystallization

Figure 1: Mechanistic flow of the Pinner synthesis converting the nitrile to the imidate salt.

Application: Pyrimidine Scaffold Construction

The most high-value application of Ethyl 3-amino-3-ethoxyacrylate is its condensation with amidines, ureas, or thioureas to form functionalized pyrimidines. This reaction proceeds via a [3+3] cyclization.

Protocol: Synthesis of 4-Hydroxypyrimidine Derivative

Rationale: The ethoxy group acts as a leaving group, while the ester group facilitates cyclization.

  • Preparation of Amidine: Liberate the free base of an amidine (e.g., Acetamidine HCl) using Sodium Ethoxide (NaOEt) in ethanol.

  • Condensation: Add Ethyl 3-amino-3-ethoxyacrylate HCl (1.0 eq) to the amidine solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Mechanism:

    • Step 1: Nucleophilic attack of the amidine nitrogen on the imidate carbon (displacing Ethanol).

    • Step 2: Intramolecular attack of the second amidine nitrogen on the ester carbonyl (displacing Ethanol).

  • Workup: Evaporate solvent, neutralize, and recrystallize the resulting pyrimidine.

Reaction Workflow (Graphviz)

PyrimidineSynthesis Reagent1 Ethyl 3-amino-3-ethoxyacrylate HCl Step1 Base Neutralization (NaOEt/EtOH) Reagent1->Step1 Reagent2 Amidine / Urea (Nucleophile) Reagent2->Step1 Intermediate Intermediate: N-Imidoylamidine Step1->Intermediate Nucleophilic Substitution Cyclization Intramolecular Cyclization (- EtOH) Intermediate->Cyclization Heat (Reflux) FinalProduct Functionalized Pyrimidine (Scaffold) Cyclization->FinalProduct

Figure 2: [3+3] Cyclization pathway for pyrimidine synthesis using the title compound.

Quality Control & Troubleshooting

To ensure "Self-Validating" protocols, researchers should check the following parameters before committing the reagent to high-value synthesis.

TestExpected ResultFailure Mode Indicator
Melting Point

(dec.)
Lower MP indicates hydrolysis to malonate derivatives.
Solubility Test Clear solution in DMSO-d6Turbidity or gas evolution suggests decomposition.
1H NMR (DMSO-d6) Distinct signals for Ethyl (ester) and Ethyl (ether) groups; Broad NH protons.Loss of ethoxy signals indicates hydrolysis to the amide.

References

  • Sigma-Aldrich. Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Sheet. Retrieved from [2]

  • PubChem. Ethyl 3-amino-3-ethoxyacrylate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [2]

  • ChemicalBook. Ethyl 3-amino-3-ethoxyacrylate hydrochloride Properties and Synthesis. Retrieved from

  • Google Patents. Method for preparing ethyl 3-ethoxyacrylate and related Pinner salts. Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-3-ethoxyacrylate: History, Methodologies, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical development of the synthesis of Ethyl 3-amino-3-ethoxyacrylate, a valuable building block in modern organic and medicinal chemistry. We will delve into the core synthetic strategies, explore the underlying reaction mechanisms, and offer practical insights for its preparation in a laboratory setting.

Introduction: The Significance of Ethyl 3-amino-3-ethoxyacrylate

Ethyl 3-amino-3-ethoxyacrylate, a multifunctional β-enamino ester, has emerged as a critical intermediate in the synthesis of a wide array of pharmaceuticals and other specialty chemicals. Its unique structural features, including a nucleophilic enamine moiety and an electrophilic ester group, allow for diverse chemical transformations, making it a versatile tool for the construction of complex molecular architectures. Notably, this compound serves as a key precursor in the development of various therapeutic agents, highlighting its importance in the field of drug discovery and development.

Historical Perspective: The Genesis of β-Enamino Ester Synthesis

The subsequent exploration of the reactivity of β-keto esters and their analogs with amines led to the development of methods for the synthesis of β-enamino esters. These reactions, often involving the condensation of a β-dicarbonyl compound or a related species with a primary or secondary amine, provided access to a new class of versatile synthetic intermediates.[5][6] The synthesis of Ethyl 3-amino-3-ethoxyacrylate can be seen as a specific application of these broader synthetic principles, tailored to a unique substrate.

Synthetic Methodologies: Pathways to Ethyl 3-amino-3-ethoxyacrylate

The synthesis of Ethyl 3-amino-3-ethoxyacrylate is typically achieved through a two-step process: first, the preparation of the key intermediate, Ethyl 3-ethoxyacrylate, followed by its amination.

Synthesis of the Precursor: Ethyl 3-ethoxyacrylate

Several routes have been developed for the synthesis of Ethyl 3-ethoxyacrylate, each with its own set of advantages and limitations.

One of the most direct methods involves the addition of ethanol to ethyl propiolate.[7] This reaction is typically catalyzed by a base, such as an organic alkali or an organic phosphine, and proceeds with high yield.[7] However, the high cost of ethyl propiolate can be a limiting factor for large-scale industrial applications.[7]

  • Reaction Scheme:

  • Mechanism: The reaction proceeds via a nucleophilic addition of the ethoxide ion (generated from ethanol and the base) to the electron-deficient alkyne of ethyl propiolate. Protonation of the resulting vinyl anion affords the final product.

An alternative approach utilizes the addition of ethanol to ethyl acrylate, often in the presence of a palladium catalyst.[7] This method can produce both Ethyl 3-ethoxyacrylate and Ethyl 3,3-diethoxypropionate. The latter can be subsequently cracked to yield the desired product.[7] While the starting materials are more economical, the use of expensive and potentially toxic heavy metal catalysts, along with challenges in catalyst recovery, can be drawbacks.[7]

This method involves the reaction of ethyl bromoacetate with triethyl orthoformate, often catalyzed by a metal such as zinc.[8] This approach, while effective, can involve cumbersome work-up procedures to remove the metal catalyst and may generate environmental concerns.[7]

A multi-step synthesis starting from vinyl ethyl ether and trichloroacetyl chloride has also been reported.[7] This method boasts the use of inexpensive and readily available raw materials, with the potential for high yield and purity.[7]

Comparative Analysis of Ethyl 3-ethoxyacrylate Synthesis Methods

MethodStarting MaterialsCatalystAdvantagesDisadvantages
1 Ethyl propiolate, EthanolBase (e.g., organic alkali)High yield, direct routeExpensive starting material
2 Ethyl acrylate, EthanolPalladium catalystEconomical starting materialsExpensive/toxic catalyst, catalyst recovery issues
3 Ethyl bromoacetate, Triethyl orthoformateMetal (e.g., Zn)EffectiveCumbersome work-up, potential environmental concerns
4 Vinyl ethyl ether, Trichloroacetyl chlorideAcid/BaseInexpensive raw materials, high yield potentialMulti-step process
Amination of Ethyl 3-ethoxyacrylate

The final step in the synthesis of Ethyl 3-amino-3-ethoxyacrylate involves the amination of the precursor, Ethyl 3-ethoxyacrylate. This is typically achieved by reacting it with ammonia or an ammonia equivalent.

  • Reaction Scheme:

  • Mechanism: The reaction proceeds via a nucleophilic attack of ammonia on the β-carbon of the acrylate, which is activated by the electron-withdrawing ester group. This is followed by the elimination of an ethoxide ion to form the enamine product. The reaction is essentially a nucleophilic vinyl substitution.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of Ethyl 3-amino-3-ethoxyacrylate. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Synthesis of Ethyl 3-ethoxyacrylate (Method 1 Adaptation)

  • To a solution of sodium ethoxide in absolute ethanol, cooled in an ice bath, slowly add ethyl propiolate while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., diethyl ether) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure Ethyl 3-ethoxyacrylate.

Step 2: Amination of Ethyl 3-ethoxyacrylate

  • Dissolve the purified Ethyl 3-ethoxyacrylate in a suitable solvent (e.g., ethanol).

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in ethanol.

  • Allow the reaction to proceed at a low temperature for several hours, monitoring by TLC.

  • Upon completion, remove the excess ammonia and solvent under reduced pressure.

  • The resulting crude Ethyl 3-amino-3-ethoxyacrylate can be purified by recrystallization or chromatography.

Visualizing the Synthesis

Reaction Pathway for the Synthesis of Ethyl 3-amino-3-ethoxyacrylate

Synthesis_Pathway cluster_precursor Step 1: Synthesis of Ethyl 3-ethoxyacrylate cluster_amination Step 2: Amination Ethyl_propiolate Ethyl propiolate reaction1 Addition Ethyl_propiolate->reaction1 Ethanol Ethanol Ethanol->reaction1 Base Base Catalyst Base->reaction1 Ethyl_3_ethoxyacrylate Ethyl 3-ethoxyacrylate reaction2 Nucleophilic Substitution Ethyl_3_ethoxyacrylate->reaction2 reaction1->Ethyl_3_ethoxyacrylate Ammonia Ammonia Ammonia->reaction2 Ethyl_3_amino_3_ethoxyacrylate Ethyl 3-amino-3-ethoxyacrylate reaction2->Ethyl_3_amino_3_ethoxyacrylate

Caption: Overall synthetic route to Ethyl 3-amino-3-ethoxyacrylate.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Amination Start1 Mix Ethyl propiolate and Ethanol with Base React1 Stir at controlled temperature Start1->React1 Workup1 Neutralize, Extract, Dry, Concentrate React1->Workup1 Purify1 Vacuum Distillation Workup1->Purify1 Start2 Dissolve Ethyl 3-ethoxyacrylate in solvent Purify1->Start2 Use purified precursor React2 Add Ammonia at low temperature Start2->React2 Workup2 Remove excess ammonia and solvent React2->Workup2 Purify2 Recrystallization/ Chromatography Workup2->Purify2

Caption: A typical experimental workflow for the two-step synthesis.

Conclusion: A Versatile Building Block for Future Innovations

The synthesis of Ethyl 3-amino-3-ethoxyacrylate, while rooted in fundamental principles of organic chemistry, continues to be an area of practical importance. The various synthetic routes to its precursor, Ethyl 3-ethoxyacrylate, offer flexibility in terms of cost and scalability. The subsequent amination provides a straightforward entry into the valuable class of β-enamino esters. As a versatile building block, Ethyl 3-amino-3-ethoxyacrylate is poised to play a continued role in the discovery and development of new pharmaceuticals and advanced materials, making a thorough understanding of its synthesis essential for researchers in the chemical sciences.

References

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. (2012-07-20). [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. (2020-09-14). [Link]

  • Claisen Condensation Mechanism. BYJU'S.[Link]

  • Claisen Condensation: Mechanism & Examples. NROChemistry.[Link]

  • Preparation method of 3-ethoxy ethyl acrylate.
  • PS8-S05-2. Yale Chemistry.[Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. (2024-09-30). [Link]

  • β-enamino ester synthesis by amination. Organic Chemistry Portal.[Link]

  • Introduction of a clean and promising protocol for the synthesis of β-amino-acrylates and 1,4-benzoheterocycles: an emerging innovation. RSC Publishing. (2011-09-13). [Link]

  • Ethyl 3-ethoxy-2-propenoate | C7H12O3. PubChem.[Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure.[Link]

  • A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. PMC.[Link]

  • Catalytic Organometallic Reactions of Ammonia. PMC.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. (2022-09-25). [Link]

  • Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3. PubChem.[Link]

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Unlocking Pharmacological Scaffolds: The Role of Ethyl 3-amino-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, chemical reactivity, and pharmacological applications of Ethyl 3-amino-3-ethoxyacrylate (CAS 34570-16-6), a specialized synthone used in the construction of nitrogenous heterocycles.

Executive Summary

Ethyl 3-amino-3-ethoxyacrylate (also known as Ethyl


-amino-

-ethoxyacrylate) is a highly functionalized "push-pull" alkene reagent. While it possesses limited direct biological activity as a standalone molecule, its value lies in its role as a linchpin precursor for synthesizing bioactive heterocycles—specifically pyrimidines , pyrazoles , and quinolines . These scaffolds are the structural backbones of numerous FDA-approved kinase inhibitors, antivirals, and anti-inflammatory agents.

This guide explores the compound's reactivity profile, its application in generating drug-like scaffolds, and the specific protocols required to handle its moisture-sensitive nature.

Chemical Identity & Electronic Structure

To understand the utility of this compound, one must understand its electronic distribution. It functions as a masked 1,3-dicarbonyl equivalent , possessing both an electron-donating amino group and an electron-donating ethoxy group at the


-position (C3).
PropertySpecification
IUPAC Name Ethyl 3-amino-3-ethoxyprop-2-enoate (often supplied as Hydrochloride)
CAS Number 34570-16-6
Molecular Formula

Molecular Weight 195.64 g/mol (HCl salt)
Functional Class

-Functionalized Acrylate / Imidate Ester
Reactivity Type Push-Pull Alkene (Electrophilic at Carbonyl, Nucleophilic at

-Carbon, Electrophilic at

-Carbon)
Mechanism of Reactivity

The molecule exhibits a unique "Vinylogous Amidine" character. The


-carbon (C3) is highly activated for nucleophilic attack due to the leaving group ability of the ethoxy substituent.
  • Primary Reaction Pathway: Nucleophilic Vinylic Substitution (

    
    ).
    
  • Leaving Group: The ethoxy group (-OEt) is readily displaced by stronger nucleophiles (e.g., hydrazines, amidines).

  • Cyclization: Following the initial substitution, the pendent ester group (-COOEt) serves as an electrophile for intramolecular cyclization, forming 5- or 6-membered rings.

Pharmacological Potential (Downstream Applications)

The "biological activity" of Ethyl 3-amino-3-ethoxyacrylate is defined by the pharmacological space it accesses. It is a gateway to three major therapeutic classes:

A. Pyrimidine Scaffolds (Kinase Inhibitors)
  • Target: Janus Kinases (JAK), Cyclin-Dependent Kinases (CDK).

  • Mechanism: Condensation with guanidines or ureas yields 2,4-diaminopyrimidine or 2-amino-4-hydroxypyrimidine cores.

  • Clinical Relevance: This scaffold is homologous to the hinge-binding region of ATP-competitive inhibitors like Methotrexate and Imatinib .

B. Pyrazole Scaffolds (Anti-Inflammatory)
  • Target: COX-2 Inhibition.

  • Mechanism: Reaction with hydrazines yields 3-amino-pyrazole-4-carboxylates.

  • Clinical Relevance: These motifs are found in drugs like Celecoxib , providing selectivity for COX-2 over COX-1.

C. Quinoline Derivatives (Antimicrobial)
  • Target: DNA Gyrase (Bacterial).

  • Mechanism: Condensation with anilines followed by thermal cyclization (Conrad-Limpach type synthesis).

Visualization: The Scaffold Generation Workflow

The following diagram illustrates how Ethyl 3-amino-3-ethoxyacrylate serves as a divergent node in drug synthesis.

G Reagent Ethyl 3-amino-3-ethoxyacrylate (CAS 34570-16-6) Nucleophile1 + Guanidine / Amidine Reagent->Nucleophile1 Nucleophile2 + Hydrazine Reagent->Nucleophile2 Nucleophile3 + Aniline Reagent->Nucleophile3 Intermediate1 Intermediate: Vinylogous Guanidine Nucleophile1->Intermediate1 SNVin (-EtOH) Intermediate2 Intermediate: Vinylogous Hydrazide Nucleophile2->Intermediate2 SNVin (-EtOH) Product3 QUINOLINE SCAFFOLD (Antimicrobials) Nucleophile3->Product3 Cyclization (High Temp) Product1 PYRIMIDINE SCAFFOLD (Kinase Inhibitors) Intermediate1->Product1 Cyclization (-EtOH) Product2 PYRAZOLE SCAFFOLD (COX-2 Inhibitors) Intermediate2->Product2 Cyclization (-EtOH)

Caption: Divergent synthesis pathways from Ethyl 3-amino-3-ethoxyacrylate to major bioactive heterocycles.

Experimental Protocol: Synthesis of a Bioactive Pyrimidine Precursor

This protocol demonstrates the synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate , a versatile intermediate for antifolates and kinase inhibitors.

Safety & Handling
  • Warning: Ethyl 3-amino-3-ethoxyacrylate HCl is moisture-sensitive and an irritant (H315, H319, H335).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Reagents
  • Ethyl 3-amino-3-ethoxyacrylate HCl (1.0 eq)[1][2]

  • Guanidine Hydrochloride (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq) - Freshly prepared or 21% wt solution

  • Ethanol (Anhydrous)[3]

Step-by-Step Methodology
  • Preparation of Free Guanidine:

    • In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Guanidine HCl (1.1 eq) in anhydrous Ethanol (10 mL/g).

    • Add Sodium Ethoxide (2.5 eq) dropwise at 0°C. Stir for 15 minutes to generate the free base guanidine.

    • Note: The solution may become cloudy due to NaCl precipitation.

  • Addition of the Acrylate:

    • Add Ethyl 3-amino-3-ethoxyacrylate HCl (1.0 eq) portion-wise to the stirring guanidine solution.

    • Observation: The reaction is exothermic; ensure temperature remains <10°C during addition.

  • Cyclization (The Critical Step):

    • Warm the mixture to room temperature, then heat to Reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting acrylate spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove approximately 50% of the solvent under reduced pressure.

    • Acidify the residue carefully with Glacial Acetic Acid to pH ~5.

    • Result: The pyrimidine product typically precipitates as a white/off-white solid.

    • Filter the solid, wash with cold water (2x) and cold ethanol (1x).

    • Dry under vacuum at 45°C.

Self-Validating Checkpoints
  • Checkpoint 1: If the reaction mixture turns dark brown/black rapidly, the temperature was too high during addition. Repeat with stricter cooling.

  • Checkpoint 2: If no precipitate forms upon acidification, the cyclization may be incomplete. Check the pH; the product is amphoteric and is most insoluble at its isoelectric point (pH 4–5).

Biological Activity of Derived Scaffolds

While the reagent is not a drug, the 2-amino-pyrimidine derivatives generated via the protocol above exhibit documented activities:

Derivative ClassBiological TargetMechanism of ActionReference
Pyrazolo[1,5-a]pyrimidines Cyclin-Dependent Kinases (CDK2) ATP-competitive inhibition preventing cell cycle progression in cancer cells.[1]
4-Hydroxypyrimidines Dihydrofolate Reductase (DHFR) Inhibition of folate metabolism (Antifolate activity similar to Methotrexate).[2]
3-Aminopyrazoles COX-2 Enzyme Selective inhibition of cyclooxygenase-2, reducing prostaglandin synthesis.[3]

References

  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Medicinal Chemistry. (2025). Retrieved from

  • Pyrimidine derivatives as potent DHFR inhibitors. Journal of Medicinal Chemistry. (2023). Retrieved from

  • Selective COX-2 inhibition by novel pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. (2024). Retrieved from

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Data. Sigma-Aldrich. Retrieved from

  • Multicomponent Synthesis of Pyrimidines. ResearchGate. (2025). Retrieved from

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-amino-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule and Its Medium

Ethyl 3-amino-3-ethoxyacrylate is a versatile bifunctional molecule, integrating the reactivity of an enamine, an ester, and an ether within a single scaffold. This unique combination makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and materials.[1] Its utility in drug development, particularly for neurological disorders, and in polymer chemistry underscores the importance of a comprehensive understanding of its physicochemical properties.[1]

A critical, yet often overlooked, aspect of utilizing this reagent effectively is its solubility profile. The choice of solvent is paramount as it dictates reaction kinetics, influences impurity profiles, and is a key consideration for downstream processing, including purification and formulation. This guide provides a detailed examination of the solubility of Ethyl 3-amino-3-ethoxyacrylate, blending theoretical principles with a robust experimental framework for practical application in the laboratory.

A Note on the Hydrochloride Salt: It is crucial for researchers to note that this compound is frequently supplied and used as its hydrochloride (HCl) salt, Ethyl 3-amino-3-ethoxyacrylate hydrochloride.[2][3][4] The presence of the ionizable ammonium chloride group dramatically alters the molecule's polarity and, consequently, its solubility characteristics. The salt form is expected to have significantly higher solubility in polar protic solvents (like water and alcohols) compared to its free-base counterpart, due to strong ion-dipole interactions. This guide will primarily address the properties of the hydrochloride salt, as it is the most common commercial form.

Theoretical Solubility Profile: A Chemist's Perspective

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of Ethyl 3-amino-3-ethoxyacrylate hydrochloride provides several clues to its behavior in various solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the ammonium chloride salt moiety makes this the most favored solvent class. These solvents can engage in strong ion-dipole interactions with the charged ammonium ion and the chloride counter-ion. Furthermore, the ester and ether oxygens can act as hydrogen bond acceptors. Therefore, high solubility is anticipated in these solvents. While no quantitative data is publicly available, the hydrochloride salt is expected to be readily soluble.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments and can solvate the charged portions of the molecule. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly powerful solvents for a wide range of organic salts.[5] Good to moderate solubility is expected in this class, likely decreasing with the polarity of the solvent (DMSO > DMF > Acetonitrile > Acetone).

  • Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): The molecule's dominant polar and ionic characteristics suggest that it will have very limited solubility in nonpolar, hydrocarbon-based solvents. The energy required to break the ionic lattice of the salt and the hydrogen bonds of the solvent is not sufficiently compensated by the weak van der Waals forces that would be formed between the solute and solvent. Therefore, it is predicted to be sparingly soluble to insoluble in solvents like hexanes, toluene, and diethyl ether.[6]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. While they are not as effective as polar aprotic solvents at solvating ions, some degree of solubility might be observed, particularly for the free-base form of the compound. For the hydrochloride salt, solubility is expected to be low.[7]

Summary of Predicted and Reported Solubility

Given the scarcity of published quantitative data, the following table synthesizes the predicted solubility based on chemical principles and available qualitative statements. This table should be used as a starting point for solvent screening in the laboratory.

Solvent ClassSolventPredicted Solubility of HCl SaltReported Qualitative Data
Polar Protic WaterHighA related compound, (Z)-ethyl 3-aminoacrylate, is reported to have moderate solubility in aqueous solvents.[8]
MethanolHighN/A
EthanolHighN/A
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is an effective solvent for a wide array of organic materials and inorganic salts.[5]
Dimethylformamide (DMF)Moderate to HighN/A
AcetonitrileLow to ModerateN/A
AcetoneLowN/A
Chlorinated Dichloromethane (DCM)LowN/A
ChloroformLowSlightly soluble in water.[7]
Nonpolar TolueneVery Low / InsolubleN/A
HexanesInsolubleN/A
Diethyl EtherVery Low / InsolubleSlightly soluble in water.[6]

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for quantitatively determining the solubility of Ethyl 3-amino-3-ethoxyacrylate hydrochloride. This method, known as the isothermal equilibrium method, is a gold standard for generating reliable solubility data.

Objective: To determine the solubility (in mg/mL or mol/L) of Ethyl 3-amino-3-ethoxyacrylate HCl in various solvents at a controlled temperature.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride (purity ≥95%)[2]

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Magnetic stir plate and stir bars or a shaker/rotator

  • Constant temperature bath or incubator (e.g., 25 °C)

  • Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 3-amino-3-ethoxyacrylate HCl to a pre-weighed vial. "Excess" means adding enough solid so that undissolved solute remains visible after equilibration. A starting point could be ~100 mg of solid to 2 mL of solvent.

    • Accurately add a known volume (e.g., 2.00 mL) of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Allow the mixture to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure equilibrium is reached. The solution should be continuously agitated during this time.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and filter the solution into a clean, tared vial. This step is critical to remove all undissolved particulates.

    • Accurately weigh the filtered solution to determine its density if needed, or accurately pipette a known volume for dilution.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of your analytical method. A high dilution factor will likely be required for highly soluble compounds.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration in the diluted sample based on the calibration curve.

    • Use the dilution factor to back-calculate the concentration of the original, undiluted saturated solution.

    • Solubility (mg/mL) = Concentration (mg/mL) in diluted sample × Dilution Factor

Causality and Trustworthiness: This protocol is designed to be self-validating. The presence of excess, undissolved solid at the end of the equilibration period is the visual confirmation that a true saturated solution has been achieved. The filtration step ensures that only the dissolved solute is measured, preventing artificially high results. Using a validated, quantitative analytical technique provides accuracy and precision.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sampling cluster_analysis Step 4: Analysis & Calculation A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal Vial B->C D Agitate at Constant Temperature (e.g., 24-48h) C->D E Settle Undissolved Solid (≥1 hour) D->E F Draw Supernatant E->F G Filter (0.22 µm) into Clean Vial F->G H Accurately Dilute for Analysis G->H I Quantify Concentration (e.g., HPLC) H->I J Calculate Original Solubility I->J

Caption: Workflow for experimental solubility determination.

Conclusion

While a comprehensive, publicly available dataset for the solubility of Ethyl 3-amino-3-ethoxyacrylate and its hydrochloride salt is lacking, a strong predictive framework can be established based on its molecular structure. The hydrochloride salt is anticipated to be highly soluble in polar protic solvents and show good to moderate solubility in polar aprotic solvents, with limited solubility in nonpolar media. For researchers and drug development professionals requiring precise data, this guide provides the theoretical foundation and a detailed, trustworthy experimental protocol to establish an in-house solubility profile, enabling informed solvent selection for synthesis, purification, and formulation.

References

  • ChemBK. (2024). Ethyl 3-ethoxyacrylate.
  • Sigma-Aldrich. (n.d.). Ethyl 3-ethoxyacrylate 98%.
  • Chem-Impex. (n.d.). Ethyl 3-Amino-3-ethoxyacrylate hydrochloride.
  • Wikipedia. (n.d.). Ethyl acrylate.
  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-ethoxyacrylate hydrochloride 95%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221780, Ethyl 3-ethoxy-2-propenoate.
  • SLS. (n.d.). Ethyl 3-amino-3-ethoxyacrylate hydrochloride | 304115-25G | SIGMA-ALDRICH.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Synthomer. (2020). ETHYL ACRYLATE STABILIZED.
  • Smarol. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.
  • Smolecule. (2023). Buy (Z)-ethyl 3-aminoacrylate | 77570-30-0.
  • Reddit. (2022). Ethyl acetate isn't dissolving PLA.
  • Sigma-Aldrich. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate 98%.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12989, Ethyl 3-ethoxypropionate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6212, Chloroform.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3283, Diethyl Ether.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8023, Ethyl vinyl ether.
  • Reagentia. (n.d.). Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1 x 25 g).

Sources

Technical Guide: Ethyl 3-amino-3-ethoxyacrylate Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic utility, and handling protocols for Ethyl 3-amino-3-ethoxyacrylate hydrochloride versus its free base form.

Strategic Selection for Heterocyclic Synthesis

Executive Summary

Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS: 34570-16-6) is the Pinner salt derived from ethyl cyanoacetate. It serves as a critical C3 building block (a masked 1,3-dicarbonyl equivalent) in the synthesis of nitrogen heterocycles, particularly pyrimidines and pyrazoles .

While the free base (CAS: 77570-30-0) represents the reactive enamine species required for nucleophilic condensation, it is thermodynamically unstable and prone to polymerization and hydrolysis. Consequently, the hydrochloride salt is the industry standard for storage and transport. Successful application in drug development requires understanding the precise in situ neutralization protocols to liberate the reactive free base without degrading the intermediate.

Chemical Identity & Physical Properties

The compound exists in a tautomeric equilibrium between the imidate and enamine forms. The hydrochloride salt locks the molecule in the protonated imidate form, preventing self-condensation.

Comparative Data Table
PropertyHydrochloride Salt (Commercial Standard) Free Base (Reactive Intermediate)
CAS Number 34570-16-677570-30-0
Formula


MW 195.64 g/mol 159.18 g/mol
Structure Imidate Hydrochloride (dominant)

Enamine (dominant)

Physical State White to off-white crystalline solidColorless to pale yellow oil / low-melting solid
Melting Point 103–105 °C~38 °C (often impure)
Stability High (years at 2–8°C under

)
Low (hours to days; hydrolyzes to malonate)
Solubility Soluble in water, MeOH, EtOHSoluble in DCM, EtOAc,

, Toluene
Hygroscopicity Hygroscopic (requires desiccation)N/A (usually in solution)

Synthesis & Reaction Mechanism

The Pinner Synthesis (Salt Formation)

The hydrochloride salt is synthesized via the Pinner reaction , where dry hydrogen chloride gas is bubbled through an ethanolic solution of ethyl cyanoacetate. This protonates the nitrile, activating it for nucleophilic attack by ethanol.

PinnerReaction Start Ethyl Cyanoacetate (NC-CH2-COOEt) Intermediate Nitrilium Ion [EtOOC-CH2-C≡NH+] Start->Intermediate Protonation Reagents EtOH + HCl (gas) (Anhydrous, 0°C) Product Pinner Salt (HCl Form) EtOOC-CH2-C(=NH)OEt · HCl Intermediate->Product EtOH Attack FreeBase Free Base (Enamine) EtOOC-CH=C(NH2)OEt Product->FreeBase Neutralization (-HCl) FreeBase->Product Acidification

Figure 1: Pinner synthesis pathway and equilibrium between the stable salt and reactive free base.

Mechanism of Pyrimidine Synthesis

The primary utility of this compound is as a 1,3-dielectrophile equivalent . When reacted with amidines (e.g., benzamidine), it undergoes a cyclocondensation to form 4-hydroxypyrimidines.

Critical Mechanistic Insight: The reaction proceeds via an initial attack of the amidine nitrogen on the imidate carbon (C3) , displacing ethanol. This is followed by an intramolecular Claisen-type condensation with the ester group.

PyrimidineSynthesis Amidine Benzamidine (Ph-C(=NH)NH2) Inter1 Intermediate A (Displacement of EtOH) Amidine->Inter1 N-Attack on C3 (-EtOH) FreeBase Ethyl 3-amino-3-ethoxyacrylate (Free Base) FreeBase->Inter1 N-Attack on C3 (-EtOH) Inter2 Cyclization (Attack on Ester) Inter1->Inter2 Intramolecular Acylation Product 2-Phenyl-6-hydroxypyrimidin-4-amine (Target Scaffold) Inter2->Product Tautomerization

Figure 2: Mechanism of pyrimidine ring formation. The free base acts as the electrophilic partner.

Experimental Protocols

Protocol A: In Situ Use (Recommended)

Best for standard synthesis to minimize decomposition.

  • Preparation: In a dry flask under nitrogen, dissolve 1.0 equivalent of the amidine hydrochloride (e.g., acetamidine HCl) in anhydrous ethanol.

  • Base Addition: Add 2.0–2.2 equivalents of Sodium Ethoxide (NaOEt) (21% wt in EtOH). Stir for 15 minutes at room temperature to liberate the free amidine.

  • Salt Addition: Add 1.0 equivalent of Ethyl 3-amino-3-ethoxyacrylate hydrochloride directly to the mixture as a solid.

    • Note: The excess base will neutralize the Pinner salt in situ, generating the reactive free base immediately in the presence of the nucleophile.

  • Reaction: Reflux the mixture for 4–12 hours. Monitor by TLC (or LC-MS).

  • Workup: Cool to room temperature. Neutralize with acetic acid to pH ~7. Evaporate solvent. Triturate residue with water to remove inorganic salts and filter the precipitated pyrimidine product.

Protocol B: Isolation of Free Base (Specialized)

Use only if the coupling reaction requires non-protic solvents (e.g., DCM, Toluene).

  • Suspension: Suspend 10 g of Ethyl 3-amino-3-ethoxyacrylate hydrochloride in 100 mL of Dichloromethane (DCM) . Cool to 0°C.

  • Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (

    
    )  while stirring vigorously.
    
    • Caution:

      
       evolution will occur.
      
  • Extraction: Separate the organic layer immediately. Extract the aqueous layer once with 50 mL DCM.

  • Drying: Dry combined organics over anhydrous

    
     or 
    
    
    
    for <10 minutes.
  • Concentration: Filter and evaporate the solvent at room temperature (do not heat >30°C).

  • Storage: Use the resulting pale yellow oil immediately. Do not store for >24 hours.

Handling & Storage Guidelines

  • Hygroscopicity: The HCl salt is highly hygroscopic. Moisture converts the imidate back into the inactive ethyl malonate monoamide or ethyl cyanoacetate.

    • Action: Store in a tightly sealed container with desiccant. Re-seal immediately after use.

  • Thermal Stability:

    • HCl Salt: Stable up to ~100°C (short term). Store at 2–8°C for long-term shelf life.

    • Free Base: Decomposes above 40°C.

  • Safety: Both forms are irritants. The free base can release ammonia-like odors upon degradation. Use standard PPE (gloves, goggles, fume hood).

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Schaefer, F. C., & Peters, G. A. (1961). "Synthesis of Pyrimidines from Imidates." Journal of Organic Chemistry, 26(2), 412–418. Link

  • Kenner, G. W., et al. (1943). "Pyrimidines.[1] Part I." Journal of the Chemical Society, 388-389. (Describes condensation of amidines with ethoxymethylene compounds).

  • Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines and pyrimidines." Synlett, 2001(11), 1749-1751.
  • PubChem Compound Summary. (2024). "Ethyl 3-amino-3-ethoxyacrylate hydrochloride."[2] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: Ethyl 3-amino-3-ethoxyacrylate Hydrochloride as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of Ethyl 3-amino-3-ethoxyacrylate hydrochloride. This versatile C3 synthon serves as a highly efficient building block for the construction of a variety of medicinally relevant heterocyclic scaffolds, including pyrazoles, pyrimidines, and quinolones. We will explore its core reactivity, provide detailed, field-tested protocols for key transformations, and explain the mechanistic rationale behind these synthetic routes.

Introduction: The Utility of a Masked β-Ketoester

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a stable, crystalline solid that functions as a valuable and versatile precursor in organic synthesis.[1][2] Its structure, featuring an enamine, an ester, and a geminal amino/ethoxy group, makes it an excellent electrophilic substrate for cyclocondensation reactions. Functionally, it serves as a synthetic equivalent of ethyl 3-amino-3-oxopropanoate or an ethyl formylacetate enamine, offering a reliable and easy-to-handle platform for introducing a three-carbon chain with reactive handles at both ends.

The primary utility of this reagent lies in its reaction with dinucleophiles to construct five- and six-membered heterocyclic rings, which are core components of numerous pharmaceutical agents and biologically active molecules.[2]

Table 1: Physicochemical Properties of Ethyl 3-amino-3-ethoxyacrylate Hydrochloride

PropertyValueSource
CAS Number 34570-16-6
Molecular Formula C₇H₁₃NO₃ · HCl
Molecular Weight 195.64 g/mol
Appearance Crystalline solid
Melting Point 103-105 °C[1]
Storage 2-8°C, under inert atmosphere[1]

Core Reactivity: A Platform for Cyclocondensation

The synthetic power of Ethyl 3-amino-3-ethoxyacrylate stems from its predictable reactivity in cyclocondensation reactions. The molecule possesses two primary electrophilic centers: the ester carbonyl carbon (C1) and the iminoether carbon (C3). A binucleophile, such as hydrazine or an amidine, can attack these sites sequentially to forge a new heterocyclic ring.

The general reaction pathway involves an initial nucleophilic attack at one electrophilic site, followed by an intramolecular cyclization and subsequent elimination of small molecules (ethanol, ammonia, and/or water) to yield the final aromatic heterocycle.

General reactivity workflow for the synthon.

Application I: Synthesis of Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, found in drugs such as Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction). The reaction of Ethyl 3-amino-3-ethoxyacrylate with hydrazine derivatives provides a direct and efficient route to highly functionalized 3-aminopyrazoles.

Mechanistic Pathway

The synthesis proceeds through a well-defined cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks the electrophilic C3 position, displacing ethanol or ammonia. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. The subsequent elimination of a water molecule from the tetrahedral intermediate yields the stable, aromatic pyrazole ring.

G start Ethyl 3-amino-3-ethoxyacrylate + Hydrazine (H₂N-NHR) step1 Nucleophilic attack of hydrazine at C3 start->step1 intermediate1 Acyclic Intermediate (Displacement of EtOH/NH₃) step1->intermediate1 step2 Intramolecular Cyclization (N attacks ester carbonyl) intermediate1->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 Elimination of H₂O intermediate2->step3 product Ethyl 3-Amino-1-R-pyrazole-4-carboxylate step3->product

Mechanism for pyrazole synthesis.
Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol details the reaction with hydrazine hydrate. The use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) will yield N-substituted pyrazoles by following the same procedure.

Materials & Equipment:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride

  • Hydrazine hydrate (or substituted hydrazine)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl 3-amino-3-ethoxyacrylate hydrochloride (10.0 g, 51.1 mmol) in anhydrous ethanol (100 mL). Stir the mixture until a clear solution is formed.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (2.56 g, 51.1 mmol, 1.0 eq.) dropwise at room temperature. Causality Note: A controlled, dropwise addition is recommended to manage any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL under reduced pressure. The product will often precipitate.[3]

  • Isolation: Cool the concentrated slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold ethanol to remove residual impurities. Dry the resulting white to light-yellow solid under vacuum to yield Ethyl 3-amino-1H-pyrazole-4-carboxylate.[3]

Table 2: Representative Pyrazole Syntheses

Hydrazine DerivativeProductTypical Yield
Hydrazine hydrateEthyl 3-amino-1H-pyrazole-4-carboxylate85-95%
MethylhydrazineEthyl 3-amino-1-methylpyrazole-4-carboxylate80-90%
PhenylhydrazineEthyl 3-amino-1-phenylpyrazole-4-carboxylate80-90%

Application II: Synthesis of Pyrimidines

Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and are prevalent in a vast array of pharmaceuticals, including anticancer agents like 5-Fluorouracil and antiviral drugs.[4] Ethyl 3-amino-3-ethoxyacrylate can be reacted with amidines or guanidine to construct the pyrimidine core.

Mechanistic Pathway

This synthesis relies on the [3+3] condensation principle, where the C3 synthon reacts with a C-N-C or N-C-N nucleophilic unit. The reaction is typically base-mediated to deprotonate the hydrochloride salt and activate the amidine. The amidine nitrogen attacks the electrophilic C3, followed by intramolecular cyclization onto the ester carbonyl, and subsequent elimination to form the aromatic pyrimidinone.

G start Synthon + Amidine (H₂N-C(R)=NH) step1 Base-mediated nucleophilic attack at C3 start->step1 intermediate1 Acyclic Adduct step1->intermediate1 step2 Intramolecular Cyclization onto Ester intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Elimination (EtOH, NH₃) & Tautomerization intermediate2->step3 product Substituted Aminopyrimidinone step3->product

Mechanism for pyrimidine synthesis.
Protocol: General Synthesis of 2-Substituted-4-amino-6-hydroxypyrimidines

Materials & Equipment:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride

  • Guanidine hydrochloride or other amidine salt (e.g., acetamidine HCl)

  • Sodium ethoxide (solid or solution in ethanol)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Standard workup and filtration apparatus

Procedure:

  • Base Preparation: In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol. Causality Note: A strong base like sodium ethoxide is required to deprotonate both the synthon hydrochloride and the amidine hydrochloride, generating the free nucleophile in situ.

  • Reagent Addition: Add the amidine salt (e.g., guanidine hydrochloride, 1.0 eq.) to the base solution and stir for 15 minutes. Then, add Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.0 eq.) in one portion.

  • Reaction: Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and then place it in an ice bath. Carefully neutralize the mixture with glacial acetic acid or by pouring it into a beaker of ice water.[5] A precipitate will form.

  • Isolation: Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum.

Application III: Synthesis of 4-Quinolones (Gould-Jacobs Analogue)

The 4-quinolone ring system is the core of the highly successful fluoroquinolone class of antibiotics (e.g., Ciprofloxacin). The reaction of anilines with Ethyl 3-amino-3-ethoxyacrylate, followed by thermal cyclization, provides an effective entry to this important scaffold, in a process analogous to the classic Gould-Jacobs reaction.[6]

Mechanistic Pathway

This is a two-step process. First, the aniline displaces the more labile ethoxy group at C3 via nucleophilic substitution, typically under mild heating, to form a stable ethyl 3-(arylamino)acrylate intermediate. The second, critical step requires high temperatures to induce an intramolecular electrophilic cyclization (electrocyclization) onto the aromatic ring, followed by tautomerization to yield the 4-quinolone product.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Thermal Cyclization start Synthon + Aniline intermediate Ethyl 3-(arylamino)acrylate start->intermediate Heat (~100-120 °C) - EtOH, - NH₃ cyclization High Temp. (e.g., Dowtherm A, ~250 °C) intermediate->cyclization product 4-Quinolone cyclization->product Electrocyclization

Workflow for 4-quinolone synthesis.
Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

Materials & Equipment:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride

  • Aniline (or substituted aniline)

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • High-temperature reaction setup with reflux condenser

  • Hexane or petroleum ether for precipitation

Procedure:

  • Intermediate Synthesis: In a round-bottom flask, combine Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.0 eq.) and aniline (1.05 eq.). Heat the mixture to 110-120°C for 1-2 hours. The reaction will evolve ethanol and ammonia. Monitor the formation of the ethyl 3-(anilino)acrylate intermediate by TLC. Allow the mixture to cool.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Causality Note: A solvent with a boiling point around 250°C is essential to provide the activation energy required for the electrocyclization step. Heat the solution to reflux (approx. 250°C) for 20-30 minutes.

  • Workup and Isolation: Cool the reaction mixture to below 100°C. Carefully add hexane or petroleum ether to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with hexane, and dry. Recrystallization from ethanol or a similar solvent may be necessary to achieve high purity.

Safety and Handling

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is an irritant. Standard laboratory safety precautions should be strictly followed.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. Use a dust mask or handle in a fume hood to avoid inhalation.

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to ensure long-term stability.[1]

Conclusion

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a powerful and versatile C3 synthon for constructing diverse and medicinally important heterocyclic systems. Its stability, ease of handling, and predictable reactivity make it an invaluable tool for researchers in drug discovery and synthetic chemistry. The protocols outlined in this note provide reliable and scalable methods for the synthesis of pyrazoles, pyrimidines, and quinolones, opening avenues for the rapid development of novel chemical entities.

References

  • Eureka | Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ChemicalBook. (n.d.). Ethyl 3-amino-4-pyrazolecarboxylate synthesis.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-ethoxy-2-propenoate. PubChem. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Retrieved February 5, 2026, from [Link]

  • Author. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Source.
  • LOCKSS. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED.
  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities.
  • SLS. (n.d.). Ethyl 3-amino-3-ethoxyacrylate hydrochloride. Retrieved February 5, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved February 5, 2026, from [Link]

Sources

Protocol for peptide synthesis using Ethyl 3-amino-3-ethoxyacrylate as a building block.

[1]

Executive Summary

Ethyl 3-amino-3-ethoxyacrylate (EAEA) (CAS: 34570-16-6) is a specialized

pyrimidine-based peptidomimeticsheterocyclic amino acids1

1

In peptide drug discovery, EAEA is utilized to:

  • Synthesize Pyrimidine Scaffolds: Create non-natural amino acids (e.g., pyrimidine-5-carboxylic acids) that act as rigid linkers or pharmacophores.

  • Modify N-Termini: Introduce vinylogous urea motifs or heterocycles directly onto the peptide N-terminus for DNA-binding applications or proteolytic stability.[1]

  • Staple Peptides: Facilitate cyclization reactions between side chains containing amidines or hydrazines.

This guide details the protocols for converting EAEA into Fmoc-protected building blocks and its direct application in Solid-Phase Peptide Synthesis (SPPS).[1]

Chemical Mechanism & Rationale

The utility of EAEA lies in its 3,3-disubstituted acrylate core . The C3 position carries both an ethoxy group (good leaving group) and an amino group (electron donor), making it highly reactive toward binucleophiles.

Mechanism of Action
  • Displacement: A nucleophile (e.g., the amine of a guanidine or peptide N-terminus) attacks the C3 position, displacing the ethoxy group.

  • Cyclization: If the nucleophile is bidentate (e.g., amidine, urea, hydrazine), the second nitrogen attacks the ester carbonyl (or nitrile in related derivatives), closing a 5- or 6-membered ring.

ReactionMechanismEAEAEthyl 3-amino-3-ethoxyacrylate(EAEA)InterIntermediate(Ethoxy Displacement)EAEA->Inter+ Nu (-EtOH)NuNucleophile(Amidine/Guanidine)CyclicPyrimidine Core(Building Block)Inter->CyclicCyclization(-NH3/H2O)

Figure 1: Mechanistic pathway for converting EAEA into a pyrimidine scaffold.

Protocol A: Synthesis of Fmoc-Pyrimidine Amino Acid Building Blocks

This protocol describes the conversion of EAEA into a Fmoc-protected Pyrimidine-5-Carboxylic Acid .[1] This "pre-synthesis" approach is recommended for creating robust building blocks compatible with standard Fmoc-SPPS.[1]

Reagents & Materials
  • Starting Material: Ethyl 3-amino-3-ethoxyacrylate HCl (1.0 eq).[1]

  • Core Reagent: Guanidine HCl (for 2-amino-pyrimidines) or Acetamidine HCl (for 2-methyl-pyrimidines).[1]

  • Base: Sodium Ethoxide (NaOEt) (21% in EtOH).

  • Protection: Fmoc-OSu, Diisopropylethylamine (DIPEA).

  • Solvents: Ethanol (anhydrous), Dioxane, Water.

Step-by-Step Methodology
Phase 1: Pyrimidine Ring Formation
  • Preparation: Dissolve Guanidine HCl (1.2 eq) in anhydrous ethanol (10 mL/g).

  • Activation: Add NaOEt solution (2.5 eq) dropwise at 0°C. Stir for 15 min to generate the free base.

  • Addition: Add Ethyl 3-amino-3-ethoxyacrylate (1.0 eq) slowly to the mixture.

  • Reflux: Heat the reaction to reflux (78°C) for 4–6 hours . Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Observation: The formation of a precipitate usually indicates the pyrimidine salt.

  • Workup: Cool to RT. Neutralize with dilute HCl to pH 7. Evaporate ethanol. Extract with EtOAc or filter the precipitate if the product crystallizes directly (common for aminopyrimidines).

    • Product:Ethyl 2,4-diaminopyrimidine-5-carboxylate (Structure depends on specific amidine used).[1]

Phase 2: Ester Hydrolysis
  • Dissolve the ethyl ester intermediate in a 1:1 mixture of Dioxane/1M NaOH .

  • Stir at 60°C for 2 hours .

  • Acidify carefully with 1M HCl to pH 3–4. The free carboxylic acid often precipitates.

  • Filter, wash with cold water, and dry under vacuum.

Phase 3: Fmoc Protection (For 2-Amino Derivatives)

Note: If the pyrimidine has an exocyclic amine (e.g., from guanidine), it must be protected.

  • Suspend the Pyrimidine-5-carboxylic acid in Water/Dioxane (1:1) .

  • Add NaHCO3 (2.0 eq) to solubilize.

  • Add Fmoc-OSu (1.2 eq) dissolved in minimal Dioxane.

  • Stir at RT for 12–18 hours.

  • Purification: Acidify to precipitate the Fmoc-amino acid. Purify via recrystallization or Reverse-Phase HPLC (C18 column).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Once the Fmoc-Pyrimidine-OH building block is synthesized (Protocol A), it is incorporated into the peptide chain using standard SPPS.[1]

Coupling Conditions

Due to the electron-deficient nature of the pyrimidine ring, the carboxylic acid at position 5 is less reactive than standard amino acids.

ParameterRecommendationRationale
Coupling Reagent HATU or PyAOP High reactivity required for aromatic acids.[1]
Additive HOAt (1.0 eq)Suppresses racemization (though achiral) and improves kinetics.
Base DIPEA or TMP (2.0 eq)Collidine (TMP) is preferred to prevent Fmoc cleavage during long couplings.
Time/Temp 2 hours @ RT or 30 min @ 50°C Microwave heating significantly improves yield.[1]
Solvent DMF or NMP NMP improves solubility of rigid aromatic blocks.[1]
Workflow Diagram

SPPS_Workflowcluster_checkQC CheckpointResinResin-Bound Peptide(Free N-Terminus)CoupleCoupling Step(Fmoc-Pyrimidine-OH + HATU)Resin->Couple 3-5 eq. AADeprotectFmoc Deprotection(20% Piperidine)Couple->Deprotect Wash DMFCheckKaiser Test / Chloranil TestCouple->CheckElongateContinue Peptide ElongationDeprotect->Elongate Next Cycle

Figure 2: SPPS cycle for incorporating the pyrimidine building block.

Protocol C: On-Resin N-Terminal Modification

This protocol utilizes EAEA directly on the resin to modify the N-terminus of a completed peptide, creating a 3-amino-acrylate or pyrimidine cap .[1]

Direct N-Terminal Capping
  • Swell Resin: Swell the resin-bound peptide (free amine) in DMF.

  • Reaction: Add EAEA (5.0 eq) and Acetic Acid (catalytic, 0.1 eq) in DMF.

    • Note: Acid catalysis helps displace the ethoxy group.

  • Incubation: Shake at RT for 12 hours or 50°C for 2 hours .

  • Wash: Wash extensively with DMF (5x) and DCM (5x).

  • Result: The peptide N-terminus is converted to a

    
    -amino-acrylate ester  (
    
    
    ).[1]
Cyclization to Pyrimidine (On-Resin)

To convert the acrylate cap into a pyrimidine:

  • Treat the acrylate-modified resin with an Amidine or Guanidine (10 eq) in TFE/DCM (1:1) .

  • Heat to 60°C for 4–8 hours.

  • Cleavage: Cleave the peptide from the resin using TFA cocktail. The pyrimidine moiety will remain intact (esters may hydrolyze depending on linker/cleavage conditions).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Coupling Efficiency Steric hindrance or low nucleophilicity of the pyrimidine acid.[1]Switch to HATU/HOAt and use Microwave irradiation (50°C, 25W). Double couple.
Precipitation during Synthesis Pyrimidine intermediates are often insoluble in EtOH.[1]Use DMF/EtOH mixtures or filter the solid and proceed to the next step (solids are often pure product).
Side Reactions (On-Resin) EAEA polymerizing or reacting with side chains (Lys).[1]Ensure Lysines are Boc-protected (orthogonal to Fmoc) during the EAEA capping step.
Incomplete Cyclization Ethoxy displacement is slow.[1]Use catalytic acetic acid or DMAP to accelerate the substitution.

References

  • Synthesis of Pyrimidine-Based Analogues. Journal of Chemical Reviews. 2

  • Functionalized Enamines in the Synthesis of Heterocyclic Compounds. Heterocycles. 3

  • Synthesis of 1,2,4-benzotriazines using Ethyl 3-amino-3-ethoxyacrylate. SciSpace. 4

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. NIH. 5

  • Ethyl 3-amino-3-ethoxyacrylate Hydrochloride Product Data. Sigma-Aldrich.

Applications of Ethyl 3-amino-3-ethoxyacrylate in pharmaceutical drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-amino-3-ethoxyacrylate in Heterocyclic Drug Discovery

Executive Summary

Ethyl 3-amino-3-ethoxyacrylate (often supplied as the hydrochloride salt) is a versatile three-carbon (


) synthon utilized extensively in the synthesis of nitrogen-containing heterocycles.[1] Structurally, it functions as a "masked" malonate derivative, offering electrophilic sites at both the ester carbonyl and the 

-carbon, while the amino and ethoxy groups provide unique substitution handles.[1][2]

This guide details its critical role in synthesizing pyrimidine and benzotriazine scaffolds—core pharmacophores in modern kinase inhibitors (e.g., PI3K, Src family).[1][2] We provide validated protocols for these transformations, emphasizing reaction control and intermediate stability.

Chemical Profile & Reactivity

  • Compound Name: Ethyl 3-amino-3-ethoxyacrylate hydrochloride[3][4][5][6][7][8]

  • CAS Number: 34570-16-6[6]

  • Synonyms: Ethyl

    
    -amino-
    
    
    
    -ethoxyacrylate; Ethyl 3-ethoxy-3-iminopropionate (tautomer).
  • Molecular Formula:

    
    [1][2]
    
  • Role: 1,3-Dielectrophile / 1,3-Dinucleophile equivalent depending on pH and partners.

Reactivity Logic: Under basic conditions, the compound acts as a


-functionalized acrylate.[1] The ethoxy group at position 3 is a leaving group, susceptible to displacement by nucleophiles (amines, hydrazines), while the ester group facilitates cyclization.[1][2]

Application I: Synthesis of Pyrimidine Scaffolds (PI3K/mTOR Inhibitors)

Pyrimidines are ubiquitous in oncology drugs. Ethyl 3-amino-3-ethoxyacrylate reacts with amidines or guanidines to form 4-hydroxypyrimidines or 2-amino-4-hydroxypyrimidines.

Mechanism

The reaction proceeds via a [3+3] condensation.[1] The amidine nitrogen attacks the


-carbon of the acrylate, displacing the ethoxy group (or ammonia, depending on conditions), followed by intramolecular cyclization at the ester.[1][2]
Protocol A: General Synthesis of 4-Hydroxypyrimidines

Target Audience: Medicinal Chemists targeting kinase ATP-binding pockets.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate HCl (1.0 equiv)[1]

  • Amidine Hydrochloride (e.g., Acetamidine HCl or Benzamidine HCl) (1.1 equiv)[1][2]

  • Sodium Ethoxide (NaOEt) (2.5 equiv)[1][2]

  • Ethanol (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Preparation of Base: Dissolve sodium metal or NaOEt in anhydrous ethanol under

    
     atmosphere to create a 1M ethoxide solution.[1]
    
  • Free Base Formation: Add the amidine hydrochloride to the ethoxide solution. Stir for 15 minutes at room temperature (RT) to liberate the free amidine.

  • Addition: Add Ethyl 3-amino-3-ethoxyacrylate HCl slowly to the mixture. The solution may turn turbid as NaCl precipitates.[1]

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
    
  • Workup:

    • Cool to RT. Evaporate the solvent under reduced pressure.

    • Dissolve the residue in a minimum amount of water.[1]

    • Acidify carefully with acetic acid or dilute HCl to pH ~5–6.[1] The hydroxypyrimidine (often existing as the pyrimidone tautomer) will precipitate.[1]

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from EtOH/Water if necessary.

Expert Insight (PI3K Specificity): For PI3K inhibitors, a morpholine moiety is often required at the C2 or C4 position.[1][2] Literature suggests a modified route where Ethyl 3-amino-3-ethoxyacrylate is reacted with excess morpholine prior to or during cyclization to install the morpholino group directly, often avoiding a later chlorination/substitution step [1].[1]

Application II: Synthesis of 1,2,4-Benzotriazines (Src Kinase Inhibitors)

Benzotriazines are potent scaffolds for Src kinase inhibition and hypoxic cytotoxins (bioreductive drugs).[1]

Protocol B: Condensation with 2-Nitrophenylhydrazine

Reference: Mohammadi Ziarani, G. et al. Arkivoc 2019 [2].[2]

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate (1.0 equiv)[1]

  • 2-Nitrophenylhydrazine (1.0 equiv)[1]

  • Triethylamine (

    
    ) (Catalytic)[1][2][9]
    
  • Ethanol[1][2][5][7][8][10]

  • Platinum Oxide (

    
    ) or Raney Nickel (for Step 2)[1][2]
    

Step-by-Step Workflow:

Phase 1: Hydrazone Formation [1]

  • Dissolve Ethyl 3-amino-3-ethoxyacrylate and 2-nitrophenylhydrazine in ethanol.

  • Add catalytic triethylamine.[9]

  • Reflux for 2–4 hours.

  • Mechanism: The hydrazine displaces the ethoxy/amino group to form Ethyl 3-[2-(2-nitrophenyl)hydrazono]propanoate .[1]

  • Isolate the intermediate by filtration after cooling.[1]

Phase 2: Reductive Cyclization

  • Dissolve the hydrazone intermediate in ethanol/acetic acid.[1]

  • Add hydrogenation catalyst (

    
    ).[1]
    
  • Stir under

    
     atmosphere (balloon pressure) at RT.
    
  • Transformation: The nitro group is reduced to an amine, which immediately attacks the hydrazone/ester system to close the 1,2,4-benzotriazine ring.[1][2]

  • Filter catalyst and evaporate solvent to obtain the dihydro-benzotriazine or benzotriazine product.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent utility of Ethyl 3-amino-3-ethoxyacrylate in drug discovery.

G Reagent Ethyl 3-amino-3-ethoxyacrylate (C7H13NO3) Amidine + Amidines/Guanidines (Base, EtOH) Reagent->Amidine Hydrazine + 2-Nitrophenylhydrazine (1. Reflux, 2. H2/PtO2) Reagent->Hydrazine Morpholine + Morpholine (Excess) Reagent->Morpholine Pyrimidine Pyrimidine Scaffold (Kinase Inhibitors) Amidine->Pyrimidine [3+3] Cyclization Benzotriazine 1,2,4-Benzotriazine (Src Inhibitors/Hypoxic Agents) Hydrazine->Benzotriazine Condensation & Reductive Cyclization MorphIntermediate Morpholino-Acrylate Intermediate Morpholine->MorphIntermediate Substitution MorphIntermediate->Pyrimidine Subsequent Cyclization

Caption: Divergent synthetic pathways utilizing Ethyl 3-amino-3-ethoxyacrylate to access key pharmaceutical pharmacophores.[1]

Technical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pyrimidine) Hydrolysis of the ethoxy group before reaction.[1]Ensure anhydrous ethanol is used. Avoid water in the base preparation.[1]
Precipitation of Reagent Formation of insoluble salts.[1]Add the acrylate slowly as a solution in EtOH rather than as a solid.
Incomplete Cyclization Reaction temperature too low.Ensure vigorous reflux (

).[1] Use microwave irradiation at

for 1 hour if available.
Regioselectivity Issues Ambiguity in nucleophilic attack.For unsymmetrical amidines, confirm structure via NOE NMR.[2]

References

  • Kendall, J. D., et al. (2012).[1][2] Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Synthesis of morpholino pyrimidines via ethyl 3-amino-3-ethoxyacrylate.[1] Topics in Heterocyclic Chemistry.

  • Mohammadi Ziarani, G., et al. (2019).[1][2] The synthesis of 1,2,4-benzotriazines. Detailed protocol for benzotriazine formation from ethyl 3-amino-3-ethoxyacrylate. Arkivoc, 2019(i), 41-105.[1][2]

  • ChemicalBook Protocols. (2023). Synthesis of ethyl 3-amidinopropionate hydrochloride.

Sources

Application Notes & Protocols: Ethyl 3-amino-3-ethoxyacrylate as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-amino-3-ethoxyacrylate is a highly valuable and versatile building block in the field of organic synthesis, with profound applications in the development of modern agrochemicals.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic acrylate system, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of this precursor's properties, key synthetic applications, and detailed, field-proven protocols for the synthesis of critical agrochemical scaffolds, including pyrazole-based fungicides and cyanoacrylate herbicides. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in agrochemical discovery and development.

Introduction: The Strategic Importance of Ethyl 3-amino-3-ethoxyacrylate

In the quest for more effective and environmentally benign crop protection agents, the design of novel molecular scaffolds is paramount. Ethyl 3-amino-3-ethoxyacrylate and its hydrochloride salt have emerged as a cornerstone precursor for constructing complex heterocyclic systems that form the core of many commercial pesticides.[1][3] The molecule's intrinsic reactivity profile, characterized by an enamine-like system conjugated with an ester, provides a reliable platform for building diverse molecular libraries.

The primary utility of this reagent lies in its ability to act as a C3 synthon in cyclization reactions, particularly with binucleophilic reagents. This reactivity is the foundation for its widespread use in synthesizing five- and six-membered heterocyclic rings, which are prevalent in a vast array of biologically active compounds. This document serves as a technical guide for researchers, elucidating the causality behind experimental choices and providing robust protocols for leveraging this precursor in agrochemical synthesis.

Physicochemical Properties & Safe Handling

The most commonly used form of this precursor is its hydrochloride salt, which offers enhanced stability and ease of handling compared to the free base.[1] Understanding its properties is critical for successful and safe experimentation.

Table 1: Physicochemical and Safety Data for Ethyl 3-amino-3-ethoxyacrylate Hydrochloride

PropertyValueSource
CAS Number 34570-16-6[1][4]
Molecular Formula C₇H₁₃NO₃ · HCl[1][4]
Molecular Weight 195.64 g/mol [4]
Appearance White to off-white solid[1]
Melting Point 103-105 °C[4][5]
Storage Conditions 2-8°C, store in a dry place[4][5]
Purity ≥95%[4]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338[4]

Expert Insight on Handling: The hydrochloride salt is a respiratory and eye irritant.[4][5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Due to its sensitivity to moisture, it is advisable to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.

Visualization of Key Reactive Sites

The power of Ethyl 3-amino-3-ethoxyacrylate stems from its distinct reactive centers, which can be selectively targeted.

Caption: Key reactive sites on Ethyl 3-amino-3-ethoxyacrylate.

Application in Fungicide Synthesis: The Pyrazole Scaffold

One of the most significant applications of Ethyl 3-amino-3-ethoxyacrylate is in the synthesis of pyrazole-containing fungicides. The pyrazole ring is a well-established pharmacophore in agrochemistry, and this precursor provides a direct and efficient route to its construction.

Causality Behind the Synthesis

The reaction leverages the classic condensation chemistry between a 1,3-dielectrophile (or its synthetic equivalent) and a binucleophile. In this case, Ethyl 3-amino-3-ethoxyacrylate serves as the 1,3-dielectrophile synthon, and hydrazine or its derivatives act as the N-N binucleophile. The reaction proceeds via an initial nucleophilic attack by hydrazine on the enamine, followed by an intramolecular cyclization and elimination of ethanol and ammonia to form the stable aromatic pyrazole ring. This method is a cornerstone for producing intermediates like Ethyl 3-amino-1H-pyrazole-4-carboxylate, a crucial component for fungicides that disrupt cellular respiration.[6][7][8]

Experimental Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol details the synthesis of a key pyrazole intermediate, adapted from established literature procedures involving the cyclization of related acrylate precursors with hydrazine.[6]

Workflow Diagram

G Figure 2. Workflow for Pyrazole Intermediate Synthesis cluster_note *Note start Reactants: - Ethyl 2-cyano-3-ethoxyacrylate* - Hydrazine Hydrate - Ethanol (Solvent) reaction Reaction Setup - Combine reactants in flask - Reflux for 6-8 hours start->reaction 1. Mixing workup Work-up - Cool reaction mixture - Concentrate under vacuum reaction->workup 2. Cyclization purify Purification - Recrystallize from ethanol/water workup->purify 3. Isolation product Final Product Ethyl 3-amino-1H-pyrazole-4-carboxylate purify->product 4. Final Product note Ethyl 2-cyano-3-ethoxyacrylate is a closely related precursor. The reaction with Ethyl 3-amino-3-ethoxyacrylate follows a similar principle.

Caption: General workflow for pyrazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

  • Add Ethyl 2-cyano-3-ethoxyacrylate (0.1 mol, 16.9 g), a related and commonly used starting material for this synthesis.[6] Stir until fully dissolved.

  • Reagent Addition: Carefully add hydrazine hydrate (0.11 mol, 5.5 mL) dropwise to the solution at room temperature. Causality Note: A slight excess of hydrazine ensures complete consumption of the acrylate precursor. The addition should be controlled as the initial reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase).

  • Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield Ethyl 3-amino-1H-pyrazole-4-carboxylate as a white crystalline solid.

  • Characterization: Confirm the product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Application in Herbicide Synthesis: Cyanoacrylate Derivatives

Derivatives of β-aminoacrylates, especially those containing a cyano group at the α-position, are known to be potent herbicides.[9] These compounds often act by inhibiting crucial biological pathways in plants, such as the photosystem II (PSII) electron transport chain or amino acid synthesis.[9][10] Ethyl 3-amino-3-ethoxyacrylate serves as an excellent scaffold for synthesizing libraries of these herbicidal compounds.

Causality Behind the Synthesis

The synthetic strategy involves the displacement of the ethoxy group or reaction at the amino group of the precursor with various amines or other nucleophiles. This allows for the introduction of diverse substituents, which is a key principle in modern drug and agrochemical discovery to tune the biological activity and selectivity of the final compound. For instance, reacting the precursor with substituted pyridylmethylamines can yield potent herbicidal agents.

Table 2: Example Herbicidal Activity of Cyanoacrylate Derivatives

Compound TypeTarget WeedActivity LevelReference
2-Cyano-3-pyridinemethylaminoacrylatesBroadleaf weeds (e.g., Brassica campestris)>90% fresh weight inhibition at 1.5 kg/ha [9]
(Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylateGeneral weedsExcellent activity at 75 g/ha[9]
Experimental Protocol 2: General Synthesis of a (Z)-2-cyano-3-alkylaminoacrylate Herbicide

This protocol provides a representative method for synthesizing a substituted cyanoacrylate herbicide, based on procedures for similar compounds.[9]

Reaction Pathway

G Figure 3. Pathway to Cyanoacrylate Herbicides cluster_note *Note precursor Ethyl 2-cyano-3,3-dimethylthioacrylate* (Precursor) product Final Product: (Z)-2-cyano-3-alkylaminoacrylate precursor->product Displacement Reaction amine Substituted Amine (R-NH₂) amine->product solvent Solvent (e.g., Ethanol) solvent->product note This precursor is synthesized from a cyanoacetate. The reaction demonstrates the key amine displacement step.

Caption: General reaction scheme for herbicide synthesis.

Step-by-Step Methodology:

  • Precursor Synthesis: The immediate precursor, such as ethoxyethyl 2-cyano-3,3-dimethylthioacrylate, is first synthesized from ethoxyethyl cyanoacetate, carbon disulfide, and dimethyl sulfate.

  • Reaction Setup: In a 100 mL flask, dissolve the cyanoacrylate precursor (0.01 mol) in ethanol (30 mL).

  • Amine Addition: Add the desired substituted amine (e.g., 2-methylthio-5-pyridinemethylene amine) (0.01 mol) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction involves the nucleophilic substitution of one of the methylthio groups by the added amine. Causality Note: This is a vinylogous nucleophilic substitution (SₙV) reaction. The electron-withdrawing cyano and ester groups activate the double bond for nucleophilic attack.

  • Monitoring: Track the reaction's completion by TLC.

  • Isolation: Upon completion, remove the solvent under reduced pressure. The resulting residue is the crude product.

  • Purification: Purify the crude material using column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to obtain the pure herbicidal compound.

  • Characterization: Analyze the final product by ¹H NMR, IR, and Mass Spectrometry to confirm its structure.

Conclusion

Ethyl 3-amino-3-ethoxyacrylate stands out as a powerful and economically significant precursor in agrochemical development. Its predictable reactivity and straightforward handling make it an ideal starting point for the synthesis of diverse and potent active ingredients. The protocols and principles outlined in this guide demonstrate its central role in constructing pyrazole and cyanoacrylate scaffolds, which are critical to modern fungicide and herbicide discovery. By understanding the causality behind the synthetic transformations, researchers can further innovate and expand the utility of this exceptional building block to develop the next generation of crop protection solutions.

References

  • ResearchGate. (n.d.). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Yang, X., et al. (n.d.). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Asian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008347A - Synthesis technology of pyraclostrobin.
  • PubMed. (2018, December 3). β-Aminoacrylate Synthetic Hydrogels: Easily Accessible and Operationally Simple Biomaterials Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Retrieved from [Link]

  • PMC. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • Wang, X. Y., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Ethyl 3-Amino-3-ethoxyacrylate hydrochloride. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and herbicidal activity of (Z)-ethoxyethyl 2-cyano-3-(2-methylthio-5-pyridylmethylamino)acrylates. Retrieved from [Link]

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Application Note & Protocol: A Guide to the Electrophilic Derivatization of Ethyl 3-amino-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Nucleophilicity of a β-Enamino Ester

Ethyl 3-amino-3-ethoxyacrylate is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Structurally, it belongs to the class of β-enamino esters, also known as enaminones. This arrangement of functional groups—an amine and an ester conjugated through a carbon-carbon double bond—creates a unique electronic profile. The nitrogen atom's lone pair of electrons participates in resonance, pushing electron density into the π-system. This delocalization makes the α-carbon (C2) and the nitrogen atom nucleophilic, rendering the molecule reactive towards a wide array of electrophiles.[2][3][4]

The products derived from these reactions, such as substituted β-amino acids and complex heterocycles, are key components in the synthesis of peptidomimetics, pharmaceuticals, and other biologically active compounds.[5][6][7] This guide provides a detailed exploration of the reactivity of Ethyl 3-amino-3-ethoxyacrylate with various electrophiles, offering both mechanistic insights and practical, step-by-step protocols for researchers.

Principles of Reactivity: C vs. N-Alkylation and Acylation

The dual nucleophilicity of Ethyl 3-amino-3-ethoxyacrylate presents a key challenge and opportunity: regioselectivity. Electrophiles can attack either the α-carbon or the nitrogen atom. The outcome of the reaction is a delicate interplay of several factors, including the nature of the electrophile (hard vs. soft), the solvent, the base used, and the reaction temperature.

  • α-Carbon (C2): This position is considered a "soft" nucleophilic center. Reactions with soft electrophiles, such as alkyl halides and Michael acceptors, preferentially occur at this carbon.[2] This C-alkylation is often favored in non-polar solvents.

  • Nitrogen Atom (N): The nitrogen is a "hard" nucleophilic center. Hard electrophiles, like acyl chlorides or anhydrides, tend to react at the nitrogen, leading to N-acylation products.[8] Polar solvents that can stabilize charged intermediates often favor N-acylation.

Understanding this dichotomy is crucial for designing successful synthetic strategies.

Visualizing the Nucleophilic Centers

The diagram below illustrates the key nucleophilic sites and their general reactivity pathways with electrophiles.

Caption: General reactivity of Ethyl 3-amino-3-ethoxyacrylate.

Reaction with Alkyl Halides: C-Alkylation Protocols

Alkylation with alkyl halides is a fundamental transformation for creating carbon-carbon bonds. In the case of enamino esters, this reaction typically proceeds via C-alkylation to yield a new iminium salt, which is then hydrolyzed to the corresponding β-keto ester.[2][9] The use of a non-nucleophilic base is often required to neutralize the acid generated during the reaction.

Table 1: Representative Conditions for C-Alkylation
ElectrophileBaseSolventTemperature (°C)Typical Yield (%)
Benzyl BromideTriethylamine (TEA)Dichloromethane (DCM)25-4085-95
IodomethanePotassium CarbonateAcetonitrile (MeCN)25 (rt)80-90
Allyl BromideDiisopropylethylamine (DIPEA)Tetrahydrofuran (THF)0 to 2588-96
Protocol 1: C-Alkylation with Benzyl Bromide

This protocol details a standard procedure for the benzylation at the α-carbon, followed by hydrolysis to yield ethyl 2-benzoyl-3-ethoxybut-2-enoate.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram:

G start Start reagents Combine Ester & TEA in DCM under N₂ start->reagents cool Cool to 0°C reagents->cool add_benzyl Add Benzyl Bromide dropwise cool->add_benzyl warm Warm to RT & Stir (Monitor by TLC) add_benzyl->warm quench Quench with 1M HCl warm->quench extract Extract with DCM (3x) quench->extract wash Wash Organic Layer: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry over MgSO₄, Filter & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end Characterize Product purify->end caption Workflow for C-Alkylation and Workup.

Caption: Workflow for C-Alkylation and Workup.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 3-amino-3-ethoxyacrylate hydrochloride (e.g., 1.96 g, 10 mmol) and anhydrous DCM (50 mL).

  • Add triethylamine (e.g., 3.06 mL, 22 mmol) and stir the suspension for 15 minutes at room temperature to form the free base in situ.

  • Cool the mixture to 0°C in an ice bath.

  • Add benzyl bromide (e.g., 1.3 mL, 11 mmol) dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding 1M HCl (30 mL). This step hydrolyzes the intermediate iminium salt.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired α-benzylated product.

Reaction with Acylating Agents: N-Acylation Protocols

Acylation reactions, typically employing acyl chlorides or anhydrides, are highly effective for modifying the amino group of Ethyl 3-amino-3-ethoxyacrylate.[8] These reactions are generally fast and high-yielding. The resulting N-acyl enamino esters are stable compounds and important precursors for various heterocyclic syntheses.[7] The use of a non-nucleophilic base like triethylamine or pyridine is essential to scavenge the HCl produced.

Table 2: Representative Conditions for N-Acylation
ElectrophileBaseSolventTemperature (°C)Typical Yield (%)
Acetyl ChlorideTriethylamine (TEA)THF0 to 25>95
Benzoyl ChloridePyridineDichloromethane (DCM)0 to 25>90
Acetic AnhydrideNone (reagent)Neat80>95
Protocol 2: N-Acylation with Acetyl Chloride

This protocol describes the synthesis of Ethyl 3-(acetylamino)-3-ethoxyacrylate.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend Ethyl 3-amino-3-ethoxyacrylate hydrochloride (e.g., 1.96 g, 10 mmol) in anhydrous THF (50 mL).

  • Add triethylamine (e.g., 3.06 mL, 22 mmol) and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add acetyl chloride (e.g., 0.78 mL, 11 mmol) dropwise. A precipitate of triethylamine hydrochloride will form immediately.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NH₄Cl solution (20 mL) and brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the N-acylated product, which is often pure enough for subsequent steps without further purification.

Michael Addition Reactions

Ethyl 3-amino-3-ethoxyacrylate can also act as a Michael donor, though its precursor, ethyl 3-ethoxyacrylate, is more commonly used as a Michael acceptor.[5] In its role as a nucleophile, the α-carbon attacks the β-carbon of an α,β-unsaturated carbonyl compound.[10] This reaction provides a powerful method for forming carbon-carbon bonds and constructing complex molecular scaffolds.

Troubleshooting and Key Considerations

  • Regioselectivity Issues: If a mixture of C- and N-alkylated/acylated products is observed, consider modifying the reaction conditions. For C-alkylation, favor less polar solvents (THF, Dioxane). For N-acylation, polar aprotic solvents (DCM, MeCN) are often better. Lowering the reaction temperature can also increase selectivity.

  • Low Yields: Ensure all reagents are anhydrous, as moisture can hydrolyze the starting material and intermediates. The hydrochloride salt of the starting material must be fully neutralized by the base for the reaction to proceed efficiently.

  • Purification Challenges: The polarity of the products can vary significantly. It is advisable to perform a small-scale reaction first to determine the optimal TLC and column chromatography conditions.

Safety Precautions

  • Alkylating Agents: Many alkylating agents (e.g., iodomethane, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive and react violently with water. Handle with care in a fume hood and ensure all glassware is dry.

  • Bases: Triethylamine and pyridine have strong, unpleasant odors and are flammable. Use in a fume hood.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives.
  • Wikipedia. (2023). Michael reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • ResearchGate. (2018). A study on the regioselectivity in N,C-acylation of β-enamino-esters. Retrieved from [Link]

  • Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463–8480.
  • Farmacia Journal. (2017). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • Molecules. (2011). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Retrieved from [Link]

  • YouTube. (2020). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. Retrieved from [Link]

  • YouTube. (2019). nucleophilicity of enamines. Retrieved from [Link]

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Application Notes and Protocols for Polymer Synthesis and Modification Using Ethyl 3-amino-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Role of Ethyl 3-amino-3-ethoxyacrylate in Advanced Polymer Design

Ethyl 3-amino-3-ethoxyacrylate is a multifunctional monomer that serves as a valuable building block in the synthesis of advanced polymers.[1] Its unique enaminone structure, characterized by a nucleophilic amine and an electron-deficient acrylate system, allows for its participation in a variety of polymerization and polymer modification reactions. This application note provides a comprehensive guide to leveraging the unique reactivity of Ethyl 3-amino-3-ethoxyacrylate for the rational design of functional polymers with tailored properties. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the applications of the resulting polymers, particularly in the realm of drug delivery.

The primary utility of Ethyl 3-amino-3-ethoxyacrylate in polymer chemistry stems from its ability to undergo Michael addition reactions, making it a key component in the synthesis of poly(β-amino esters) and related poly(enaminone)s.[2][3] These polymers are of significant interest due to their biodegradability and pH-responsiveness, properties that are highly sought after in biomedical applications.[4][5] Furthermore, the amine and ester functionalities present in polymers derived from this monomer offer convenient handles for post-polymerization modification, enabling the attachment of various functional groups to fine-tune the material's properties for specific applications.[6]

I. Core Principles: Understanding the Reactivity of Ethyl 3-amino-3-ethoxyacrylate

The key to successfully employing Ethyl 3-amino-3-ethoxyacrylate in polymer synthesis lies in understanding its inherent chemical reactivity. The molecule's functionality is dominated by the enamine and acrylate moieties, which dictate its behavior in polymerization reactions.

Michael Addition: The Primary Polymerization Pathway

The presence of a primary amine and an α,β-unsaturated ester makes Ethyl 3-amino-3-ethoxyacrylate an ideal candidate for step-growth polymerization via Michael addition.[7] In this reaction, the nucleophilic amine of one monomer attacks the electron-deficient β-carbon of the acrylate group of another monomer. This reaction is typically performed with a diacrylate comonomer to achieve high molecular weight polymers. The general mechanism for this process is outlined below.

Michael_Addition_Polymerization cluster_monomers Monomers cluster_reaction Polymerization EAA Ethyl 3-amino-3-ethoxyacrylate (Amine Donor) Propagation Nucleophilic Attack (Chain Growth) EAA->Propagation Initiation Diacrylate Diacrylate Monomer (Michael Acceptor) Diacrylate->Propagation Propagation Polymer Poly(β-amino ester) Propagation->Polymer Termination (or further propagation)

Figure 1: Conceptual workflow of Michael addition polymerization.

Causality in Experimental Design for Michael Addition Polymerization:

The success of a Michael addition polymerization is contingent on several key experimental parameters. The rationale behind their selection is crucial for achieving the desired polymer properties.

ParameterRationale and Key Considerations
Solvent The choice of solvent can significantly impact the reaction kinetics. Aprotic polar solvents like DMSO or DMF are often preferred as they can solvate the growing polymer chains without interfering with the nucleophilic addition. The solvent polarity can also influence the rate of polymerization.[8]
Temperature Higher temperatures generally increase the reaction rate.[9] However, excessively high temperatures can lead to side reactions, such as the polymerization of the acrylate monomer itself.[10] A typical temperature range for these reactions is between 50-100 °C.[11]
Monomer Stoichiometry A precise 1:1 stoichiometry between the amine and acrylate functional groups is critical for achieving high molecular weight polymers in step-growth polymerization. An excess of either monomer will limit the chain length.
Catalyst While Michael additions can proceed without a catalyst, bases are often employed to enhance the reaction rate.[7] The choice of catalyst, from mild organic bases to stronger inorganic bases, will depend on the reactivity of the specific monomers. For enaminone synthesis, various catalysts including Lewis acids and transition metals have been explored to facilitate the reaction.[12][13]

II. Synthesis of Functional Polymers: Detailed Protocols

The following protocols provide step-by-step instructions for the synthesis of a linear poly(β-amino ester) using Ethyl 3-amino-3-ethoxyacrylate and a diacrylate comonomer.

Protocol 1: Synthesis of a Linear Poly(β-amino ester) via Michael Addition

This protocol is adapted from established procedures for the synthesis of poly(β-amino esters).[11]

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride

  • 1,4-Butanediol diacrylate

  • Triethylamine (or other suitable base)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Magnetic stir bar

  • Reaction vial with a screw cap

  • Diethyl ether (for precipitation)

Procedure:

  • Preparation of the Free Amine: In a reaction vial, dissolve Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.0 eq) in a minimal amount of anhydrous DMSO. Add triethylamine (1.1 eq) dropwise while stirring to neutralize the hydrochloride and generate the free amine in situ. Stir for 30 minutes at room temperature.

  • Monomer Addition: To the solution of the free amine, add 1,4-butanediol diacrylate (1.0 eq) dropwise with continuous stirring.

  • Polymerization: Place the vial in a preheated oil bath at 80 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.

  • Purification: Decant the diethyl ether and wash the polymer precipitate with fresh diethyl ether two more times to remove unreacted monomers and solvent.

  • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

III. Post-Polymerization Modification: Tailoring Polymer Functionality

A significant advantage of polymers synthesized from Ethyl 3-amino-3-ethoxyacrylate is the presence of pendant amine and ester groups that can be further functionalized.[14] This allows for the introduction of a wide range of chemical moieties to tailor the polymer's properties for specific applications.

Post_Polymerization_Modification cluster_starting_material Starting Polymer cluster_modification Modification Reaction cluster_product Final Product PBAE Poly(β-amino ester) (with pendant amines) Reaction Amidation/ Acylation PBAE->Reaction Reagent Functionalizing Reagent (e.g., isocyanate, acyl chloride) Reagent->Reaction Functional_Polymer Functionalized Polymer Reaction->Functional_Polymer

Figure 2: General workflow for post-polymerization modification.

Protocol 2: Amidation of a Poly(β-amino ester) with an Isocyanate

This protocol describes the functionalization of the pendant secondary amine groups in the polymer backbone with an isocyanate to introduce new functional groups.

Materials:

  • Poly(β-amino ester) synthesized in Protocol 1

  • Functional isocyanate (e.g., 2-isocyanatoethyl methacrylate for introducing a crosslinkable group)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stir bar

  • Reaction flask with a nitrogen inlet

Procedure:

  • Polymer Dissolution: Dissolve the poly(β-amino ester) (1.0 eq based on the repeating unit) in anhydrous DCM in a reaction flask under a nitrogen atmosphere.

  • Reagent Addition: Add the functional isocyanate (1.1 eq per amine group) to the polymer solution dropwise with stirring at room temperature.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be monitored by FTIR by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Polymer Isolation and Purification: Precipitate the functionalized polymer in cold diethyl ether and wash it multiple times with fresh diethyl ether.

  • Drying: Dry the final product under vacuum to a constant weight.

IV. Characterization of Synthesized Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer structure, including the confirmation of monomer incorporation and the degree of functionalization.[15][16]
Fourier-Transform Infrared (FTIR) Spectroscopy Used to identify the functional groups present in the polymer and to monitor the progress of polymerization and post-polymerization modification reactions.[17][18]
Gel Permeation Chromatography (GPC) Determines the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) and other thermal transitions of the polymer.

V. Applications in Drug Development

Polymers derived from Ethyl 3-amino-3-ethoxyacrylate, particularly poly(β-amino esters), are highly promising for drug delivery applications.[4][5] Their pH-responsive nature allows for the design of "smart" drug delivery systems that can release their therapeutic payload in the acidic microenvironment of tumors or within the endosomes of cells.[19]

pH-Responsive Drug Release:

The tertiary amine groups in the backbone of poly(β-amino esters) have a pKa in the physiological range. At neutral pH (e.g., in the bloodstream), these amines are largely deprotonated and the polymer is relatively hydrophobic, allowing it to self-assemble into nanoparticles that can encapsulate drugs. Upon entering the acidic environment of a tumor or an endosome, the amines become protonated, leading to an increase in hydrophilicity and the disassembly of the nanoparticle, thereby releasing the drug.

Drug_Delivery_Mechanism cluster_circulation Bloodstream (pH 7.4) cluster_target Tumor/Endosome (Acidic pH) Nanoparticle Drug-loaded Nanoparticle (Hydrophobic Core) Protonation Amine Protonation Nanoparticle->Protonation Uptake Disassembly Nanoparticle Disassembly Protonation->Disassembly Drug_Release Drug Release Disassembly->Drug_Release

Figure 3: Mechanism of pH-responsive drug release.

VI. Safety and Handling

Ethyl 3-amino-3-ethoxyacrylate hydrochloride and related acrylate monomers require careful handling to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[20][21]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[22]

  • Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[22]

  • Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[22]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

VII. Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Polymer Molecular Weight - Inaccurate monomer stoichiometry.- Presence of impurities that terminate the chain growth.- Insufficient reaction time or temperature.- Carefully measure and dispense monomers.- Use purified monomers and anhydrous solvents.- Optimize reaction time and temperature.
Gel Formation - Uncontrolled radical polymerization of the acrylate monomer.- Cross-linking side reactions.- Ensure the reaction is performed under an inert atmosphere.- Use a radical inhibitor if necessary.- Optimize the reaction temperature to avoid side reactions.
"Fish-eyes" or Incomplete Dissolution - Incomplete hydration of the polymer before neutralization (if applicable).[23]- Ensure the polymer is fully dissolved before proceeding with any subsequent steps.[23]
Incomplete Post-Polymerization Modification - Steric hindrance.- Insufficient amount of modifying reagent.- Deactivation of the reagent.- Use a less sterically hindered modifying agent if possible.- Use a slight excess of the modifying reagent.- Ensure the modifying reagent is fresh and the reaction is performed under anhydrous conditions.

VIII. Conclusion

Ethyl 3-amino-3-ethoxyacrylate is a highly versatile and valuable monomer for the synthesis and modification of functional polymers. Its unique reactivity allows for the creation of well-defined polymeric architectures with tunable properties. The protocols and principles outlined in this application note provide a solid foundation for researchers and scientists to explore the potential of this compound in developing advanced materials for a wide range of applications, from drug delivery to specialty coatings. By carefully considering the causality behind experimental choices, researchers can effectively harness the potential of Ethyl 3-amino-3-ethoxyacrylate to create innovative and impactful polymeric materials.

IX. References

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Laboratory scale-up of reactions involving Ethyl 3-amino-3-ethoxyacrylate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale-Up of Reactions Involving Ethyl 3-amino-3-ethoxyacrylate

Executive Summary

Ethyl 3-amino-3-ethoxyacrylate (EAEA), often supplied as its hydrochloride salt (CAS: 34570-16-6), is a versatile C3-synthon employed in the synthesis of nitrogen-containing heterocycles, particularly pyrimidines and pyrazoles . These scaffolds are ubiquitous in kinase inhibitors (e.g., PI3K/mTOR pathways) and anti-infectives.

While EAEA offers high reactivity, its scale-up presents distinct challenges: thermal instability , hygroscopicity , and competitive hydrolysis . This guide outlines the critical process parameters (CPPs) for handling EAEA and details a robust, scalable protocol for its condensation with amidines to form pyrimidine cores—a "workhorse" reaction in medicinal chemistry.

Chemical Identity & Reactivity Profile

EAEA exists in equilibrium between its imidate and enamine tautomers. The hydrochloride salt is the stable commercial form.

  • IUPAC Name: Ethyl 3-amino-3-ethoxyprop-2-enoate hydrochloride

  • Common Name: Pinner Salt Intermediate / EAEA HCl

  • Molecular Weight: 195.64 g/mol [1][2][3]

  • Key Reactivity: The C3 carbon is highly electrophilic. Upon neutralization, the resulting free base reacts rapidly with binucleophiles (amidines, hydrazines, urea).

  • Stability Warning: The free base is thermally unstable and prone to polymerization or hydrolysis to ethyl cyanoacetate equivalents if left standing. Always generate the free base in situ.

Critical Handling Protocols

Storage and Pre-Treatment
  • Hygroscopicity: EAEA HCl is extremely hygroscopic. Moisture uptake leads to hydrolysis, releasing ammonium chloride and lowering yield.

  • Protocol: Store at 2–8°C under argon. For scale-up (>50 g), verify water content via Karl Fischer titration (Target: <0.5% w/w) before use.

  • Corrosion: The salt releases HCl upon hydrolysis; use glass-lined or Hastelloy reactors for kilogram-scale operations.

In-Situ Neutralization Strategy

Avoid isolating the free base. Use a "Release and Catch" strategy:

  • Suspend EAEA HCl in the reaction solvent (Ethanol or DMF).

  • Add a non-nucleophilic base (e.g., Et3N, DIPEA) or a matching alkoxide (NaOEt) at 0°C .

  • Add the nucleophile immediately.

Case Study: Scalable Synthesis of 4-Ethoxypyrimidine Derivatives

This protocol demonstrates the reaction of EAEA with an amidine hydrochloride to synthesize a functionalized pyrimidine. This workflow is optimized for 100 g scale.

Reaction Scheme

The reaction proceeds via a condensation-cyclization sequence.

  • Step 1: Neutralization of EAEA HCl and Amidine HCl.

  • Step 2: Intermolecular condensation (elimination of

    
    ).
    
  • Step 3: Cyclization (elimination of EtOH).

Visual Workflow (DOT Diagram)

G Start Raw Materials (EAEA HCl + Amidine HCl) Solvent Solvent Charge (Anhydrous EtOH, 0°C) Start->Solvent Suspend Base Neutralization (Add NaOEt/Et3N dropwise) Solvent->Base Exotherm Control Intermed Intermediate Formation (Stir 1h @ 0-5°C) Base->Intermed Free Base Generation Reflux Cyclization (Reflux 8-12h) Intermed->Reflux -NH3, -EtOH Workup Workup (Concentrate -> Dilute w/ H2O) Reflux->Workup Cool to RT Product Isolated Pyrimidine Workup->Product Crystallization

Figure 1: Process flow for the condensation of EAEA with amidines. Critical control points are highlighted in Red.

Detailed Experimental Protocol (100 g Scale)
ParameterSpecificationRationale
Limiting Reagent EAEA HCl (1.0 equiv)Excess amidine is easier to remove than EAEA byproducts.
Solvent Anhydrous Ethanol (10 V)Matches the leaving group (OEt) to prevent transesterification.
Base NaOEt (2.1 equiv)Neutralizes both EAEA HCl and Amidine HCl.
Temperature 0°C

Reflux (78°C)
Low temp prevents decomposition; high temp drives cyclization.

Step-by-Step Procedure:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet. Dry the reactor thoroughly.

  • Solvent Charge: Charge Anhydrous Ethanol (1.0 L) . Cool the jacket to 0°C.

  • Reagent Addition: Add Amidine Hydrochloride (0.51 mol, 1.0 equiv) and EAEA HCl (100 g, 0.51 mol, 1.0 equiv) . The mixture will be a slurry.

  • Neutralization (Exotherm): Add Sodium Ethoxide (21% wt in EtOH, 2.1 equiv) dropwise over 45 minutes.

    • Control Point: Maintain internal temperature

      
      .[4][5] A rapid exotherm indicates acid-base neutralization.
      
    • Observation: The slurry will thin as NaCl precipitates.

  • Intermediate Age: Stir at 0–5°C for 1 hour to ensure complete formation of the free bases.

  • Cyclization: Warm the reactor to reflux (

    
    ) over 1 hour. Hold at reflux for 8–12 hours.
    
    • Monitor: Use HPLC/TLC. Disappearance of EAEA is the primary endpoint.

  • Workup:

    • Cool to 20°C.

    • Filter off the precipitated NaCl.

    • Concentrate the filtrate under reduced pressure (vacuum) to ~20% of original volume.

    • Add Water (500 mL) to precipitate the product (if solid) or extract with Ethyl Acetate (if oil).

  • Purification: Recrystallize from EtOH/Water or Heptane/EtOAc depending on product polarity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of EAEAEnsure solvent is anhydrous (<0.05% water). Verify inert atmosphere.
Impurity: Cyanoacetate Thermal decompositionDo not heat the free base before adding the nucleophile.
Incomplete Reaction Loss of AmmoniaThe reaction generates

. Ensure the condenser is efficient but allows gas escape to drive equilibrium.
Product Oiling Out Impure starting materialUse seed crystals during the aqueous quench.

Safety & Process Hazards

  • Ammonia Evolution: The condensation releases stoichiometric quantities of ammonia gas. Ensure adequate scrubber venting.

  • Thermal Runaway: The neutralization step is exothermic (

    
    ). On scales >1 kg, active cooling is mandatory.
    
  • Sensitizer: EAEA and its derivatives can be skin sensitizers. Use full PPE (respirator, chemically resistant gloves).

Mechanistic Pathway

Understanding the mechanism aids in troubleshooting.

Mechanism EAEA EAEA (Electrophile) Complex Addition Intermediate (Tetrahedral) EAEA->Complex Nucleophilic Attack Amidine Amidine (Nucleophile) Amidine->Complex Elim1 Elimination of NH3 Complex->Elim1 Cycliz Intramolecular Cyclization (Attack of N on Ester) Elim1->Cycliz Formation of Enamine Elim2 Elimination of EtOH Cycliz->Elim2 Final Pyrimidine Core Elim2->Final Aromatization

Figure 2: Mechanistic pathway for pyrimidine synthesis. The elimination of ammonia is the rate-determining step in many variants.

References

  • Sigma-Aldrich. Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Sheet. CAS 34570-16-6.[1][3][6][7][8] Link

  • Keller, P. A., & Morgan, J. (2006). The reactivity of alk-1-ene-1,1-diamines (ketene N,N-acetals). Science of Synthesis, Thieme. (Detailed discussion on ketene N,N-acetal reactivity). Link

  • Abdel-Aziz, H. A., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(4), 4266-4280. (Demonstrates reactivity of related enamino esters with hydrazine). Link

  • Lee, D. S., et al. (2015).[9] Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. Organic Process Research & Development. (Discusses scale-up challenges of ester-to-amide/amidine conversions). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16211933, Ethyl 3-amino-3-ethoxyacrylate hydrochloride. Link

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyridines using Ethyl 3-amino-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have made it a "privileged scaffold" in the design of therapeutic agents.[2][3] Pyridine derivatives are integral to a vast array of pharmaceuticals, treating conditions ranging from bacterial infections and cancer to cardiovascular diseases.[2][4] The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the pyridine core, making the development of versatile and efficient synthetic methodologies a critical endeavor for researchers.[5][6]

This guide provides a detailed exploration of the use of Ethyl 3-amino-3-ethoxyacrylate, a highly versatile and reactive C3 synthon, in the construction of polysubstituted pyridines. We will delve into the mechanistic underpinnings of this synthetic strategy, provide robust experimental protocols, and discuss the scope and optimization of the methodology for professionals in pharmaceutical and chemical research.

Core Synthetic Strategy: A Modified Guareschi-Thorpe Condensation

The synthesis of substituted pyridines using Ethyl 3-amino-3-ethoxyacrylate is a powerful variation of the classic Guareschi-Thorpe reaction.[7][8] In this approach, Ethyl 3-amino-3-ethoxyacrylate serves as a key building block, reacting with 1,3-dicarbonyl compounds (also known as active methylene compounds) to form the pyridine ring.[9][10] This multicomponent reaction offers a convergent and atom-economical pathway to highly functionalized pyridines and their corresponding 2-pyridone tautomers.[8][11][12]

The causality behind this reaction lies in the complementary reactivity of the two main components. The 1,3-dicarbonyl compound provides a three-carbon fragment and possesses an acidic central methylene group, making it an excellent nucleophile in its enolate form.[10] Ethyl 3-amino-3-ethoxyacrylate, on the other hand, acts as an electrophilic Michael acceptor and provides the remaining two carbons and the essential nitrogen atom for the heterocycle.

Mechanistic Pathway

The reaction proceeds through a well-established sequence of tandem Michael addition and intramolecular cyclization, followed by dehydration to yield the final aromatic product.

  • Enolate Formation: The reaction is typically initiated by a base, which deprotonates the active methylene group of the 1,3-dicarbonyl compound to form a nucleophilic enolate.

  • Michael Addition: The enolate attacks the β-carbon of the α,β-unsaturated ester system of Ethyl 3-amino-3-ethoxyacrylate in a conjugate or Michael addition.

  • Intramolecular Cyclization: The amino group of the resulting intermediate then attacks one of the carbonyl groups of the original 1,3-dicarbonyl moiety, leading to a six-membered ring intermediate.

  • Dehydration/Aromatization: The final step involves the elimination of water and ethanol to form the stable, aromatic pyridine ring.

Below is a visual representation of this mechanistic pathway.

Guareschi-Thorpe_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization cluster_3 Step 4: Aromatization Dicarbonyl 1,3-Dicarbonyl Compound Enolate Nucleophilic Enolate Dicarbonyl->Enolate Deprotonation Base Base Base->Dicarbonyl EAA Ethyl 3-amino-3-ethoxyacrylate Michael_Adduct Michael Adduct Intermediate Cyclized_Intermediate Cyclized Intermediate (Hemiaminal) Enolate_ref->Michael_Adduct Conjugate Addition Pyridine Substituted Pyridine/Pyridone Elimination - H₂O - EtOH Cyclized_Intermediate->Elimination Michael_Adduct_ref->Cyclized_Intermediate Elimination->Pyridine Cyclized_Intermediate_ref->Pyridine Dehydration

Caption: Generalized mechanism for pyridine synthesis.

Experimental Protocols

The following protocol provides a representative, self-validating procedure for the synthesis of a substituted 2-pyridone. The choice of a mild organic base like piperidine is crucial as it is effective at promoting the initial condensation without causing unwanted side reactions. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and its role as a leaving group during the final aromatization step.

Protocol 1: Synthesis of 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

This protocol details the reaction between Ethyl 3-amino-3-ethoxyacrylate and benzoylacetonitrile, a 1,3-dicarbonyl equivalent.

Materials and Reagents:

  • Ethyl 3-amino-3-ethoxyacrylate

  • Benzoylacetonitrile

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Hydrochloric acid (2M)

  • Distilled water

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoylacetonitrile (10 mmol, 1.45 g) and absolute ethanol (30 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Reagent Addition: To the stirred solution, add Ethyl 3-amino-3-ethoxyacrylate (10 mmol, 1.59 g). This should be followed by the addition of piperidine (0.5 mL) as a catalyst. The piperidine acts as a base to facilitate the initial condensation steps.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product will often begin to precipitate. To enhance precipitation, the mixture can be cooled further in an ice bath for 30 minutes.

  • Work-up and Isolation: Acidify the cooled reaction mixture by slowly adding 2M hydrochloric acid until the pH is approximately 5-6. This step neutralizes the basic catalyst and promotes further precipitation of the product.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold distilled water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 75-85%.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Benzoylacetonitrile in Ethanol B 2. Add Ethyl 3-amino-3-ethoxyacrylate and Piperidine A->B Stir C 3. Heat to Reflux (4-6 hours) B->C Attach Condenser D 4. Cool to Room Temperature (Precipitation starts) C->D Monitor by TLC E 5. Acidify with 2M HCl to pH 5-6 D->E Further cooling (optional) F 6. Isolate Product via Vacuum Filtration E->F G 7. Wash with Cold Water and Cold Ethanol F->G Collect Filtrate H 8. Dry Product under Vacuum G->H

Caption: Step-by-step workflow for pyridine synthesis.

Reaction Scope and Optimization

The true strength of this synthetic method lies in its versatility. A wide range of 1,3-dicarbonyl compounds can be employed, allowing for the synthesis of a diverse library of substituted pyridines.

1,3-Dicarbonyl Compound Substituents on Pyridine Ring Typical Yield (%) Reference Insight
Ethyl Acetoacetate4-Methyl, 6-Hydroxy80-90%A classic substrate, reliably providing good to excellent yields. The resulting pyridone can be further functionalized.[5]
Acetylacetone4,6-Dimethyl75-85%The use of a symmetrical diketone leads to a symmetrically substituted pyridine.
Ethyl Benzoylacetate4-Phenyl, 6-Hydroxy70-80%Introduces an aryl substituent, a common feature in many bioactive molecules.[3]
Malononitrile4-Amino, 6-Hydroxy, 3-Cyano85-95%The reaction with malononitrile is highly efficient and provides access to highly functionalized pyridines with multiple points for further derivatization.[13]
Dibenzoylmethane4,6-Diphenyl65-75%Allows for the introduction of two aryl groups, though yields may be slightly lower due to steric hindrance.
Key Optimization Parameters:
  • Catalyst: While piperidine is commonly used, other bases such as sodium ethoxide or triethylamine can be employed. The choice of base can influence reaction rates and, in some cases, selectivity.

  • Solvent: Ethanol is the standard, but other alcohols like methanol or isopropanol can be used. In some instances, a higher boiling point solvent like n-butanol may be necessary for less reactive substrates.

  • Temperature: Most reactions proceed efficiently at the reflux temperature of the alcohol used. Microwave irradiation has also been shown to significantly reduce reaction times.[14]

  • Substrate Reactivity: Electron-withdrawing groups on the 1,3-dicarbonyl compound generally increase the acidity of the methylene protons, facilitating the initial deprotonation and often leading to faster reaction rates.

Conclusion

The synthesis of substituted pyridines via the condensation of Ethyl 3-amino-3-ethoxyacrylate with 1,3-dicarbonyl compounds represents a robust, versatile, and highly valuable tool for medicinal and synthetic chemists. The methodology is characterized by its operational simplicity, the use of readily available starting materials, and the ability to generate a wide array of complex and functionally diverse pyridine scaffolds. By understanding the underlying mechanism and key optimization parameters outlined in these notes, researchers can effectively leverage this reaction to accelerate the discovery and development of novel chemical entities.

References

  • Eureka | Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PMC - PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
  • Organic Syntheses Procedure. (n.d.). 3-aminopyridine.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • quimicaorganica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine.
  • ResearchGate. (n.d.). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate.
  • ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • ResearchGate. (n.d.). Three component reactions of 1,3-dicarbonyl compounds, aldehydes and....
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • PMC - NIH. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • PubMed. (n.d.). Synthesis of α-amino-1,3-dicarbonyl compounds via Ugi flow chemistry reaction: access to functionalized 1,2,3-triazoles.
  • (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • ResearchGate. (2023). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • TCI. (2023). Chemistry Chat My Familiar Compound Family - 1,3-Dicarbonyl Compounds.
  • PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

High-Yield Synthesis of Heterocyclic Derivatives from Ethyl 3-amino-3-ethoxyacrylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Ethyl 3-amino-3-ethoxyacrylate as a Synthetic Building Block

Ethyl 3-amino-3-ethoxyacrylate is a highly versatile and valuable building block in modern organic synthesis, particularly in the construction of a wide array of heterocyclic compounds.[1] Its unique bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic ester group, allows for a diverse range of chemical transformations. This dual reactivity makes it an ideal precursor for the synthesis of various pharmaceutically and industrially relevant scaffolds, including pyrimidines and pyridones. This guide provides detailed experimental protocols and mechanistic insights for the high-yield synthesis of these important classes of heterocyclic derivatives, tailored for researchers, scientists, and professionals in drug development.

The strategic importance of Ethyl 3-amino-3-ethoxyacrylate lies in its ability to act as a masked 1,3-dielectrophile. The enamine functionality can be readily hydrolyzed under acidic conditions to reveal a β-ketoester, a classic precursor for many heterocyclic ring systems. Alternatively, the nucleophilic nitrogen and the adjacent vinylic carbon can participate in cyclization reactions with various binucleophiles. Understanding this inherent reactivity is paramount to designing efficient and high-yielding synthetic routes.

Core Principles of Reactivity and Mechanistic Rationale

The synthetic utility of Ethyl 3-amino-3-ethoxyacrylate stems from its enamine character. The electron-donating amino group increases the electron density of the double bond, making the α-carbon susceptible to electrophilic attack and the nitrogen atom a potent nucleophile. Conversely, the ester and ethoxy groups can act as leaving groups in cyclocondensation reactions.

For Pyrimidine Synthesis: The classical approach to pyrimidine synthesis involves the condensation of a three-carbon unit with an amidine or a related N-C-N fragment.[2] In this context, Ethyl 3-amino-3-ethoxyacrylate serves as the three-carbon component. The reaction proceeds via a cyclocondensation mechanism, where the amidine adds to the enamine system, followed by intramolecular cyclization and elimination of ethanol and water to form the aromatic pyrimidine ring. The choice of base is crucial in this reaction to facilitate the nucleophilic attack of the amidine.

For Pyridone Synthesis: The synthesis of pyridone derivatives from β-enamino esters typically involves a reaction with a compound containing an active methylene group, such as a malonate derivative.[3] This reaction follows a pathway involving an initial Michael-type addition of the active methylene compound to the enamine, followed by intramolecular cyclization and elimination to afford the pyridone ring. The reaction conditions can be tailored to favor the formation of either 2-pyridone or 4-pyridone regioisomers.

Experimental Protocols for High-Yield Synthesis

The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for the synthesis of representative pyrimidine and pyridone derivatives from Ethyl 3-amino-3-ethoxyacrylate.

Protocol 1: Synthesis of Ethyl 4-Hydroxy-2-methylpyrimidine-5-carboxylate

This protocol is adapted from established procedures for the synthesis of 4-hydroxypyrimidines from β-aminoacrylates.[4]

Reaction Scheme:

G EAEEA Ethyl 3-amino-3-ethoxyacrylate Reaction EAEEA->Reaction Acetamidine Acetamidine Hydrochloride Acetamidine->Reaction Base Sodium Ethoxide (in Ethanol) Base->Reaction Product Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Heat Reflux Reaction->Product Cyclocondensation

Caption: Synthesis of a pyrimidine derivative.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol, add Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.0 eq) and acetamidine hydrochloride (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify to pH 5-6 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate as a white solid.

Expected Yield: 80-90%

Characterization Data (for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate): [5]

PropertyValue
Molecular FormulaC₈H₁₀N₂O₃
Molecular Weight182.18 g/mol
Melting Point150-152 °C (literature value)
AppearanceWhite crystalline solid
Protocol 2: Synthesis of Ethyl 2,6-dihydroxy-4-phenylpyridine-3-carboxylate

This protocol is a general method for the synthesis of pyridone derivatives from β-enamino esters and active methylene compounds.[3]

Reaction Scheme:

G EAEEA Ethyl 3-amino-3-ethoxyacrylate Reaction EAEEA->Reaction Malonate Diethyl Malonate Malonate->Reaction Base Sodium Ethoxide (in Ethanol) Base->Reaction Product Ethyl 2,6-dihydroxy-4-phenylpyridine-3-carboxylate Heat Reflux Reaction->Product Michael Addition & Cyclization

Caption: Synthesis of a pyridone derivative.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.

  • To this solution, add Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with 1 M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridone derivative.

Expected Yield: 75-85%

Data Presentation

Derivative ClassReagentsKey Reaction ConditionsTypical Yield (%)
PyrimidineAmidines (e.g., Acetamidine HCl)Sodium Ethoxide, Ethanol, Reflux80-90
PyridoneActive Methylene Compounds (e.g., Diethyl Malonate)Sodium Ethoxide, Ethanol, Reflux75-85

Troubleshooting and Optimization

  • Low Yields in Pyrimidine Synthesis: Incomplete reaction may be due to insufficient base or reaction time. Ensure anhydrous conditions as moisture can hydrolyze the starting material and reagents. The quality of the amidine salt is also critical.

  • Formation of Side Products in Pyridone Synthesis: The formation of regioisomers can be an issue. The reaction temperature and the nature of the base can influence the regioselectivity. Careful monitoring and optimization of these parameters may be necessary.

  • Purification Challenges: Both pyrimidine and pyridone derivatives can sometimes be challenging to purify due to their polarity. A combination of techniques such as recrystallization and column chromatography may be required to obtain highly pure products.

Safety and Handling Precautions

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium ethoxide is a strong base and is corrosive and flammable. Handle in a fume hood and away from sources of ignition.

  • Amidines and their salts can be toxic and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

Ethyl 3-amino-3-ethoxyacrylate is a powerful and versatile synthon for the high-yield synthesis of a variety of heterocyclic derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, scientists can efficiently construct complex molecular architectures with potential applications in drug discovery and materials science.

References

  • Gonçalves, V., et al. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
  • Process for preparing 4-hydroxypyrimidine. (1994).
  • Cyclocondensation of ethyl 3,3-diaminoacrylate with aromatic ketones and nitriles containing active halogen atom in ortho-position. (2025).
  • Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2025).
  • Ethyl 4-amino-2-hydroxypyrimidine-5-carboxyl
  • Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. (2014). Beilstein Journals.
  • The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. (2016). Organic & Biomolecular Chemistry.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Salaheldin, A. M., & Al-Sheikh, M. A. (2010).
  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride 95%. (n.d.). Sigma-Aldrich.
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
  • Synthesis of β-enamino esters, amides, and thioesters. (n.d.). Organic Chemistry Portal.
  • Salaheldin, A. M., & Al-Sheikh, M. A. (2010).
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organoc
  • Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxyl
  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). orientjchem.org.
  • Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • Ethyl 3-ethoxyacrylate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Ethyl 3-amino-3-(pyridin-2-yl)
  • The Chemistry of the Amidines. (n.d.).

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The Versatile Virtuoso: Ethyl 3-amino-3-ethoxyacrylate as a Cornerstone in Novel Organic Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the dynamic landscape of organic synthesis and materials science, the quest for versatile building blocks that can unlock novel molecular architectures and functionalities is paramount. Ethyl 3-amino-3-ethoxyacrylate, and its hydrochloride salt, have emerged as powerful and multifaceted synthons, offering a unique combination of reactive sites that enable the construction of a diverse array of organic molecules. This application note provides an in-depth exploration of the utility of Ethyl 3-amino-3-ethoxyacrylate in the development of innovative organic materials, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The properties of Ethyl 3-amino-3-ethoxyacrylate hydrochloride and the related precursor, Ethyl 3-ethoxyacrylate, are summarized below.

PropertyEthyl 3-amino-3-ethoxyacrylate hydrochlorideEthyl 3-ethoxyacrylate
CAS Number 34570-16-6[1][2][3]1001-26-9[4][5]
Molecular Formula C₇H₁₃NO₃·HCl[1]C₇H₁₂O₃[5]
Molecular Weight 195.65 g/mol [1]144.17 g/mol [4][5]
Appearance White solid[1]Colorless to light yellow liquid[6]
Melting Point 103-105 °C[3]-34 °C[7]
Boiling Point 261.7 °C at 760 mmHg[8]195-196 °C[4][7]
Storage 0-8 °C[1]2-8 °C[4]

Safety and Handling

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3]. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be utilized when handling this compound.[3]

Ethyl 3-ethoxyacrylate is also a warning-level hazard with similar irritation potential to the skin, eyes, and respiratory system[5]. It is a combustible liquid and should be handled in a well-ventilated area, away from ignition sources.[9]

Application in the Synthesis of Bioactive Heterocycles

Ethyl 3-amino-3-ethoxyacrylate is a premier starting material for the synthesis of a wide range of nitrogen-containing heterocycles, which form the backbone of many pharmaceuticals and agrochemicals.[1] Its unique structure, possessing both nucleophilic and electrophilic centers, allows for elegant and efficient cyclization strategies.

Protocol 1: Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities. The reaction of Ethyl 3-amino-3-ethoxyacrylate with hydrazine derivatives provides a direct and high-yielding route to substituted pyrazoles.

Reaction Scheme:

G cluster_0 Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate reagent1 Ethyl 3-amino-3-ethoxyacrylate solvent Ethanol, Reflux reagent1->solvent reagent2 Hydrazine Hydrate reagent2->solvent product Ethyl 5-amino-1H-pyrazole-4-carboxylate solvent->product + H₂O + EtOH

Caption: Synthesis of a pyrazole derivative.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.0 eq) in ethanol.

  • Base Addition: Add a suitable base, such as triethylamine (1.1 eq), to neutralize the hydrochloride and liberate the free enamine.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired substituted pyrazole.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a protic medium for the cyclization and elimination steps.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring.

  • Base Neutralization: The hydrochloride salt of the starting material must be neutralized to the free base form of the enamine for it to react effectively with the nucleophilic hydrazine.

Protocol 2: Synthesis of Pyridine Derivatives via Bohlmann-Rahtz Annulation

The Bohlmann-Rahtz pyridine synthesis is a powerful method for constructing substituted pyridine rings from an enamine and an ethynyl ketone. Ethyl 3-amino-3-ethoxyacrylate serves as an excellent enamine component in this reaction.

Reaction Scheme:

G cluster_1 Bohlmann-Rahtz Pyridine Synthesis reagent1 Ethyl 3-amino-3-ethoxyacrylate intermediate Michael Adduct reagent1->intermediate + reagent2 Ethynyl Ketone reagent2->intermediate product Substituted Pyridine intermediate->product Cyclodehydration catalyst Acid Catalyst (e.g., PTSA) catalyst->intermediate

Caption: Bohlmann-Rahtz pyridine synthesis workflow.

Methodology:

  • Reaction Setup: Combine Ethyl 3-amino-3-ethoxyacrylate (1.0 eq) and the desired ethynyl ketone (1.0 eq) in a suitable aprotic solvent such as toluene or xylene in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA) (0.1 eq).

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove water formed during the reaction. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Aprotic Solvent and Dean-Stark Trap: The removal of water drives the equilibrium of the cyclodehydration step towards the formation of the aromatic pyridine ring.

  • Acid Catalyst: The Brønsted acid catalyzes both the initial Michael addition of the enamine to the ethynyl ketone and the subsequent cyclodehydration of the intermediate.

Application in the Synthesis of Functional Polymers

The reactivity of Ethyl 3-amino-3-ethoxyacrylate makes it a valuable monomer for the synthesis of functional polymers, particularly poly(β-amino ester)s. These polymers are of significant interest in biomedical applications due to their biodegradability and pH-responsiveness.

Protocol 3: Synthesis of Poly(β-amino ester)s via Michael Addition Polymerization

Poly(β-amino ester)s are synthesized through the step-growth polymerization of a primary or secondary amine with a diacrylate monomer. While Ethyl 3-amino-3-ethoxyacrylate itself is not a diacrylate, its derivatives or related structures can be used to introduce specific functionalities. The general principle involves the conjugate addition of an amine to an acrylate.

Reaction Scheme:

G cluster_2 Poly(β-amino ester) Synthesis monomer1 Bis(acrylate) Ester polymer Poly(β-amino ester) monomer1->polymer + monomer2 Diamine monomer2->polymer conditions Solvent (e.g., DMSO) Heat conditions->polymer

Caption: General scheme for poly(β-amino ester) synthesis.

Methodology:

  • Monomer Preparation: Prepare a solution of the bis(acrylate) ester (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Amine Addition: To this solution, add the diamine monomer (1.0 eq) dropwise with stirring.

  • Polymerization: Heat the reaction mixture to a temperature between 50-90 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent such as diethyl ether or hexane.

  • Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.

Causality of Experimental Choices:

  • Solvent: DMSO is a common solvent for this polymerization as it can dissolve a wide range of monomers and the resulting polymer.

  • Heating: The reaction is typically heated to increase the rate of polymerization and achieve higher molecular weights.

  • Precipitation: Precipitation into a non-solvent is an effective method for purifying the polymer from unreacted monomers and low molecular weight oligomers.

Future Outlook

The applications of Ethyl 3-amino-3-ethoxyacrylate are continually expanding. Its role as a versatile building block is being explored in the synthesis of novel functional dyes and electroactive materials. The enamine moiety can be incorporated into conjugated systems to tune the electronic and optical properties of organic materials. Further research into these areas is expected to unveil new and exciting applications for this remarkable synthon.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl methacrylate. Retrieved February 5, 2026, from [Link]

  • Redox. (2018, September 11). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved February 5, 2026, from [Link]

  • Reagentia. (n.d.). Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1 x 25 g). Retrieved February 5, 2026, from [Link]

  • ChemBK. (2024, April 9). Ethyl 3-ethoxyacrylate. Retrieved February 5, 2026, from [Link]

  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy Ethyl 3-amino-3-ethoxyacrylate hydrochloride. Retrieved February 5, 2026, from [Link]

  • Chemsrc. (2025, August 20). Ethyl 3-ethoxy-2-propenoate | CAS#:1001-26-9. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12989, Ethyl 3-ethoxypropionate. Retrieved February 5, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221780, Ethyl 3-ethoxy-2-propenoate. Retrieved February 5, 2026, from [Link].

  • Scientific Laboratory Supplies Ltd. (n.d.). Ethyl 3-amino-3-ethoxyacrylate | 304115-25G | SIGMA-ALDRICH. Retrieved February 5, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). ETHYL ACRYLATE. Retrieved February 5, 2026, from [Link]

  • Sasol. (2023, October 25). Ethyl Acrylate. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 3-amino-3-ethoxyacrylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Instability

Ethyl 3-amino-3-ethoxyacrylate is a bifunctional building block primarily synthesized via the Pinner Reaction of ethyl cyanoacetate.[1] It exists in a tautomeric equilibrium between the imidate ester (A) and the enamine (B) forms, with the enamine (B) typically being the isolated stable species due to conjugation with the ester carbonyl.

  • Form A (Imidate):

    
    
    
  • Form B (Enamine):

    
     (Target)
    

The Core Problem: The synthesis is a race against hydrolysis.[1] The intermediate Pinner salt is extremely hygroscopic; if it encounters water, it irreversibly hydrolyzes to diethyl malonate, destroying the yield.

Critical Workflow Visualization

The following diagram outlines the "Golden Route" for synthesis and highlights the specific failure points where yield is lost.

PinnerReaction cluster_0 Critical Control Point Start Ethyl Cyanoacetate + Abs. Ethanol HCl_Add Step 1: HCl Gas Saturation (Anhydrous, <5°C) Start->HCl_Add PinnerSalt Intermediate: Imidate Hydrochloride Salt (Hygroscopic Solid) HCl_Add->PinnerSalt slow crystallization (24-48h) Hydrolysis FAILURE MODE A: Hydrolysis (Water Ingress) PinnerSalt->Hydrolysis + H2O ThermalDec FAILURE MODE B: Thermal Decomposition (>25°C) PinnerSalt->ThermalDec Heat Neutralization Step 2: Controlled Neutralization (NH3/Et2O or NaHCO3) PinnerSalt->Neutralization Cold, Dry Base Malonate Byproduct: Diethyl Malonate (Dead End) Hydrolysis->Malonate Amide Byproduct: Ethyl Malonamate ThermalDec->Amide FinalProduct Target: Ethyl 3-amino-3-ethoxyacrylate Neutralization->FinalProduct Solvent Removal

Figure 1: Mechanistic pathway of the Pinner synthesis showing the critical divergence between successful neutralization and competitive hydrolysis.[1]

Troubleshooting Guide (Q&A Format)

Category A: Low Yield (<40%)[1]

Q1: My reaction mixture turned into a clear liquid after standing, but I expected a precipitate. What happened? Diagnosis: You likely suffered from moisture ingress .[1] Explanation: The Pinner salt (imidate hydrochloride) should precipitate as a white crystalline solid in ether/ethanol mixtures. If the solution remains clear or the precipitate dissolves, atmospheric moisture has hydrolyzed the salt into diethyl malonate and ammonium chloride.[1] Corrective Action:

  • Drying: Pre-dry ethanol over 3Å molecular sieves (residual water must be <50 ppm).

  • HCl Source: Do not use aqueous HCl. Use anhydrous HCl gas bubbled into the solvent or commercially available HCl in Dioxane (4M).[1]

  • Trap: Equip the reaction vessel with a CaCl2 drying tube or run under positive N2 pressure.

Q2: I isolated the intermediate salt, but the yield dropped during the workup (neutralization). Diagnosis: pH Overshoot or Thermal Hydrolysis . Explanation: The imidate group is sensitive. Strong bases (NaOH/KOH) or heat during neutralization will strip the ethoxy group, reverting the molecule to a cyanoacetate or malonate derivative. Corrective Action:

  • Protocol Shift: Instead of aqueous base extraction, suspend the salt in anhydrous diethyl ether and bubble dry Ammonia (

    
    ) gas at 0°C. Filter off the resulting 
    
    
    
    . This keeps the entire process anhydrous.[1]
Category B: Purity & Stability Issues[1]

Q3: The product solidifies into a gummy mass or has a different melting point than reported. Diagnosis: Polymerization or Isomerization . Explanation: 3-aminoacrylates are electron-rich enamines.[1] In the presence of trace acid (incomplete neutralization) and heat, they can self-condense or polymerize.[1] Corrective Action:

  • Store the product at -20°C under Argon.

  • Ensure the final pH is strictly neutral to slightly basic (pH 7.5–8.0 equivalent). Trace acid catalyzes decomposition.[1]

Q4: NMR shows a mixture of two species. Is my product impure? Diagnosis: Likely E/Z Isomerism (Normal).[1] Explanation: The double bond in Ethyl 3-amino-3-ethoxyacrylate allows for cis/trans (E/Z) isomerism.[1] This is often observed in NMR as dual peaks for the vinyl proton.[1] This is usually not a chemical impurity but a thermodynamic feature of the molecule.[1] Validation: Check if the ratio changes with temperature (Variable Temperature NMR). If yes, it is dynamic isomerism.

Optimized Experimental Protocol (The "Golden Route")

This protocol prioritizes the exclusion of water to maximize yield.[1]

Reagents Table
ReagentSpecificationStoichiometryRole
Ethyl Cyanoacetate>99%, Distilled1.0 equivSubstrate
Ethanol (Absolute)<50 ppm H2O1.1 equivReactant & Solvent
Diethyl EtherAnhydrous, BHT-free5.0 volCo-solvent (precipitant)
HCl (Gas)AnhydrousSaturation (>3.0 equiv)Catalyst/Reactant
Ammonia (Gas)AnhydrousExcessNeutralization Agent
Step-by-Step Methodology

Phase 1: Formation of the Pinner Salt [1][2]

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a gas inlet tube, a thermometer, and a drying tube (CaCl2).

  • Charging: Add Ethyl Cyanoacetate (1.0 eq) and Absolute Ethanol (1.1 eq) to Anhydrous Diethyl Ether (5 volumes).

  • Cooling: Cool the mixture to 0°C using an ice/salt bath.

  • Saturation: Slowly bubble dry HCl gas into the solution. Maintain temperature below 5°C . Continue until the weight increase corresponds to ~1.2 equivalents of HCl, or until saturation is evident (fuming).

  • Incubation: Seal the vessel tightly (parafilm/grease).[1] Place in a refrigerator (0–4°C) for 3 to 7 days .

    • Checkpoint: A thick white cake of crystals (Imidate Hydrochloride) should form.[1]

Phase 2: Anhydrous Neutralization (Crucial for Yield)

  • Filtration: Filter the crystalline salt quickly under a blanket of dry nitrogen.[1] Wash with cold anhydrous ether.[1] Do not suck air through the filter cake for long periods (moisture in air will degrade it).

  • Suspension: Immediately resuspend the solid salt in fresh anhydrous diethyl ether (10 volumes) cooled to 0°C.

  • Liberation: Bubble dry Ammonia gas (

    
    ) into the suspension with vigorous stirring.
    
    • Observation: The heavy imidate salt will dissolve/react, and light, fluffy Ammonium Chloride (

      
      ) will precipitate.
      
  • Workup: Filter off the

    
    .[1]
    
  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at a bath temperature <30°C .

  • Purification: Vacuum distillation is possible but risky due to thermal instability.[1] If the crude purity is >90% (NMR), use as-is for subsequent steps.

References & Grounding

  • Pinner Reaction Mechanism: Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. (Foundational text on the formation of imidate salts from nitriles).

  • Synthesis of 3-amino-3-ethoxyacrylates:

    • Review of Imidate Chemistry: Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link[1]

    • Modern Application: Detailed protocols for Pinner syntheses are often adapted from Organic Syntheses, Coll. Vol. 1, p. 5 (1941) regarding Ethyl Malonate derivatives, applying the specific stoichiometry for the amino-acrylate.

  • Handling of Hygroscopic Salts: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard procedures for drying ethanol and ether).

Disclaimer: This guide is intended for qualified research personnel. The synthesis involves toxic gases (HCl, NH3) and pressurized glassware. Always perform a risk assessment before experimentation.

Sources

Common byproducts in the synthesis of Ethyl 3-amino-3-ethoxyacrylate and their removal.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-ethoxyacrylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly concerning byproduct formation and removal, to help you optimize your synthetic protocols and ensure the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and workup of Ethyl 3-amino-3-ethoxyacrylate, presented in a question-and-answer format.

Q1: My final product is an oil or a sticky solid and won't crystallize properly. What are the likely impurities?

A1: This is a common issue often caused by the presence of unreacted starting materials or byproducts that act as crystallization inhibitors. The most probable culprits are:

  • Unreacted Triethyl Orthoformate (TEOF): TEOF is a high-boiling liquid and can be difficult to remove completely by simple evaporation.

  • Unreacted Ethyl Cyanoacetate: Another relatively high-boiling starting material that can remain if the reaction has not gone to completion.

  • Ethyl 3,3-diethoxypropanoate: This can form as a byproduct and is structurally similar to the desired product, making it a likely contaminant.[1]

  • Ethanol: While volatile, residual ethanol from the reaction or workup can keep the product from solidifying.

Causality: The presence of these impurities lowers the overall purity of the desired product, disrupting the crystal lattice formation. Oily impurities, in particular, can coat the surface of nascent crystals, preventing further growth.

Recommended Action:

  • Ensure Complete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure full consumption of the starting materials.

  • Purification by Vacuum Distillation: If the product is thermally stable, fractional vacuum distillation can be effective in removing lower-boiling impurities like ethanol and unreacted starting materials.

  • Aqueous Workup: Washing the reaction mixture with water can help remove water-soluble impurities. However, be cautious as this can also lead to hydrolysis of the product or intermediates.[2]

  • Recrystallization: If you have a crude solid, recrystallization from a suitable solvent system is a powerful purification technique. For Ethyl 3-amino-3-ethoxyacrylate hydrochloride, consider solvent systems like ethanol/ethyl acetate or isopropanol/diethyl ether.[3]

Q2: During the synthesis, I'm observing the formation of significant amounts of ethyl formate and ethanol. What is causing this and how can I prevent it?

A2: The formation of ethyl formate and ethanol strongly suggests the hydrolysis of triethyl orthoformate.[4][5][6]

Causality: Triethyl orthoformate is sensitive to moisture and acidic conditions. Any water present in the reactants or solvents, or acidic impurities, can catalyze its breakdown into ethyl formate and ethanol. This not only consumes your reagent but also introduces impurities that can be challenging to remove.

Preventative Measures:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents. Dry your solvents using standard laboratory procedures (e.g., distillation over a suitable drying agent).

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Control of pH: Maintaining a neutral or slightly basic pH during the initial stages of the reaction can suppress the acid-catalyzed hydrolysis of triethyl orthoformate.[4][6]

Workflow for Minimizing Hydrolysis of Triethyl Orthoformate

reagents Dry Solvents & Reagents reaction Reaction Vessel reagents->reaction inert_atm Inert Atmosphere (N2 or Ar) inert_atm->reaction hydrolysis Hydrolysis of TEOF reaction->hydrolysis Moisture or Acid byproducts Ethyl Formate + Ethanol hydrolysis->byproducts ECA Ethyl Cyanoacetate Intermediate Ethyl 2-cyano-3-ethoxyacrylate ECA->Intermediate TEOF Triethyl Orthoformate TEOF->Intermediate Product Ethyl 3-amino-3-ethoxyacrylate (often as HCl salt) Intermediate->Product Ammonia Ammonia Source Ammonia->Product

Caption: Common synthesis pathway.

Q: What are the physical properties of the main starting materials and the final product?

A: Understanding the physical properties is crucial for planning purification steps, especially distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl Cyanoacetate113.12206-2081.063
Triethyl Orthoformate148.201460.891
Ethyl 3-amino-3-ethoxyacrylate HCl195.64N/A (solid)N/A

Data sourced from various chemical suppliers and databases.

Q: How can I effectively remove unreacted triethyl orthoformate?

A: Due to its relatively high boiling point, removing triethyl orthoformate can be challenging. Here are a few proven methods:

  • Fractional Vacuum Distillation: This is the most direct method. Carefully perform a fractional distillation under reduced pressure. The significant difference in boiling points between TEOF and the likely higher-boiling product allows for good separation.

  • Acidic Wash: Carefully washing the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) will hydrolyze the TEOF to the more water-soluble ethyl formate and ethanol, which can then be removed in the aqueous phase. Caution: This method should be used with care as it can also potentially hydrolyze your desired product or intermediates. A subsequent neutralization and extraction would be necessary.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, standard laboratory safety practices should be followed, with special attention to the following:

  • Ethyl Cyanoacetate: This compound is harmful if swallowed or in contact with skin. It also causes serious eye irritation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Triethyl Orthoformate: This is a flammable liquid and vapor. Keep it away from heat, sparks, and open flames.

  • Ammonia: If using gaseous or concentrated aqueous ammonia, be aware of its corrosive and toxic nature. Work in a fume hood and have appropriate respiratory protection available.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is for the purification of crude Ethyl 3-amino-3-ethoxyacrylate hydrochloride.

  • Dissolution: Dissolve the crude solid in a minimal amount of a suitable hot solvent, such as ethanol or isopropanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold, less polar solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. Available at: [Link]

  • ResearchGate. Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Available at: [Link]

  • Google Patents. Synthetic method of triethyl orthoformate.
  • J&K Scientific. Pinner Reaction. Available at: [Link]

  • ResearchGate. Development and Validation of Estimation of Genotoxic Impurity (Triethyl orthoformate content) in 5-methyl-4-isoxazole carboxylic acid (5-MIA) by using GC Technique. Available at: [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available at: [Link]

  • Google Patents. Preparation method of 3-ethoxy ethyl acrylate.
  • Google Patents. Synthetic process of triethyl orthoformate.
  • NROChemistry. Pinner Reaction. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Available at: [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. Available at: [Link]

  • Google Patents. Method for removing unreacted electrophiles from a reaction mixture.
  • RSC Publishing. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available at: [Link]

  • OSTI.gov. Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Available at: [Link]

  • Synlett. Preparation of Amidines by Amidoxime Reduction with Potassium Formate. Available at: [Link]

  • ResearchGate. Mechanisms of the homogeneous, unimolecular gas-phase elimination kinetics of triethyl orthoacetate and triethyl orthopropionate. Available at: [Link]

  • Organic Syntheses. acrylic acid. Available at: [Link]

  • ETH Zurich. Distillation. Available at: [Link]

  • ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. Available at: [Link]

Sources

Optimizing temperature and reaction time for Ethyl 3-amino-3-ethoxyacrylate protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Ethyl 3-amino-3-ethoxyacrylate Synthesis

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-ethoxyacrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical interplay between reaction temperature and time. Our goal is to provide you with the expertise and practical insights needed to troubleshoot common issues and optimize your experimental outcomes.

Reaction Overview: The Synthetic Pathway

Ethyl 3-amino-3-ethoxyacrylate is typically synthesized via a nucleophilic substitution reaction on an appropriate precursor. A common and effective strategy involves the reaction of Ethyl 3,3-diethoxypropionate with an amine source, such as ammonia. In this reaction, one of the ethoxy groups is displaced by the amino group. The reaction is essentially a condensation reaction and is often reversible, making the control of reaction conditions paramount to achieving high yields.

G cluster_reactants Reactants cluster_products Products Ethyl_3_3_diethoxypropionate Ethyl 3,3-diethoxypropionate Reaction_Vessel Reaction (Temperature & Time Dependent) Ethyl_3_3_diethoxypropionate->Reaction_Vessel Ammonia Ammonia (NH3) Ammonia->Reaction_Vessel Target_Molecule Ethyl 3-amino-3-ethoxyacrylate Ethanol Ethanol Reaction_Vessel->Target_Molecule Main Product Reaction_Vessel->Ethanol Byproduct

Caption: Synthetic pathway for Ethyl 3-amino-3-ethoxyacrylate.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis, providing explanations and actionable solutions.

Low Yield & Incomplete Reactions

Q1: My yield of Ethyl 3-amino-3-ethoxyacrylate is consistently low. Could the reaction temperature be the issue?

A: Absolutely. Temperature is a critical factor. An insufficient temperature can lead to a slow reaction rate or failure for the reaction to proceed to completion. Conversely, excessively high temperatures can promote the formation of side products or even decomposition of your desired product, thereby reducing the yield. The optimal temperature creates a balance between a reasonable reaction rate and the stability of the reactants and products. For reactions involving ammonia and esters, a moderately elevated temperature is often required to drive the reaction forward.[1]

Q2: How does reaction time affect the yield, and how can I determine the optimal duration?

A: Reaction time is intrinsically linked to temperature. At a given temperature, the reaction will proceed until it reaches equilibrium or one of the reactants is consumed. Stopping the reaction too early will result in a low yield due to incomplete conversion. However, extending the reaction time unnecessarily, especially at elevated temperatures, can lead to the formation of degradation products.

To determine the optimal time, it is crucial to monitor the reaction's progress. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or NMR spectroscopy of aliquots can be used to track the disappearance of the starting material and the appearance of the product. The reaction should be stopped once no further significant conversion is observed.

Impurity & Side Product Formation

Q3: I'm observing significant side products in my final mixture. How can I adjust the temperature to improve purity?

A: Side product formation is often temperature-dependent. If you are observing impurities, it is advisable to try running the reaction at a lower temperature. While this will likely increase the required reaction time, it can significantly improve selectivity for the desired product by disfavoring the activation energy barrier for the formation of side products. Common side reactions can include polymerization of acrylate-like structures or further reactions of the product.

Q4: Can prolonged reaction times lead to the formation of specific impurities?

A: Yes. Even at an optimal temperature, extended reaction times can be detrimental. The desired product, Ethyl 3-amino-3-ethoxyacrylate, may not be completely stable under the reaction conditions over long periods. It could potentially undergo self-condensation, hydrolysis (if water is present), or other degradation pathways. This is why reaction monitoring is not just for optimizing yield, but also for ensuring purity.

Reaction Monitoring & Control

Q5: What are the best methods for monitoring the progress of this reaction to optimize time and temperature?

A: The choice of monitoring method depends on the available equipment and the specific properties of the compounds involved.

  • Thin Layer Chromatography (TLC): A simple, fast, and cost-effective method. You can visualize the consumption of the starting material (e.g., Ethyl 3,3-diethoxypropionate) and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative data on the relative amounts of starting material, product, and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking periodic samples and analyzing them by ¹H NMR can give a very clear and quantitative picture of the reaction progress.

Q6: My reaction seems to stall before completion. Should I increase the temperature or extend the reaction time?

A: If a reaction stalls, it could be due to reaching equilibrium or a deactivation of a catalyst, if one is used.

  • First, confirm the stall: Take two samples at a significant time interval (e.g., 1-2 hours apart) and check if the product-to-starting-material ratio has changed.

  • If stalled: A modest increase in temperature (e.g., 10-20 °C) can help overcome the activation energy barrier and push the reaction forward. However, be mindful of potential side product formation at higher temperatures. Simply extending the reaction time at the current temperature is unlikely to be effective if the reaction has truly stalled. Another consideration is the removal of a byproduct, such as ethanol, which can shift the equilibrium towards the products.

Data Summary: Impact of Temperature & Time

The following table provides a generalized summary of the effects of adjusting temperature and reaction time on the synthesis of Ethyl 3-amino-3-ethoxyacrylate. The optimal conditions will need to be determined empirically for your specific setup.

ParameterLow Temperature (~25-40 °C)Moderate Temperature (~50-70 °C)High Temperature (>80 °C)
Reaction Rate Very SlowModerate to FastVery Fast
Yield Potentially low due to incomplete reactionPotentially optimalMay decrease due to degradation
Purity Generally high, low side productsGood, potentially some side productsOften lower, significant impurities
Optimal Time Long (e.g., 12-24 hours)Moderate (e.g., 4-12 hours)Short (e.g., 1-4 hours)

Optimized Experimental Protocol (Starting Point)

This protocol is a general guideline and should be optimized based on reaction monitoring. It is based on principles of aza-Michael additions and ammonolysis of related ester compounds.[1][2]

Materials:

  • Ethyl 3,3-diethoxypropionate

  • Ammonia solution (e.g., 7N in Methanol)

  • Anhydrous solvent (e.g., Methanol or Ethanol)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Ethyl 3,3-diethoxypropionate (1.0 eq) in the anhydrous solvent (to make a ~0.5 M solution).

  • Add the ammonia solution (e.g., 2.0-3.0 eq) to the flask. Using an excess of the amine can help drive the reaction to completion.

  • Heat the reaction mixture to a starting temperature of 60 °C with vigorous stirring.

  • Monitor the reaction progress every 1-2 hours using TLC or GC.

  • If the reaction is slow, consider increasing the temperature in 10 °C increments, while monitoring for impurity formation.

  • Once the reaction is complete (as determined by the consumption of starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3-amino-3-ethoxyacrylate.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose and solve the problem.

G Start Start: Low Yield or Purity Issue Check_Completion Is the reaction going to completion? Start->Check_Completion Increase_Temp_Time Increase temperature moderately (e.g., by 10°C) or extend time. Monitor closely. Check_Completion->Increase_Temp_Time No Check_Purity Is purity the main issue? Check_Completion->Check_Purity Yes Success Problem Resolved Increase_Temp_Time->Success Decrease_Temp Decrease reaction temperature. Accept a longer reaction time. Check_Purity->Decrease_Temp Yes Check_Stoichiometry Check stoichiometry. Is excess ammonia being used? Check_Purity->Check_Stoichiometry No Decrease_Temp->Success Increase_Ammonia Increase excess of ammonia (e.g., from 2 to 3 eq). Check_Stoichiometry->Increase_Ammonia No Check_Stoichiometry->Success Yes Increase_Ammonia->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents. (n.d.).
  • Ethyl (E)-3-Ethoxyacrylate: A Key Intermediate for Chemical Synthesis. (2026, January 24). Discusses the properties and applications of a key precursor. [Link]

  • Reaction of Alkyl Halides with Ammonia - Chemistry LibreTexts. (2023, January 22). Outlines the general principles of reactions involving ammonia as a nucleophile. [Link]

  • Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester| Organic Chemistry |Class -12| - YouTube. (2023, March 11). Video explaining the basic principles of the reaction between an ester and ammonia. [Link]

  • What is the product of the reaction between ethyl ethanoate and ammonia? - Quora. (2018, February 17). Discussion on the ammonolysis of esters. [Link]

  • Ethyl 3-Amino-3-ethoxyacrylate Hydrochloride - CRO Splendid Lab Pvt. Ltd. (n.d.). Information from a contract research organization on the target compound. [Link]

  • Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride - PrepChem.com. (n.d.). Details a related synthesis involving addition to a nitrile, highlighting relevant conditions. [Link]

Sources

Troubleshooting low reactivity of Ethyl 3-amino-3-ethoxyacrylate in specific reactions.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the low reactivity of Ethyl 3-amino-3-ethoxyacrylate (often supplied as Ethyl 3-ethoxy-3-iminopropionate hydrochloride ).

Topic: Troubleshooting low reactivity and experimental failure in reactions involving Ethyl 3-amino-3-ethoxyacrylate. Target Reagent: Ethyl 3-amino-3-ethoxyacrylate (Enamine form) / Ethyl 3-ethoxy-3-iminopropionate Hydrochloride (Imidate salt form). Primary CAS: 34570-16-6 (Hydrochloride); 2318-25-4 (Imidate HCl equivalent).

Executive Summary & Reagent Identity

The "Low Reactivity" Illusion: Most reports of "low reactivity" with this reagent are actually cases of rapid hydrolysis or incorrect protonation states . This compound exists in a delicate equilibrium between its imidate and enamine tautomers. Commercial suppliers typically provide the Hydrochloride salt (stable) rather than the free base (unstable).

  • If you are using the free base: It degrades rapidly in moist air to ethyl malonate derivatives.

  • If you are using the HCl salt: It is non-reactive toward nucleophiles until neutralized, but neutralizing it in situ without immediate reaction causes dimerization.

Chemical Identity Check

Ensure you are using the correct form for your protocol.

Feature Imidate Salt (Stable) Enamine Free Base (Reactive/Unstable)
Structure EtO-C(=NH2+)-CH2-COOEt · Cl- EtO-C(NH2)=CH-COOEt
CAS 2318-25-4 / 34570-16-6 Not commonly isolated
Appearance White/Off-white Hygroscopic Solid Oily liquid or low-melting solid

| Storage | -20°C, Desiccated | Use immediately upon generation |

Diagnostic Flowchart: Why is my reaction failing?

Before altering your synthesis, trace your issue through this logic flow.

TroubleshootingFlow Start Reaction Failed / Low Yield CheckForm Are you using the HCl Salt? Start->CheckForm CheckBase Did you add a base (e.g., Et3N, NaOEt)? CheckForm->CheckBase Yes CheckWater Is the solvent anhydrous? CheckForm->CheckWater No (Free Base) CheckBase->CheckWater Yes Sol_NoRxn SOLUTION: The salt is electrophilic but needs deprotonation to react with weak nucleophiles. Add 1.0 eq Base. CheckBase->Sol_NoRxn No CheckTemp Reaction Temperature CheckWater->CheckTemp Yes Sol_Hydrolysis SOLUTION: Imidates hydrolyze instantly. Use fresh anhydrous EtOH/MeOH. Dry glassware. CheckWater->Sol_Hydrolysis No Sol_Thermal SOLUTION: Thermal decomposition. Reduce temp to <60°C or use microwave irradiation. CheckTemp->Sol_Thermal >80°C Sol_Kinetics SOLUTION: Activation energy too low. Warm slowly to RT. CheckTemp->Sol_Kinetics <0°C Sol_Purity SOLUTION: Check Reagent Purity. (See Module 1) CheckTemp->Sol_Purity RT - 60°C

Figure 1: Decision tree for diagnosing reaction failures with Ethyl 3-amino-3-ethoxyacrylate.

Module 1: Storage & Stability (Pre-Reaction)

The Issue: The reagent has turned into a sticky gum or liquid inside the bottle. The Cause: Hygroscopicity leading to hydrolysis. The HCl salt absorbs water, creating an acidic environment that cleaves the imidate to Ethyl Malonate Monoimidate or Diethyl Malonate.

Protocol for Purity Verification:

  • Visual Inspection: The salt should be a free-flowing powder. Clumping indicates >5% hydrolysis.

  • NMR Check (DMSO-d6):

    • Good Material: Distinct signals for Ethoxy groups (two sets if tautomers present) and a characteristic vinyl/methylene proton.

    • Degraded: Look for broad singlets around 10-12 ppm (Ammonium/Carboxylic acids) or loss of the ethoxy-vinyl integration.

Correct Storage:

  • Temperature: -20°C is mandatory for long-term storage.

  • Atmosphere: Store under Argon/Nitrogen.

  • Handling: Warm the bottle to room temperature before opening to prevent condensation.

Module 2: Reaction Optimization (The Core)

Scenario: You are synthesizing a pyrimidine or heterocycle (e.g., reacting with an amidine, hydrazine, or urea).[1][2][3]

Critical Parameter 1: The Neutralization Step

The HCl salt must be neutralized to react, but the timing is critical.

  • Incorrect: Mixing Reagent + Base + Solvent, waiting 30 mins, then adding Nucleophile. (Result: Dimerization of the reagent).

  • Correct: Mix Reagent + Nucleophile + Solvent, then add Base dropwise at 0°C.

Critical Parameter 2: Solvent Choice

Imidates undergo "Pinner Synthesis" type reactions.

  • Preferred: Anhydrous Ethanol or Methanol.

  • Avoid: Water, wet DMF, or un-dried Ethers.

  • Why? Water competes as a nucleophile 1000x faster than your amine.

Critical Parameter 3: Temperature Control
  • Initial Addition: 0°C to 5°C. This stabilizes the tetrahedral intermediate.

  • Cyclization: Reflux (60-80°C).

  • Warning: Do not reflux immediately. Allow the intermediate to form at RT for 1-2 hours first.

Standardized Protocol: Pyrimidine Synthesis

Use this protocol to benchmark your reagent's reactivity.

Objective: Condensation of Ethyl 3-amino-3-ethoxyacrylate HCl with an Amidine (e.g., Acetamidine HCl).

Step-by-Step:

  • Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen.

  • Dissolution: Add Acetamidine HCl (1.0 eq) and Ethyl 3-amino-3-ethoxyacrylate HCl (1.0 eq) to anhydrous Ethanol (0.5 M concentration).

  • Base Addition: Cool to 0°C. Add NaOEt (2.0 - 2.1 eq, freshly prepared or 21% wt solution) dropwise over 15 minutes.

    • Note: 2 equivalents are needed: one for the amidine salt, one for the acrylate salt.

  • Reaction:

    • Stir at 0°C for 30 mins.

    • Warm to Room Temperature (RT) for 2 hours.

    • Reflux for 4-6 hours.

  • Workup: Cool to RT. Neutralize with dilute Acetic Acid to pH 7. Evaporate Ethanol. Extract residue.

Data Table: Expected Outcomes vs. Failures

Observation Diagnosis Corrective Action
Clear solution turns yellow/orange Normal reaction progress. Proceed to reflux.[3]
Immediate white precipitate at 0°C NaCl/KCl formation (Good). Stir effectively; do not filter yet.
Smell of Ammonia Reagent decomposition. Reaction temperature too high during base addition.

| Recovery of starting material | Base was insufficient or inactive. | Check NaOEt quality (titrate). |

Mechanistic Insight (Why it fails)

The reaction relies on the nucleophilic attack of the amine on the imidate carbon. If the imidate hydrolyzes first, the electrophilic center is lost.

Mechanism ImidateSalt Imidate HCl Salt (Electrophilic) FreeBase Free Imidate (Reactive) ImidateSalt->FreeBase + Base Intermediate Tetrahedral Intermediate FreeBase->Intermediate + Amine Hydrolysis Hydrolysis Product (Ethyl Malonate) FreeBase->Hydrolysis + H2O (Moisture) FAST PATHWAY Product Pyrimidine Product Intermediate->Product - EtOH - H2O

Figure 2: Competitive pathways between product formation and hydrolysis.

FAQs

Q: Can I use Pyridine instead of Triethylamine/NaOEt? A: Pyridine is often too weak (


) to fully deprotonate the amidine/imidate salts efficiently at 0°C. Stronger organic bases like DBU or inorganic alkoxides (NaOEt) are recommended for higher yields.

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. Pyrimidine intermediates often form oils. Try triturating with cold diethyl ether or hexanes. If that fails, convert it to an HCl salt by bubbling HCl gas through an ethereal solution to induce precipitation.

Q: The CAS number on my bottle is 1001-26-9. Is this the same? A: No. CAS 1001-26-9 refers to Ethyl 3-ethoxyacrylate (no amino group). This is a different reagent. Ensure you have CAS 34570-16-6 (Amino-ethoxy-acrylate HCl) or CAS 2318-25-4 (Ethoxy-imino-propionate HCl).

References

  • PubChem. (n.d.).[4] Ethyl 3-amino-3-ethoxyacrylate hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • El-Remaily, M. A., et al. (2025).[5] Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Retrieved February 5, 2026, from [Link]

  • Suresh, T., & Mohan, P. S. (2023).[5] Developments of pyridodipyrimidine heterocycles and their biological activities. NIH National Library of Medicine. Retrieved February 5, 2026, from [Link]

Sources

Safe handling and storage procedures for Ethyl 3-amino-3-ethoxyacrylate to prevent degradation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl 3-amino-3-ethoxyacrylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling and storage of this versatile reagent, thereby preventing its degradation and ensuring experimental success. As a key building block in the synthesis of many pharmaceutical and specialty chemicals, maintaining the integrity of Ethyl 3-amino-3-ethoxyacrylate is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you may encounter during the handling and use of Ethyl 3-amino-3-ethoxyacrylate, providing potential causes and actionable solutions.

Scenario 1: You observe a significant drop in yield in your reaction where Ethyl 3-amino-3-ethoxyacrylate is a key starting material.

  • Question: My reaction yields have been inconsistent and lower than expected. Could the quality of my Ethyl 3-amino-3-ethoxyacrylate be the issue?

  • Answer: Yes, degradation of Ethyl 3-amino-3-ethoxyacrylate is a likely culprit for reduced reaction yields. The primary degradation pathways for this enaminone are hydrolysis and, to a lesser extent, photodegradation.

    • Causality of Hydrolysis: Enaminones can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions. The enamine functionality can be hydrolyzed back to the corresponding ketone and amine. In this case, exposure to ambient moisture or residual acid/base in your reaction setup can initiate this degradation. The mechanism involves the protonation of the enamine, followed by nucleophilic attack of water.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Before use, visually inspect the reagent. It should be a white to off-white solid.[1] Any significant discoloration (e.g., yellowing or browning) may indicate degradation.

      • Ensure Anhydrous Conditions: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques. Use oven-dried glassware and anhydrous solvents.

      • pH Control: If your reaction conditions are not strictly anhydrous, be mindful of the pH. Strong acids or bases can catalyze hydrolysis.

      • Analytical Confirmation: If you suspect degradation, you can analyze the purity of your starting material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[2] Comparison of the obtained spectrum/chromatogram with a reference standard will reveal the presence of impurities. Gas chromatography (GC) can also be a suitable method for purity assessment.[3]

Scenario 2: The appearance of your Ethyl 3-amino-3-ethoxyacrylate has changed from a white solid to a yellowish or brownish substance.

  • Question: My bottle of Ethyl 3-amino-3-ethoxyacrylate has turned yellow. Is it still usable?

  • Answer: A color change is a strong indicator of degradation and the reagent should be used with caution, as it may negatively impact your experiments.

    • Causality of Color Change: The yellowing is likely due to the formation of conjugated oligomeric or polymeric byproducts. This can be initiated by:

      • Photodegradation: Exposure to light, especially UV light, can promote the formation of radical species, leading to polymerization or other side reactions. Enaminones have chromophores that can absorb UV light.

      • Thermal Stress: Although the melting point is around 103-105 °C, prolonged exposure to elevated temperatures, even below the melting point, can accelerate degradation.[4][5]

      • Oxidation: While less common for this specific molecule, prolonged exposure to air can lead to oxidative degradation, which often results in colored byproducts.

    • Troubleshooting Steps:

      • Proper Storage: Always store Ethyl 3-amino-3-ethoxyacrylate in a cool, dark, and dry place. The recommended storage temperature is 2-8°C.[4][5] Store in the original amber glass bottle to protect it from light.

      • Inert Atmosphere: For long-term storage, consider storing the container inside a desiccator or in a sealed bag with a desiccant under an inert atmosphere.

      • Purity Check: If you must use a discolored reagent, it is crucial to first assess its purity by an appropriate analytical method (NMR, HPLC, or GC) to determine if the level of impurities is acceptable for your application.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 3-amino-3-ethoxyacrylate to ensure its long-term stability?

A1: To maximize the shelf-life of Ethyl 3-amino-3-ethoxyacrylate, it should be stored under the following conditions:

  • Temperature: 2-8°C.[4][5]

  • Atmosphere: Under an inert gas (argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protected from light by storing in an amber or opaque container.

  • Container: A tightly sealed glass bottle is recommended.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents hydrolysis and oxidation.
Light Store in the dark (amber bottle)Prevents photodegradation.
Container Tightly sealed glassPrevents moisture ingress and is non-reactive.

Q2: What materials are incompatible with Ethyl 3-amino-3-ethoxyacrylate?

A2: Avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Strong Acids and Bases: Can catalyze hydrolysis of the enaminone functionality.

  • Moisture: Reacts to cause hydrolysis.

Q3: What are the primary degradation products of Ethyl 3-amino-3-ethoxyacrylate?

A3: The most probable degradation products arise from hydrolysis. The enaminone functionality is susceptible to cleavage in the presence of water, which would yield ethyl acetoacetate and ammonia , along with ethanol from the ethoxy group.

Q4: Can I dissolve Ethyl 3-amino-3-ethoxyacrylate in protic solvents like methanol or ethanol for my reaction?

A4: While it may be soluble, using protic solvents is generally not recommended unless your reaction is performed under strictly anhydrous conditions and at low temperatures. Protic solvents can participate in hydrolysis, especially if any acidic or basic impurities are present. If possible, opt for anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: Ethyl 3-amino-3-ethoxyacrylate is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction and respiratory irritation.[4] Therefore, appropriate PPE is essential:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood. If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is recommended.[4]

Visual Troubleshooting Guide

The following diagram outlines a decision-making process for troubleshooting issues with Ethyl 3-amino-3-ethoxyacrylate.

troubleshooting_flowchart Troubleshooting Ethyl 3-amino-3-ethoxyacrylate Degradation start Start: Experiencing Experimental Issues? check_reagent Visually Inspect Reagent: - Color (should be white) - Consistency (should be solid) start->check_reagent discolored Reagent Discolored (Yellow/Brown)? check_reagent->discolored purity_analysis Perform Purity Analysis: - NMR - HPLC - GC discolored->purity_analysis Yes not_discolored Reagent Appears Normal discolored->not_discolored No is_pure Purity Acceptable? purity_analysis->is_pure use_cautiously Use with Caution & Optimize Reaction Conditions (Anhydrous, Inert Atm.) is_pure->use_cautiously Yes discard Discard Reagent & Procure New Stock is_pure->discard No check_handling Review Handling & Storage: - Stored at 2-8°C? - Protected from light/moisture? - Handled under inert atm.? not_discolored->check_handling improper_handling Improper Handling/Storage? check_handling->improper_handling correct_procedures Implement Correct Handling & Storage Procedures improper_handling->correct_procedures Yes other_factors Investigate Other Experimental Factors improper_handling->other_factors No correct_procedures->other_factors

Caption: Decision tree for troubleshooting potential degradation of Ethyl 3-amino-3-ethoxyacrylate.

References

  • Chem-Impex. Ethyl 3-Amino-3-ethoxyacrylate hydrochloride.

  • Common Polymer additives and their degradation products: impact on E&L profile.

  • Fisher Scientific. Safety Data Sheet: Ethyl trans-3-dimethylaminoacrylate.

  • ResearchGate. Synthesis and degradation behavior of poly(ethyl-cyanoacrylate).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 221780, Ethyl 3-ethoxy-2-propenoate.

  • Sigma-Aldrich. Ethyl 3-ethoxyacrylate 98%.

  • Sigma-Aldrich. Ethyl 3-amino-3-ethoxyacrylate hydrochloride 95%.

  • SLS. Ethyl 3-amino-3-ethoxyacrylate hydrochloride, 95%.

  • Agency for Toxic Substances and Disease Registry. Analytical Methods.

  • National Center for Biotechnology Information. General method for the synthesis of enaminones via photocatalysis.

  • ScienceDirect. Recent advances in visible light-mediated chemical transformations of enaminones.

  • BrJAC. Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam.

  • Google Patents. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate.

  • Japan Environmental Management Association for Industry. III Analytical Methods.

  • ResearchGate. Recent Developments in the Chemistry of Enaminones.

  • Springer. Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry.

  • Royal Society of Chemistry. Iminium and enamine catalysis in enantioselective photochemical reactions.

  • ResearchGate. GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients.

  • National Center for Biotechnology Information. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism.

  • Agency for Toxic Substances and Disease Registry. Analytical Methods.

  • Reagentia. Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1 x 25 g).

  • Scribd. Ethyl Alcohol Shelf Life Guidelines.

  • Sigma-Aldrich. Safety Data Sheet: Ethyl acrylate.

Sources

Technical Support Guide: Purification of Ethyl 3-amino-3-ethoxyacrylate

[1]

Executive Summary & Compound Identity

Ethyl 3-amino-3-ethoxyacrylate exists in a tautomeric equilibrium between the imidate (Ethyl 3-ethoxy-3-iminopropionate) and the enamine forms. In synthetic applications, it is most commonly handled and stored as its Hydrochloride Salt (CAS 34570-16-6) due to the thermal and hydrolytic instability of the free base.

This guide addresses the three most critical challenges in purifying this intermediate:

  • Separation from Ammonium Chloride (

    
    ):  A common byproduct in Pinner-type syntheses or ammonolysis reactions.
    
  • Hydrolytic Stability: Prevention of reversion to diethyl malonate under aqueous conditions.

  • Thermal Instability: Avoiding polymerization or decarboxylation during distillation.

Core Physical Properties
PropertyHydrochloride SaltFree Base
State White Crystalline SolidColorless to Pale Yellow Oil (or low-melting solid)
Melting Point 103–105 °C [1]~78–81 °C (if crystalline) / Liquid at RT
Solubility (Good) Ethanol, Chloroform, DCMDCM, Ethyl Acetate, Ether
Solubility (Poor) Diethyl Ether, Hexane, Acetone (Cold)Water (Hydrolyzes), Hexane
Stability Stable at 2–8 °C (Desiccated)Unstable; Hydrolyzes rapidly in moist air

Decision Matrix: Purification Workflow

Before selecting a protocol, determine the state of your crude material and your target purity.

Purification_WorkflowStartCrude Reaction MixtureCheck_StateCurrent State?Start->Check_StateSolid_MixSolid Mixture(Product HCl + NH4Cl)Check_State->Solid_MixPrecipitateOily_ResidueOily Residue(Free Base + Impurities)Check_State->Oily_ResidueConcentrateProtocol_APROTOCOL A:Selective Solubilization(Remove NH4Cl)Solid_Mix->Protocol_AHigh NH4Cl ContentProtocol_BPROTOCOL B:Recrystallization(High Purity HCl Salt)Solid_Mix->Protocol_BLow ImpurityTargetTarget Form?Oily_Residue->TargetTarget->Protocol_BNeed Stable Salt(Treat w/ HCl/EtOH)Protocol_CPROTOCOL C:Neutralization & Extraction(Isolate Free Base)Target->Protocol_CNeed Free Base

Figure 1: Decision tree for selecting the appropriate purification strategy based on crude state and target form.

Technical Support: Troubleshooting & FAQs

Issue 1: "My crude solid contains significant Ammonium Chloride ( ). How do I remove it?"

Diagnosis: In Pinner syntheses or reactions involving ammonia,

The Fix (Solubility Differential):
  • Mechanism: Ethyl 3-amino-3-ethoxyacrylate HCl is soluble in Dichloromethane (DCM) or Chloroform , whereas

    
     is virtually insoluble in these halogenated solvents [2].
    
  • Action:

    • Suspend the crude solid mixture in dry DCM (10 mL per gram of solid).

    • Stir vigorously for 15 minutes.

    • Filter the suspension through a sintered glass funnel. The solid on the filter is

      
      .
      
    • Evaporate the DCM filtrate to recover the purified product salt.

Issue 2: "The product turned into a liquid/gum during vacuum drying."

Diagnosis: This indicates either hydrolysis (formation of diethyl malonate) or loss of HCl (reversion to free base). The Fix:

  • Immediate: Check the smell. A fruity/ester odor suggests diethyl malonate (degradation).

  • Recovery: Dissolve the gum in a minimum amount of absolute ethanol. Add 1.0 equivalent of anhydrous HCl (in dioxane or ether). Add dry diethyl ether until turbid and cool to -20 °C to force crystallization of the salt [3].

Issue 3: "Can I distill the free base?"

Diagnosis: You need the neutral enamine for a condensation reaction. The Fix:

  • Warning: The free base is thermally sensitive. Distillation should only be attempted under high vacuum (<1 mmHg) .

  • Recommendation: Avoid distillation if possible. Generate the free base in situ or use Protocol C (Extraction) and use the crude oil immediately. If distillation is required, keep the bath temperature below 100 °C to prevent polymerization [4].

Detailed Experimental Protocols

Protocol A: Purification of Hydrochloride Salt (Removal of Inorganic Salts)

Use this when the crude material is a solid mixture of product and Ammonium Chloride.

  • Drying: Ensure the crude solid is completely dry. Residual water will cause the

    
     to dissolve in the organic step, defeating the separation.
    
  • Dissolution: Transfer the crude solid (e.g., 10 g) into a flask. Add Dichloromethane (DCM) (100 mL).

  • Filtration: Stir for 20 minutes at room temperature. The product will dissolve; the inorganic salts will remain suspended. Filter through a pad of Celite or a fine frit.

  • Precipitation: Concentrate the filtrate to ~20% of its original volume. Slowly add Diethyl Ether (approx. 50 mL) with stirring.

  • Collection: Cool the mixture to 0 °C for 1 hour. Filter the white crystals and dry under vacuum.

    • Expected Yield: 85-95% recovery from crude.

    • Melting Point: 103–105 °C.

Protocol B: Recrystallization of the Hydrochloride Salt

Use this for high-purity requirements (e.g., analytical standards).

  • Solvent System: Abs. Ethanol / Diethyl Ether .

  • Dissolution: Dissolve the salt in the minimum amount of boiling absolute ethanol (~3-5 mL per gram).

    • Note: Do not boil for extended periods to avoid ethanolysis.

  • Crystallization: Remove from heat. Add anhydrous Diethyl Ether dropwise until the solution becomes slightly cloudy.

  • Cooling: Add a few drops of ethanol to clear the cloudiness, then let it stand at room temperature for 30 minutes before moving to a refrigerator (4 °C) or freezer (-20 °C).

  • Isolation: Filter the needles rapidly (hygroscopic) and wash with cold ether.

Protocol C: Isolation of the Free Base

Use this only if the next step requires the neutral enamine/imidate.

  • Suspension: Suspend the Hydrochloride salt (1 eq) in DCM (10 mL/g). Cool to 0 °C in an ice bath.

  • Neutralization: Add a cold saturated solution of Sodium Bicarbonate (

    
    )  or Potassium Carbonate (
    
    
    )
    .
    • Critical: Do not use NaOH (strong base causes hydrolysis).

  • Extraction: Shake vigorously for 1-2 minutes. Separate the organic layer immediately.

  • Drying: Extract the aqueous layer once more with DCM. Combine organic layers and dry over Anhydrous

    
      or 
    
    
    .
  • Concentration: Filter and evaporate the solvent under reduced pressure (Water bath < 30 °C).

  • Usage: The resulting colorless/pale oil is the free base. Use immediately.

Reference Data

Solubility Profile (Hydrochloride Salt)
SolventSolubilityApplication
Dichloromethane SolubleExtraction / Purification from salts
Chloroform SolubleNMR Solvent / Extraction
Ethanol Soluble (Hot)Recrystallization solvent
Diethyl Ether InsolubleAnti-solvent for precipitation
Water SolubleAvoid (Hydrolysis risk)
References
  • Sigma-Aldrich. Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Sheet. Accessed Feb 2026. Link

  • BenchChem. Ethyl 3-amino-3-ethoxyacrylate hydrochloride Properties & Safety. Accessed Feb 2026. Link

  • Organic Syntheses. General procedures for Imidate Hydrochloride purification. Org. Synth. Coll. Vol. 1, p. 5. Link

  • Google Patents. Preparation method of 3-ethoxy ethyl acrylate and derivatives. CN109438237B.[1] Link

Identifying and resolving common issues in the scale-up of Ethyl 3-amino-3-ethoxyacrylate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Ethyl 3-amino-3-ethoxyacrylate hydrochloride (also known as the Pinner salt of ethyl cyanoacetate) is a critical


 building block for the synthesis of heterocycles, particularly pyrimidines used in pharmaceutical APIs.[1][2]

The industrial synthesis almost exclusively relies on the Pinner Reaction : the acid-catalyzed addition of ethanol to ethyl cyanoacetate.[1][2] While conceptually simple, the scale-up is plagued by thermodynamic instability and strict moisture sensitivity.[1] This guide addresses the transition from gram-scale optimization to kilogram-scale production, focusing on the "Hidden Factory" of variables that cause batch failure.

The Chemistry: Tautomerism & Mechanism

Understanding the equilibrium is vital for troubleshooting.[1][2] The product exists in a tautomeric equilibrium between the imidate (kinetic product) and the enamine (thermodynamic product).[1][2]

  • Reaction:

    
    [1][2]
    
  • Tautomerism:

    
    
    

Critical Process Parameters (CPPs)

Before troubleshooting, verify your baseline parameters against this validated window.[1][2] Deviations here account for 80% of scale-up failures.[1]

ParameterTarget RangeCriticalityConsequence of Deviation
Water Content

(KF)
High Hydrolysis to diethyl malonate (liquid byproduct).[1][2]
Temperature (HCl Addn)

to

High

promotes side reactions and HCl loss.[1][2]
HCl Stoichiometry 1.05 – 1.15 equiv.[1][2]Medium Excess HCl causes "oiling out" or polymerization; Deficit lowers yield.[1][2]
Agitation High ShearMedium Poor mixing creates hot spots during gas addition.[1][2]
Aging Time 12 – 24 h @

Medium Insufficient crystallization time leads to filtration losses.[1][2]

Troubleshooting Guide & FAQs

Category A: Yield & Purity Issues

Q1: My product yield dropped from 85% (lab) to 45% (pilot). The filtrate is cloudy/oily.[1][2] What happened? Diagnosis: Hydrolysis due to Moisture Ingress. On a small scale, glassware is easily dried.[1] On a pilot scale, reactor headspace, feed lines, and the ethanol source itself are moisture vectors.[1] The Pinner salt hydrolyzes rapidly to diethyl malonate and ammonium chloride.[1][2] Corrective Action:

  • Test Reagents: Perform Karl Fischer (KF) titration on the ethanol. It must be anhydrous (

    
    ).[1][2]
    
  • System Integrity: Ensure the reactor is pressure-tested and purged with dry

    
     before cooling.
    
  • Filtration: If the filtrate smells strongly of "fruity" esters (malonate), hydrolysis occurred.[1][2] If the solid is sticky, wash with anhydrous diethyl ether or MTBE to remove the oily malonate byproduct.[1]

Q2: The reaction mixture turned into a solid "brick" inside the reactor. We cannot stir. Diagnosis: Solvent Ratio Mismatch / Supersaturation. The Pinner salt is highly insoluble in ether/hydrocarbons but moderately soluble in ethanol.[1][2] If you run the reaction "neat" (just reactants) or with too little solvent, the product precipitates en masse.[1] Corrective Action:

  • Dilution: Use a minimum of 3-4 volumes of solvent relative to ethyl cyanoacetate.[1][2]

  • Solvent Choice: A mixture of Toluene/Ethanol (4:1) is often superior for scale-up.[1][2] Toluene acts as a heat sink and keeps the slurry flowable, while ethanol is the reagent.[1]

  • Emergency Fix: If solidified, add cold anhydrous ethanol slowly to restore agitation, but note this will lower the isolated yield (solubility loss).

Category B: Physical Form & Isolation[1][2]

Q3: The product is "oiling out" instead of crystallizing as a white solid. Diagnosis: Temperature Excursion or Impurities. If the temperature rises above


 during HCl addition, oligomers form.[1][2] Alternatively, if the starting material (ethyl cyanoacetate) contained acetic acid impurities, these disrupt the crystal lattice.[1]
Corrective Action: 
  • Seed: Cool to

    
     and add authentic seed crystals.
    
  • Anti-solvent: Slowly add anhydrous diethyl ether or heptane to induce precipitation.[1][2]

  • Process Control: Check the internal temperature log. If a spike occurred, the batch may be recoverable but lower purity.[1]

Q4: Filtration is extremely slow (clogging). Diagnosis: Fine Particle Size / Amorphous Precipitate. Rapid precipitation caused by "shock cooling" or fast HCl addition creates fines.[1][2] Corrective Action:

  • Ostwald Ripening: Allow the slurry to age at

    
     for an additional 6–12 hours with gentle agitation. This grows larger, filterable crystals.[1][2]
    
  • Filter Aid: Do not use Celite if you need to recover the solid pure.[1][2] Instead, use a coarser filter cloth (20-40 micron).[1]

Category C: Stability & Storage[1][2]

Q5: The white solid turned yellow and smelled like ammonia after 2 days of storage. Diagnosis: Thermal Decomposition. The hydrochloride salt is thermally unstable.[1][2] It desolvates or eliminates HCl to form the neutral enamine, which then polymerizes or hydrolyzes.[1] Corrective Action:

  • Storage: Must be stored at

    
     (fridge) or 
    
    
    
    (freezer) under desiccant.
  • Packaging: Double-bag in polyethylene with silica gel packets between the bags.

  • Handling: Limit exposure to humid air during dispensing.

Validated Scale-Up Protocol

Scale: 1.0 kg Input (Ethyl Cyanoacetate) Equipment: 5L Jacketed Reactor, Overhead Stirrer, HCl Gas cylinder with trap.[1][2]

Step-by-Step Methodology:

  • Preparation:

    • Dry the reactor thoroughly (bake out or solvent rinse +

      
       purge).[1][2]
      
    • Charge Ethyl Cyanoacetate (1.0 kg, 8.84 mol) .

    • Charge Anhydrous Ethanol (0.45 kg, 9.7 mol, 1.1 equiv) . Note: Slight excess ensures complete conversion.

    • Charge Anhydrous Diethyl Ether or MTBE (2.5 L) as the solvent carrier.[1][2]

    • Cool the mixture to

      
       .
      
  • HCl Addition (The Critical Step):

    • Begin bubbling dry HCl gas into the subsurface of the liquid.[1][2][3]

    • Rate Control: Adjust flow to maintain internal temperature

      
      .
      
    • Endpoint: Continue until weight gain corresponds to ~1.1 equivalents of HCl (~355 g).

    • Tip: Use a trap to prevent suck-back of the reaction mixture into the gas line.[1][2]

  • Aging:

    • Seal the reactor (ensure pressure relief is available but closed to moisture).[1][2]

    • Stir gently at

      
       for 12–18 hours . The mixture will become a thick white slurry.[1][2]
      
  • Isolation:

    • Filter the slurry under a nitrogen blanket (using a nutsche filter or centrifuge).[1][2]

    • Wash: Displace the mother liquor with cold (

      
      ) anhydrous ether/MTBE (2 x 500 mL).
      
    • Drying: Dry in a vacuum oven at room temperature (

      
      ) . Do not heat above 
      
      
      
      .
  • QC Check:

    • Appearance: White crystalline solid.[1][2]

    • Melting Point:

      
       (dec).[1][2][4]
      
    • Solubility: Soluble in water (with hydrolysis), soluble in ethanol.[1][2]

Visualized Workflows

Figure 1: Reaction Pathway & Failure Modes

This diagram illustrates the Pinner reaction pathway and where specific failures (hydrolysis, polymerization) originate.[1]

PinnerReaction cluster_0 Critical Control Point Start Ethyl Cyanoacetate + Ethanol HCl_Add HCl Gas Addition (T < 5°C) Start->HCl_Add Anhydrous Conditions Intermediate Imidate HCl Salt (Pinner Salt) HCl_Add->Intermediate Kinetic Control Polymer FAILURE: Oligomers (Yellow Oil) HCl_Add->Polymer Temp > 10°C Product Ethyl 3-amino-3-ethoxyacrylate HCl (Solid) Intermediate->Product Crystallization (Age 12h) Hydrolysis FAILURE: Hydrolysis (Diethyl Malonate) Intermediate->Hydrolysis Moisture Ingress Product->Hydrolysis Wet Filter Cake

Caption: Figure 1. Pinner synthesis pathway highlighting critical control points where temperature or moisture deviations lead to irreversible side products.

Figure 2: Troubleshooting Decision Tree

A logic flow for operators facing batch issues.

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type LowYield Low Yield / Oily Type->LowYield NoPpt No Precipitation Type->NoPpt Clogging Slow Filtration Type->Clogging WetSolvent Root Cause: Moisture (>0.05%) LowYield->WetSolvent TempSpike Root Cause: Temp > 10°C LowYield->TempSpike Solubility Root Cause: Excess Solvent NoPpt->Solubility FineParticles Root Cause: Rapid Cooling Clogging->FineParticles DrySolvent Action: Check KF of Ethanol WetSolvent->DrySolvent SeedCool Action: Seed & Cool to -10°C Solubility->SeedCool AgeSlurry Action: Age 6h @ 0°C FineParticles->AgeSlurry

Caption: Figure 2.[1][2] Diagnostic decision tree for resolving common scale-up anomalies in Pinner salt synthesis.

References

  • Pinner, A. (1892).[1][2] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner chemistry).

  • Sigma-Aldrich. (n.d.).[1][2][4] Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Sheet. Retrieved from (Verification of CAS 34570-16-6 and physical properties).[1][2]

  • Encyclopedia of Reagents for Organic Synthesis. (2001). Ethyl Cyanoacetate.[1][2][5][6] Wiley Online Library.[1] (Details on reactivity and Pinner conditions).

  • Organic Chemistry Portal. (n.d.).[1][2] Pinner Reaction. Retrieved from (Mechanism and general conditions).[1][2]

  • Fisher Scientific. (n.d.).[1][2] Safety Data Sheet: Ethyl 3-amino-3-ethoxyacrylate hydrochloride. Retrieved from (Safety and handling data).[1]

Sources

Catalyst selection and optimization for reactions involving Ethyl 3-amino-3-ethoxyacrylate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-amino-3-ethoxyacrylate (often supplied as the hydrochloride salt, CAS 34570-16-6) is a versatile "push-pull" alkene building block used primarily in the synthesis of nitrogen heterocycles (pyrazoles, pyrimidines, and benzotriazines).[1][2][3][4][5][6][7][8] Its unique structure—featuring both an electron-donating amino group and an electron-withdrawing ester group on a reactive enol ether backbone—requires precise catalytic control to govern regioselectivity and prevent premature hydrolysis.

This guide addresses the specific catalytic requirements for optimizing reactions involving this reagent, focusing on heterocycle formation and stability management.

Part 1: Reagent Profile & Handling

Compound: Ethyl 3-amino-3-ethoxyacrylate Hydrochloride CAS: 34570-16-6 Structure:


Role:  1,3-dielectrophile equivalent (after loss of leaving groups) or nucleophilic enamine, depending on pH.
PropertySpecificationCritical Handling Note
Physical State White to pale yellow crystalline solidHygroscopic. Store at 2-8°C.
Melting Point 103–105 °CDecomposes upon melting; avoid high-vac distillation of the salt.
Reactivity Ketene

-acetal / Imidate
Moisture Sensitive. Hydrolyzes to ethyl cyanoacetate or malonate derivatives.
Solubility Soluble in EtOH, DMSO, DMFUse anhydrous solvents strictly to prevent ethoxy displacement by water.

Part 2: Catalyst Selection & Optimization Modules

Module A: Synthesis of Pyrazoles & Pyrimidines

Target: Reaction with Hydrazines or Amidines

The Challenge: The reagent possesses two electrophilic sites (C3-imidate and C1-ester) and one nucleophilic site (C2-alkene/N-amine). The choice of catalyst dictates which site reacts first and whether the amino group (


) is retained or displaced.

1. Base Catalysis (Neutralization & Activation)

  • Primary Catalyst: Triethylamine (

    
    ) or Sodium Ethoxide (
    
    
    
    ).
  • Function:

    • Step 1: Neutralizes the HCl salt to generate the reactive free base.

    • Step 2: Deprotonates the nucleophilic partner (e.g., hydrazine or amidine).

  • Protocol Optimization:

    • Stoichiometry: Use 1.05–1.1 equivalents of base relative to the HCl salt. Excess base can promote ester hydrolysis (saponification).

    • Solvent: Anhydrous Ethanol (EtOH).[9] Avoid Methanol to prevent transesterification (exchange of OEt for OMe).

2. Acid Catalysis (Cyclization Promotion)

  • Primary Catalyst: Glacial Acetic Acid (

    
    ) or catalytic 
    
    
    
    .
  • Function: Promotes the elimination of ethanol/ammonia during the ring-closure step (condensation).

  • When to use: often used in a second step after the initial adduct formation, or in one-pot procedures where the nucleophile is acid-stable (e.g., aryl hydrazines).

Optimization Table: Reaction Conditions

Desired TransformationCatalyst SystemSolventTempKey Insight
Muzolimine-type Pyrazoles (Retain

)

(1 eq)
EtOHRefluxBase neutralizes salt; Hydrazine attacks C3 displacing OEt.
Pyrimidine Formation (Reaction with Amidines)

(1-2 eq)
EtOH60-80°CStronger base required to deprotonate amidine salt.
Benzotriazine Synthesis (via 2-nitrophenylhydrazine)



EtOHRT

Reflux
Initial coupling is base-catalyzed; Cyclization is reductive (metal cat).

Part 3: Troubleshooting & FAQs

Q1: My reaction yielded Ethyl Cyanoacetate or Diethyl Malonate instead of the heterocycle. Why? Diagnosis: Hydrolysis. The ethoxy group at position 3 is extremely labile in the presence of water and acid/base.

  • Mechanism: Water attacks the C3 imidate carbon

    
     tetrahedral intermediate 
    
    
    
    loss of ammonia/ethanol
    
    
    ester/nitrile formation.
  • Solution:

    • Ensure Ethanol is anhydrous (<0.1% water).

    • Do not mix the reagent with the catalyst until the nucleophile is present.

    • Verify the reagent quality (check MP; if <100°C, it may be partially hydrolyzed).

Q2: The reaction mixture turned black/tarry upon heating. Diagnosis: Thermal Decomposition / Polymerization.

  • Cause: The free base of Ethyl 3-amino-3-ethoxyacrylate is less stable than the HCl salt. Prolonged heating of the free base without a trapping nucleophile leads to self-condensation.

  • Solution:

    • Add the base (e.g.,

      
      ) dropwise  to the mixture of the reagent and the nucleophile.[9]
      
    • Do not "pre-activate" the reagent by heating it with base alone.

Q3: I am getting low yields in the Pyrimidine synthesis. Diagnosis: Leaving Group Competition.

  • Insight: You need the nucleophile to displace the ethoxy group, not the amino group (usually).

  • Optimization:

    • Use polar protic solvents (EtOH) which stabilize the leaving ethoxide.

    • Ensure the reaction is not too acidic; protonation of the amino group (

      
      ) makes it a better leaving group than ethoxide, potentially leading to wrong substitution products. Keep pH slightly basic (
      
      
      
      8-9).

Part 4: Visualized Workflows

Workflow 1: Catalyst Decision Tree for Heterocycle Synthesis

CatalystSelection Start Start: Ethyl 3-amino-3-ethoxyacrylate HCl Partner Select Nucleophilic Partner Start->Partner Hydrazine Hydrazine (R-NH-NH2) Partner->Hydrazine Amidine Amidine / Urea Partner->Amidine Isocyanate Isocyanate (R-NCO) Partner->Isocyanate Cond1 Condition: Basic (Et3N/EtOH) Hydrazine->Cond1 Neutralize HCl Cond2 Condition: Strong Base (NaOEt) Amidine->Cond2 Deprotonate Amidine Cond3 Condition: Neutral/Aprotic (MeCN) Isocyanate->Cond3 N-attack Prod1 Product: 5-Amino-Pyrazoles (e.g., Muzolimine) Cond1->Prod1 Reflux, -EtOH Prod2 Product: Pyrimidines Cond2->Prod2 Cyclization Prod3 Product: Uracil Derivatives Cond3->Prod3 Cyclization

Caption: Decision matrix for catalyst and solvent selection based on the desired heterocyclic core.

Workflow 2: Mechanism of Hydrolysis (Failure Mode)

Hydrolysis Reagent Reagent (Imidate Form) C(NH2)(OEt)=CH-COOEt Inter Tetrahedral Intermediate Reagent->Inter Attack at C3 Water + H2O (Moisture) Water->Inter PathA Path A: Loss of EtOH Inter->PathA PathB Path B: Loss of NH3 Inter->PathB Malonate Ethyl Malonamate PathA->Malonate Hydrolysis Cyano Ethyl Cyanoacetate PathB->Cyano Dehydration

Caption: Pathways of moisture-induced decomposition. Path B is favored under acidic conditions.

References

  • Muzolimine Synthesis & Reactivity

    • Title: "Muzolimine - Wikipedia" (Synthesis via reaction of (1-(3,4-dichlorophenyl)ethyl)
    • Source: Wikipedia / Bayer AG Patents.[5]

    • URL:[Link]

  • Benzotriazine Synthesis

    • Title: "The synthesis of 1,2,4-benzotriazines" (Reaction with 2-nitrophenylhydrazines).[1][2]

    • Source: Arkivoc 2019, i, 41-105.[2]

    • URL:[Link]

  • General Reactivity of Ketene N,N-Acetals

    • Title: "Science of Synthesis: Houben-Weyl Methods of Molecular Transform
    • Source: Thieme Chemistry.
    • URL:[Link]

  • Compound Data & Safety

    • Title: "Ethyl 3-amino-3-ethoxyacryl
    • Source: PubChem.[5]

    • URL:[Link]

Sources

How to minimize side reactions when using Ethyl 3-amino-3-ethoxyacrylate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-amino-3-ethoxyacrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the chemical processes involved.

Introduction to Ethyl 3-amino-3-ethoxyacrylate

Ethyl 3-amino-3-ethoxyacrylate is a valuable bifunctional building block in organic synthesis, featuring a nucleophilic enamine moiety and an electrophilic ester group. This unique combination allows for a wide range of transformations, most notably in the synthesis of various heterocyclic compounds, such as pyrazoles and pyridones. However, its reactivity can also lead to several undesired side reactions if not handled with care. This guide will address the most common challenges and provide actionable strategies to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for Ethyl 3-amino-3-ethoxyacrylate?

Ethyl 3-amino-3-ethoxyacrylate possesses two main reactive sites, leading to its diverse chemical behavior:

  • Nucleophilic Character: The enamine character of the molecule, arising from the delocalization of the nitrogen lone pair into the double bond, makes the α-carbon nucleophilic. This site readily attacks various electrophiles.

  • Electrophilic Character: The ester carbonyl group and the β-carbon of the acrylate system are electrophilic. The carbonyl carbon can be attacked by strong nucleophiles, while the β-carbon is susceptible to conjugate (Michael) addition by softer nucleophiles.

This dual reactivity is the key to its utility but also the source of potential side reactions if not properly controlled.

Q2: My reaction to form a pyrazole with hydrazine is giving me a mixture of regioisomers. How can I control the regioselectivity?

The reaction of β-enamino esters with unsymmetrical hydrazines is a classic method for pyrazole synthesis, but it can often lead to the formation of two regioisomers. The regiochemical outcome is highly dependent on the reaction conditions and the nature of the substituents on both reactants.

The initial step is typically the nucleophilic attack of one of the hydrazine nitrogens onto the more electrophilic carbonyl carbon of the ester, followed by cyclization and elimination of ethanol and water. The regioselectivity is determined by which nitrogen atom of the hydrazine initiates the attack and which one partakes in the cyclization.

Troubleshooting Regioselectivity:

ParameterRecommendation to Favor a Single RegioisomerRationale
pH Control Use of acidic or basic catalysis can influence the protonation state of the hydrazine, thereby directing the initial nucleophilic attack. A slightly acidic medium often favors the attack of the more nucleophilic, unsubstituted nitrogen of an alkyl- or arylhydrazine.The relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine is pH-dependent. Protonation of the more basic nitrogen can block it from reacting.
Solvent Choice Protic solvents like ethanol or acetic acid can facilitate proton transfer and influence the stability of intermediates, potentially favoring one reaction pathway over the other.Solvent polarity and hydrogen bonding capability can stabilize or destabilize transition states, thus affecting the activation energy for the formation of each regioisomer.
Temperature Lowering the reaction temperature can increase the selectivity of the reaction by favoring the kinetically controlled product.At higher temperatures, the reaction may approach thermodynamic equilibrium, leading to a mixture of isomers.

A systematic screening of these parameters is often necessary to achieve optimal regioselectivity for a specific substrate combination.

Q3: I am observing a significant amount of aza-Michael addition as a side product in my reaction. How can I minimize this?

Ethyl 3-amino-3-ethoxyacrylate can act as a Michael acceptor, leading to the formation of aza-Michael adducts, especially with amine nucleophiles.[1] This side reaction competes with the desired reaction at other electrophilic sites.

Strategies to Minimize Aza-Michael Addition:

  • Choice of Nucleophile: Harder, more sterically hindered nucleophiles are less likely to undergo Michael addition.

  • Reaction Temperature: Lowering the temperature can disfavor the Michael addition, which often has a higher activation energy than other competing reactions.

  • Use of a Non-nucleophilic Base: If a base is required, use a bulky, non-nucleophilic base (e.g., DBU, Proton Sponge) to avoid its participation in Michael addition.

Michael_Addition_Side_Reaction

Q4: My starting material seems to be degrading upon storage or during the reaction, leading to a complex mixture of byproducts. What could be the cause and how can I prevent it?

Ethyl 3-amino-3-ethoxyacrylate can be susceptible to hydrolysis and self-condensation, particularly under non-neutral pH conditions and in the presence of water.

  • Hydrolysis: The ester and enamine functionalities can be hydrolyzed under acidic or basic conditions. Hydrolysis of the ester yields the corresponding carboxylic acid, while hydrolysis of the enamine can lead to the formation of a β-ketoester. The presence of water in solvents or reagents is a common cause.

  • Self-Condensation: The molecule can react with itself, particularly at elevated temperatures. The nucleophilic α-carbon of one molecule can attack the electrophilic β-carbon or the ester carbonyl of another molecule, leading to dimerization or oligomerization.[2]

Protocol for Minimizing Degradation:

  • Storage: Store Ethyl 3-amino-3-ethoxyacrylate hydrochloride at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are dry. The use of molecular sieves can be beneficial.

  • pH Control: Maintain the reaction pH within a range that is optimal for the desired transformation but minimizes hydrolysis. For reactions sensitive to acid or base, the use of buffered systems can be advantageous.

  • Temperature Control: Avoid unnecessarily high reaction temperatures. If heating is required, do so gradually and for the minimum time necessary.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent oxidation and reactions with atmospheric moisture.

Degradation_Pathways

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Degradation of starting material. 2. Competing side reactions (e.g., Michael addition, self-condensation). 3. Suboptimal reaction conditions (temperature, solvent, catalyst).1. Verify the purity of the starting material. Use fresh or properly stored reagent. 2. Implement strategies to minimize specific side reactions as detailed in the FAQs. 3. Perform a systematic optimization of reaction parameters (e.g., using a Design of Experiments approach).
Formation of an Insoluble Precipitate 1. Polymerization of the starting material or product. 2. Precipitation of a salt byproduct.1. Lower the reaction temperature and concentration. Consider the use of a radical inhibitor if polymerization is suspected. 2. Analyze the precipitate to identify its nature. If it is a salt, filtration prior to workup may be necessary.
Reaction Fails to Proceed to Completion 1. Deactivation of the catalyst. 2. Reversible reaction equilibrium. 3. Insufficient reaction time or temperature.1. Use a fresh batch of catalyst or a higher catalyst loading. 2. Consider removing a byproduct (e.g., water or ethanol) to drive the equilibrium towards the products (e.g., using a Dean-Stark apparatus). 3. Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly.
Complex Product Mixture Observed by TLC/LC-MS 1. Multiple competing reaction pathways. 2. Instability of the product under the reaction or workup conditions.1. Re-evaluate the reaction conditions to enhance the selectivity for the desired pathway (see FAQs on regioselectivity and Michael addition). 2. Perform a milder workup procedure. Consider purification by column chromatography under neutral conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 5-Substituted Pyrazole

This protocol provides a general method for the synthesis of pyrazoles from Ethyl 3-amino-3-ethoxyacrylate and a hydrazine, with considerations for minimizing side reactions.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate hydrochloride

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (anhydrous)

  • Glacial acetic acid (optional, as a catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.0 eq) and anhydrous ethanol.

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • If acidic catalysis is desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pyrazole_Synthesis_Workflow

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Kinetics of hydrolysis of coordinated amino acid ester in aqueous solution at 25°C. ResearchGate. [Link]

  • Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. Wiley Online Library. [Link]

  • Alkoxysilane Functional Acrylic Latexes: Influence of Copolymer Composition on Self‐Curing Behavior and Film Properties. ResearchGate. [Link]

  • Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Publications. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. SpringerLink. [Link]

  • α-(Aminomethyl)acrylates as acceptors in radical–polar crossover 1,4-additions of dialkylzincs. Beilstein Journal of Organic Chemistry. [Link]

  • Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous... ResearchGate. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Self-condensation. Wikipedia. [Link]

  • The chemistry of enaminones, diazocarbonyls and small rings: our contribution. SciELO. [Link]

  • Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles. ACS Publications. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones.
  • Synthesis, reactions, and preliminary evaluations of enaminone esters. National Center for Biotechnology Information. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Royal Society of Chemistry. [Link]

  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. [Link]

  • α-(Aminomethyl)acrylates as acceptors in radical–polar crossover 1,4-additions of dialkylzincs: insights into enolate formation and trapping. Beilstein Journal of Organic Chemistry. [Link]

  • Michael acceptor molecules in natural products and their mechanism of action. National Center for Biotechnology Information. [Link]

  • (PDF) Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. ResearchGate. [Link]

  • Ethyl 3-amino-3-ethoxyacrylate - Optional[MS (GC)]. SpectraBase. [Link]

Sources

Ethyl 3-amino-3-ethoxyacrylate stability issues in different solvent systems.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-amino-3-ethoxyacrylate

Executive Summary: Product Stability & Handling

Product Name: Ethyl 3-amino-3-ethoxyacrylate hydrochloride CAS: 34570-16-6 (HCl salt) | Structure:


Storage:  2–8°C (Refrigerate), Desiccate, Inert Atmosphere (Argon/Nitrogen).[1][2]

Core Stability Insight: This compound is a vinylogous imidate salt .[1][2] It is chemically "spring-loaded" for nucleophilic substitution, which makes it a powerful building block for heterocycles (e.g., pyrimidines) but inherently unstable in the presence of moisture, nucleophilic solvents, or heat.[1][2] The primary degradation modes are hydrolysis (loss of the ethoxy group) and transesterification (exchange of alkoxy groups).[2]

Part 1: Solvent Compatibility Matrix

Critical Rule: The stability of Ethyl 3-amino-3-ethoxyacrylate is dictated by the nucleophilicity and protic nature of the solvent.[1][2]

Solvent SystemCompatibility RatingTechnical Analysis & Risk Profile
Dichloromethane (DCM) High (Recommended) Best for Handling. The HCl salt has moderate solubility.[1][2][3] DCM is non-nucleophilic and aprotic, preventing solvolysis.[1][2] Requirement: Must be anhydrous.[1][2]
DMSO / DMF Medium-High Best for Reactions. Excellent solubility.[1][2][3] However, these solvents are hygroscopic; wet DMSO will cause rapid hydrolysis.[1][2] Avoid heating >60°C for prolonged periods to prevent thermal decomposition.[1][2]
Ethanol (EtOH) Conditional Safe only if Anhydrous. Since the molecule already contains ethyl groups, transesterification is "invisible" (Ethyl replaces Ethyl).[2][3] Risk:[4] Commercial EtOH often contains water.[1][2]
Methanol (MeOH) LOW (AVOID) Transesterification Risk. Methanol is a strong nucleophile.[2][3] It will exchange with the ethyl ester and the vinyl-ethoxy group, creating a mixture of Methyl/Ethyl analogs (scrambling).[1][2]
Water / Aqueous Buffers CRITICAL FAILURE Hydrolysis. The compound will hydrolyze rapidly.[2][3] The imidate carbon is highly electrophilic.[1][2] Water attacks to form Ethyl malonamate (amide) or Ethyl malonate (ester).[1][2]
Amines (e.g., TEA, Pyridine) Incompatible Reaction Partner. This compound is designed to react with amines.[3] Dissolving it in an amine solvent will trigger immediate condensation/substitution (formation of enamines).[1][2]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Physical State Change

Q: "I stored the white powder in a cabinet, and now it looks like a wet paste or oil. Is it still usable?" A: Likely No.

  • Diagnosis: The compound is highly hygroscopic .[1][2] The "wetness" is likely atmospheric water absorbed by the salt, which triggers hydrolysis.[1][2] The oily residue is often the hydrolysis byproduct (Ethyl malonamate) and released ethanol.[1][2]

  • Verification: Run a proton NMR. Look for the disappearance of the vinyl proton singlet (

    
     ppm) and the appearance of a methylene singlet (
    
    
    
    ppm) characteristic of the hydrolyzed malonate/amide derivative.[1][2]
  • Prevention: Always store under Argon/Nitrogen.[1][2] Tape the cap with Parafilm.[1][2] Warm the bottle to room temperature before opening to prevent condensation.

Issue 2: Unexpected Impurities in LC-MS

Q: "I see multiple peaks with M+14 or M-14 mass differences after dissolving in Methanol for LC-MS." A: Solvent-Induced Degradation.

  • Cause: You are observing transesterification .[1][2] Methanol (

    
    ) is exchanging with the Ethoxy (
    
    
    
    ) groups.[1][2]
    • 
      : Ethyl ester 
      
      
      
      Methyl ester.[1][2]
    • 
      : Di-exchange (both ester and vinyl ether).[1][2]
      
  • Solution: Never use Methanol for stock solutions.[1][2] Use Acetonitrile or DMSO for LC-MS sample preparation.[1][2]

Issue 3: Poor Yield in Cyclization Reactions

Q: "My pyrimidine synthesis yield is low (30%), and I see starting material remaining." A: Free Base Instability.

  • Mechanism: If your protocol calls for "free-basing" the HCl salt before reaction, be warned: the free base (

    
    ) is thermally unstable and can polymerize or cyclize with itself.[1][2]
    
  • Protocol Fix: Do not isolate the free base. Perform an in-situ neutralization . Add the HCl salt directly to the reaction vessel containing the solvent and your amine partner, then add the base (e.g., NaOEt or TEA) dropwise to release the reactive species slowly.[1][2]

Part 3: Mechanistic Visualization

Figure 1: Degradation Pathways

This diagram illustrates why moisture and methanol are destructive to the reagent.

G Start Ethyl 3-amino-3-ethoxyacrylate (HCl Salt) Intermed_Hyd Tetrahedral Intermediate Start->Intermed_Hyd Nucleophilic Attack (C-3) Prod_Trans Methyl Analog Scrambling (Mixed Esters/Ethers) Start->Prod_Trans Exchange of OEt groups Prod_Enamine Enamine Intermediate (Precursor to Heterocycles) Start->Prod_Enamine Substitution (SnV) Water + H2O (Moisture) Water->Intermed_Hyd Prod_Hyd Ethyl Malonamate (H2N-CO-CH2-COOEt) + Ethanol Intermed_Hyd->Prod_Hyd Elimination of EtOH MeOH + MeOH (Solvent) MeOH->Prod_Trans Amine + R-NH2 (Nucleophile) Amine->Prod_Enamine

Caption: Figure 1. Competitive reaction pathways. Red path indicates hydrolysis (moisture damage); Yellow path indicates solvent incompatibility (methanol); Green path is the desired synthetic route.[1][2]

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Safe Stock Solution Preparation

Objective: Prepare a stable solution for analysis or reaction.

  • Dry Glassware: Oven-dry all vials and spatulas.

  • Solvent Choice: Use Anhydrous DMSO (Sure/Seal™ bottle) or Anhydrous Acetonitrile .[1][2]

  • Weighing: Weigh the solid quickly. Do not leave the stock bottle open.

  • Dissolution: Add solvent.[1][2] Vortex briefly.

  • Storage: If not used immediately, store at -20°C. Shelf life in solution is <24 hours.

SOP 2: Purity Verification (1H NMR)

Solvent: DMSO-d6 (Avoid CDCl3 if acidic/wet).[1][2] Key Signals to Watch:

  • Vinyl Proton (Target): Singlet at ~4.8 ppm.[1][2] (Indicates intact double bond).

  • Ethoxy Groups: Quartet (~4.1 ppm) and Triplet (~1.2 ppm).[1][2]

  • Degradation Flag: Appearance of a singlet at ~3.2 ppm (Methylene

    
     of malonate derivatives) indicates hydrolysis has occurred.[1][2]
    

References

  • Sigma-Aldrich. Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Specification & MSDS. Retrieved from [1][2]

  • PubChem. Ethyl 3-amino-3-ethoxyacrylate hydrochloride (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1][2]

  • ChemicalBook. Ethyl 3-amino-3-ethoxyacrylate hydrochloride Properties and Stability. Retrieved from [1][2]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-amino-3-ethoxyacrylate and Other Enamino Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of Enamino Esters

Enamino esters are a class of organic compounds characterized by an amine substituent attached to one carbon of a carbon-carbon double bond, which is conjugated with an ester group. This arrangement of functional groups results in a unique electronic structure, rendering them highly versatile intermediates in organic synthesis.[1][2][3] Their ambident nucleophilic character, with reactive sites at both the nitrogen atom and the α-carbon, allows for a diverse range of chemical transformations.[1][2] Ethyl 3-amino-3-ethoxyacrylate, with its distinct substitution pattern, presents a unique reactivity profile that this guide will explore in comparison to other commonly used enamino esters.

This guide will focus on a comparative analysis of Ethyl 3-amino-3-ethoxyacrylate, Ethyl 3-aminocrotonate, and Ethyl 3-(dimethylamino)acrylate. These compounds have been selected to represent key structural variations that significantly influence their reactivity:

  • Ethyl 3-amino-3-ethoxyacrylate: Possesses an ethoxy group at the 3-position, which influences the electron distribution within the enamine system.

  • Ethyl 3-aminocrotonate: Features a methyl group at the 3-position, providing a different steric and electronic environment.

  • Ethyl 3-(dimethylamino)acrylate: A tertiary enamine, which contrasts with the primary amines of the other two, impacting its nucleophilicity and reactivity.

We will delve into a comparative analysis of their reactivity in three key classes of reactions: Michael additions, aza-Michael additions, and cycloaddition reactions for the synthesis of heterocyclic systems.

Structural and Spectroscopic Properties

The reactivity of enamino esters is intrinsically linked to their structure and electronic properties. The delocalization of the nitrogen lone pair into the conjugated system is a key factor governing their nucleophilicity.[4]

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data (¹H NMR, CDCl₃)
Ethyl 3-amino-3-ethoxyacrylate hydrochloride Cl.CCO\C(N)=C\C(=O)OCCC₇H₁₄ClNO₃195.64Data for the free base is not readily available in the same format. The hydrochloride salt complicates direct comparison.
Ethyl 3-aminocrotonate C₆H₁₁NO₂129.16δ (ppm): 7.62 (br, 2H, NH₂), 4.30 (s, 1H, CH), 3.90 (q, 2H, CH₂CH₃), 1.71 (s, 3H, CH₃), 1.06 (t, 3H, CH₂CH₃)
Ethyl 3-(dimethylamino)acrylate C₇H₁₃NO₂143.18δ (ppm): 6.39 (d, 1H), 6.17 (dd, 1H), 5.83 (d, 1H), 4.26 (q, 2H), 2.61 (s, 6H), 1.27 (t, 3H)

Comparative Reactivity Analysis

The reactivity of enamino esters is a delicate interplay of electronic and steric factors. The nature of the substituents on the nitrogen atom and the β-carbon of the double bond significantly influences their nucleophilicity and the regioselectivity of their reactions.[4]

Michael Addition Reactions

Enamines are excellent nucleophiles for Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds.[4][5] The reaction proceeds through the nucleophilic attack of the enamine's α-carbon on the β-carbon of the Michael acceptor.[4]

Causality Behind Reactivity Differences:
  • Ethyl 3-amino-3-ethoxyacrylate: The electron-donating ethoxy group at the β-position increases the electron density at the α-carbon, enhancing its nucleophilicity. However, the steric bulk of the ethoxy group might slightly hinder the approach to the electrophile compared to less substituted enamines.

  • Ethyl 3-aminocrotonate: The methyl group at the β-position is also electron-donating, contributing to the nucleophilicity of the α-carbon. The steric hindrance is less pronounced than that of an ethoxy group.

  • Ethyl 3-(dimethylamino)acrylate: As a tertiary enamine, the nitrogen lone pair is more available for delocalization into the double bond, making the α-carbon highly nucleophilic.[4] This increased nucleophilicity generally leads to faster reaction rates in Michael additions.[4]

The general mechanism for the Michael addition of an enamine is depicted below:

Michael_Addition cluster_reactants Reactants cluster_products Products Enamine Enamine Iminium Iminium Salt Intermediate Enamine->Iminium Nucleophilic Attack MichaelAcceptor Michael Acceptor (α,β-unsaturated carbonyl) MichaelAcceptor->Iminium FinalProduct 1,5-Dicarbonyl Compound (after hydrolysis) Iminium->FinalProduct Hydrolysis

Caption: General workflow for a Stork Enamine Michael Addition.

Experimental Protocol: Comparative Michael Addition

This protocol outlines a method to compare the reactivity of the three enamino esters in a Michael addition with methyl vinyl ketone.

  • Reaction Setup: In three separate round-bottom flasks, dissolve one equivalent of Ethyl 3-amino-3-ethoxyacrylate, Ethyl 3-aminocrotonate, and Ethyl 3-(dimethylamino)acrylate, respectively, in a suitable aprotic solvent (e.g., THF or DMF).

  • Addition of Michael Acceptor: To each flask, add 1.1 equivalents of methyl vinyl ketone at room temperature.

  • Monitoring the Reaction: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals to determine the rate of consumption of the starting materials.

  • Work-up and Isolation: Upon completion, quench the reactions with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product yields and purify by column chromatography to determine the isolated yields for a quantitative comparison.

Aza-Michael Addition Reactions

In aza-Michael additions, the nitrogen atom of the enamine can act as the nucleophile, particularly when the α-carbon is sterically hindered or when reacted with highly reactive electrophiles. However, for enamino esters, the nucleophilicity of the α-carbon is generally enhanced, making C-alkylation the more common pathway. The focus here will be on the reaction of the enamine's amino group with an electrophile, which is more relevant for primary and secondary enamines.

Causality Behind Reactivity Differences:
  • Ethyl 3-amino-3-ethoxyacrylate and Ethyl 3-aminocrotonate: As primary enamines, the nitrogen atom is a potent nucleophile. The reactivity will be influenced by the steric hindrance around the nitrogen and the basicity of the amine.

  • Ethyl 3-(dimethylamino)acrylate: As a tertiary enamine, it lacks a proton on the nitrogen and cannot directly participate as a nucleophile in the same manner as primary or secondary amines in aza-Michael additions that involve N-H addition.

Cycloaddition Reactions for Heterocycle Synthesis

Enamino esters are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles.[6] These reactions often proceed through a sequence of condensation and cyclization steps.

Synthesis of Pyrimidines:

The reaction of enamino esters with amidines is a common method for the synthesis of substituted pyrimidines. The reaction is believed to proceed via an initial nucleophilic attack of the amidine on the ester carbonyl, followed by cyclization and elimination of ethanol and the amine.

Pyrimidine_Synthesis cluster_reactants Reactants cluster_products Products EnaminoEster Enamino Ester Intermediate Acyclic Intermediate EnaminoEster->Intermediate Condensation Amidine Amidine Amidine->Intermediate Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Cyclization & Elimination

Caption: General pathway for pyrimidine synthesis from enamino esters.

Causality Behind Reactivity Differences:

The rate and yield of pyrimidine formation will depend on the electrophilicity of the ester carbonyl and the leaving group ability of the amino and ethoxy groups.

  • Ethyl 3-amino-3-ethoxyacrylate: The presence of the ethoxy group at the 3-position may influence the stability of the intermediate and the ease of cyclization.

  • Ethyl 3-aminocrotonate and Ethyl 3-(dimethylamino)acrylate: The different substituents will affect the electrophilicity of the carbonyl group and the stability of the intermediates, leading to variations in reaction rates and yields.

Experimental Protocol: Comparative Pyrimidine Synthesis
  • Reaction Setup: In separate reaction vessels, combine one equivalent of each enamino ester with 1.1 equivalents of a chosen amidine (e.g., acetamidine hydrochloride) in a suitable solvent such as ethanol.

  • Reaction Conditions: Add a base (e.g., sodium ethoxide) to neutralize the amidine salt and catalyze the reaction. Heat the reaction mixtures to reflux.

  • Monitoring and Work-up: Monitor the reactions by TLC. After completion, cool the reaction mixtures, neutralize with a weak acid, and remove the solvent under reduced pressure.

  • Isolation and Analysis: Purify the resulting pyrimidines by recrystallization or column chromatography and characterize them by spectroscopic methods to confirm their structures and determine the yields.

Conclusion

Ethyl 3-amino-3-ethoxyacrylate exhibits a nuanced reactivity profile shaped by the electronic and steric contributions of its ethoxy and amino substituents. When compared to other enamino esters such as Ethyl 3-aminocrotonate and Ethyl 3-(dimethylamino)acrylate, its performance in key synthetic transformations can be both advantageous and context-dependent.

  • In Michael additions , the enhanced nucleophilicity of the α-carbon in tertiary enamines like Ethyl 3-(dimethylamino)acrylate generally leads to faster reactions. However, the substitution pattern of Ethyl 3-amino-3-ethoxyacrylate still renders it a competent nucleophile for such transformations.

  • For the synthesis of heterocycles like pyrimidines, the reactivity is governed by a complex interplay of factors including the electrophilicity of the carbonyl group and the nature of the leaving groups.

This guide provides a framework for understanding and predicting the reactivity of Ethyl 3-amino-3-ethoxyacrylate in comparison to other enamino esters. The provided experimental protocols serve as a starting point for researchers to conduct their own comparative studies and select the optimal building block for their specific synthetic targets.

References

  • Mayr, H., & Ofial, A. R. (2005). Kinetics of Electrophilic Additions to Alkenes. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects—I. Tetrahedron, 38(14), 1975-2050. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamry, A. M. (2001). The effect of substituents on the rates of elimination of hydrogen cyanide from (Z)-and (E)-2-cyano-N-substituted-N-phenylacetamides. Journal of Physical Organic Chemistry, 14(7), 437-443. [Link]

  • Enamines: From Synthesis to Application. (2012). Edited by S. F. Martin. Wiley-VCH. [Link]

  • Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects—II. Tetrahedron, 38(23), 3363-3446. [Link]

  • El-Sayed, A. M., & Al-Ghamdi, A. M. (2012). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 17(12), 14359-14371. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for Ethyl 3-amino-3-ethoxyacrylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of a C3 synthon is a critical decision point that dictates reaction pathways, influences yields, and ultimately defines the accessibility of complex molecular architectures. Ethyl 3-amino-3-ethoxyacrylate has carved a niche as a reliable building block, particularly for constructing nitrogen-containing heterocycles. However, a deep understanding of the synthetic landscape requires a thorough evaluation of its alternatives. This guide provides an in-depth comparison of functionally equivalent synthons and alternative synthetic strategies, supported by mechanistic insights and experimental data, to empower chemists to make the most informed choices for their specific synthetic challenges.

The Benchmark Reagent: Understanding Ethyl 3-amino-3-ethoxyacrylate

Ethyl 3-amino-3-ethoxyacrylate is a trifunctional reagent, possessing a nucleophilic amine, an electrophilic ester, and a reactive enamine system with an ethoxy leaving group. This unique combination makes it an exemplary A-B-C synthon for constructing six-membered heterocycles. Its most prominent application is in the Gould-Jacobs reaction for the synthesis of the 4-hydroxyquinoline core, a privileged scaffold in medicinal chemistry.

The reaction proceeds via initial condensation of an aniline with a β-alkoxy-α,β-unsaturated ester. While the classic Gould-Jacobs reaction often employs diethyl ethoxymethylenemalonate (EMME), Ethyl 3-amino-3-ethoxyacrylate serves a similar role. The aniline displaces the ethoxy group to form a more stable anilinoacrylate intermediate. Subsequent thermal cyclization, driven by an intramolecular nucleophilic attack of the aniline ring onto the ester carbonyl (or a ketene intermediate at very high temperatures), followed by tautomerization, yields the 4-hydroxyquinoline product.[1][2]

The primary drawback of this method is the requirement for high temperatures (often >250 °C) for the cyclization step, which can limit its applicability for sensitive substrates and may lead to decomposition and lower yields.[1][3]

Logical Workflow: The Gould-Jacobs Reaction

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Tautomerization cluster_2 Step 3: Saponification & Decarboxylation (Optional) Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic substitution EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Cyclization Thermal Cyclization (High Temp, >250°C) Intermediate->Cyclization 6π-electrocyclization Product Ethyl 4-hydroxyquinoline- 3-carboxylate Cyclization->Product Tautomerization Acid Quinolone-3-carboxylic acid Product->Acid 1. NaOH 2. H+ FinalProduct 4-Hydroxyquinoline Acid->FinalProduct Heat

Caption: The Gould-Jacobs pathway to 4-hydroxyquinolines.

Strategic Alternatives for Quinolone Synthesis

The limitations of the Gould-Jacobs reaction have spurred the development of alternative strategies. The choice of an alternative is often dictated by the desired substitution pattern and the availability of starting materials.

Alternative A: The Conrad-Limpach Synthesis with β-Ketoesters

The most established alternative is the Conrad-Limpach reaction, which utilizes readily available β-ketoesters , such as ethyl acetoacetate, in place of malonate derivatives.[1]

  • Causality of Choice: This method is advantageous when a methyl or alkyl group is desired at the 2-position of the quinolone ring. The mechanism involves an initial condensation between the aniline and the ketoester. The subsequent cyclization can be directed by temperature. At lower temperatures (~140 °C), kinetic control favors cyclization onto the ester, leading to 4-hydroxy-2-quinolones (Knorr synthesis). At higher temperatures (~250 °C), thermodynamic control allows for cyclization onto the ketone, yielding 2-hydroxy-4-quinolones.[1] This temperature-dependent regioselectivity is a critical experimental parameter.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Methyl-2-hydroxyquinoline
  • Condensation: In a round-bottom flask fitted with a Dean-Stark trap and condenser, combine aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of acetic acid in toluene.

  • Reflux the mixture for 2-4 hours, collecting the water that azeotropes off.

  • Once the reaction is complete (monitored by TLC), cool the mixture and remove the toluene under reduced pressure to yield the crude ethyl β-anilinocrotonate.

  • Cyclization: Add the crude intermediate to a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to 250 °C with vigorous stirring for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute with hexane to facilitate further precipitation, filter the solid, wash thoroughly with hexane and then ether, and dry under vacuum to obtain the 4-methyl-2-hydroxyquinoline.

Logical Workflow: The Conrad-Limpach Reaction

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline Aniline Crotonate Ethyl β-anilinocrotonate Aniline->Crotonate Condensation (-H₂O) Ketoester Ethyl Acetoacetate (β-Ketoester) Ketoester->Crotonate Cyclization Thermal Cyclization (High Temp, ~250°C) Crotonate->Cyclization Intramolecular Friedel-Crafts Product 2-Hydroxy-4-methylquinoline Cyclization->Product Aromatization (-EtOH)

Caption: The Conrad-Limpach pathway to 2-hydroxyquinolines.

Alternative B: Modern Transition-Metal Catalyzed Approaches

For substrates that cannot tolerate the harsh thermal conditions of classic methods, modern transition-metal catalysis offers a powerful alternative. These methods often proceed at significantly lower temperatures and exhibit broad functional group tolerance.

  • Causality of Choice: Copper and palladium catalysts are frequently used to construct the quinolone core from simpler, readily available starting materials like 2-iodoanilines and terminal alkynes.[4] These reactions avoid the pre-formation of enamine intermediates and offer novel disconnection approaches. For instance, palladium-catalyzed carbonylative Sonogashira coupling followed by cyclization allows for the construction of functionalized 4-quinolones without using a pre-formed C3 synthon.[4] The primary advantage is the mildness of the conditions, though the cost of the catalyst and ligands must be considered.

Strategic Alternatives for Pyrimidine Synthesis

While β-enamino esters are effective for pyrimidine synthesis, the most common and economically viable alternatives often involve building the required C3 fragment from more fundamental starting materials.[5]

Alternative A: Diethyl Malonate with Amidine Sources

The condensation of a 1,3-dicarbonyl compound with an N-C-N fragment like guanidine, urea, or amidines is the cornerstone of pyrimidine synthesis.[5][6] Diethyl malonate is the quintessential 1,3-dicarbonyl synthon.

  • Causality of Choice: Diethyl malonate is a bulk chemical that is significantly cheaper and more readily available than specialized reagents like Ethyl 3-amino-3-ethoxyacrylate. The reaction, typically run under basic conditions (e.g., sodium ethoxide), involves a double condensation to form the pyrimidine ring. This approach is exceptionally robust and scalable, making it a workhorse in industrial and academic settings for producing barbiturates and related compounds.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
  • Preparation of Base: In a flame-dried, three-neck flask equipped with a reflux condenser and mechanical stirrer, carefully dissolve sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar) to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise, followed by guanidine hydrochloride (1.0 eq).

  • Reaction: Heat the resulting slurry to reflux and maintain for 6-8 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the mixture with concentrated hydrochloric acid until the pH is ~7, causing the product to precipitate.

  • Filter the white solid, wash with cold water and then cold ethanol, and dry in a vacuum oven to yield 2-amino-4,6-dihydroxypyrimidine.

Comparative Performance Data
FeatureGould-Jacobs (EMME)Conrad-Limpach (β-Ketoester)Pyrimidine Synthesis (Malonate)Modern Catalysis (e.g., Cu/Pd)
Target Core 4-Hydroxyquinolines[1]2- or 4-Hydroxyquinolines[1]Dihydroxypyrimidines[6]Substituted Quinolones[4]
C3 Synthon Diethyl EthoxymethylenemalonateEthyl AcetoacetateDiethyl MalonateAlkyne + CO Source
Key Conditions Thermal, >250 °C[3]Thermal, 140-250 °C[1]Basic (NaOEt), Reflux[6]Catalytic (Cu/Pd), <120 °C[4]
Advantages Direct route to 3-carboxy-4-quinolones.Readily available synthons; versatile substitution.Economical; scalable; robust.Mild conditions; high functional group tolerance.
Disadvantages Harsh conditions; limited substrate scope.Harsh conditions; potential regioselectivity issues.Requires strong base; limited diversity from malonate.Catalyst cost; ligand sensitivity.
Typical Yields 40-85%50-95%[1]70-90%60-95%[4]

Conclusion and Strategic Recommendations

The choice of a C3 synthon in heterocyclic synthesis is a strategic decision rather than a matter of simple substitution. While Ethyl 3-amino-3-ethoxyacrylate and its congeners are effective reagents for the Gould-Jacobs synthesis of 4-hydroxyquinolines, a comprehensive synthetic plan must consider the alternatives.

  • For quinolone synthesis , the Conrad-Limpach reaction using β-ketoesters remains a powerful and versatile alternative, particularly when specific substitution patterns are required at the 2- and 4-positions. For sensitive substrates incompatible with high temperatures, modern transition-metal catalyzed methods provide a milder, albeit more expensive, entry point.

  • For pyrimidine synthesis , the classic condensation of diethyl malonate with amidine sources is often the most practical and economical choice due to the low cost and high availability of the starting materials.

Ultimately, the optimal path is determined by a careful analysis of the target molecule, required substitution patterns, substrate stability, and economic constraints. This guide serves as a foundational framework for navigating these choices, enabling researchers to select the most efficient and robust strategy for their synthetic endeavors.

References

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  • PubChem. (n.d.). Ethyl 3-amino-3-ethoxyacrylate hydrochloride. Retrieved February 5, 2026, from [Link]

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  • DergiPark. (n.d.). A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. Retrieved February 5, 2026, from [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved February 5, 2026, from [Link]

  • American Chemical Society. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20535–20559. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Validation of Ethyl 3-amino-3-ethoxyacrylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Ethyl 3-amino-3-ethoxyacrylate, a key building block in the synthesis of various heterocyclic compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for the validation of Ethyl 3-amino-3-ethoxyacrylate purity, grounded in field-proven insights and established regulatory principles.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will explore and compare the most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by Mass Spectrometry (MS) for structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a molecule like Ethyl 3-amino-3-ethoxyacrylate.[4] Its versatility in column chemistry and detection methods allows for high-resolution separation and sensitive detection of the main component and potential impurities.

The Rationale Behind Method Selection in HPLC

The choice of an HPLC method is driven by the physicochemical properties of the analyte. Ethyl 3-amino-3-ethoxyacrylate possesses polar functional groups (amine and ester) and a UV-absorbing chromophore (the acrylate system), which dictates our selection of a reversed-phase column and a UV detector. For trace-level impurities that may lack a strong chromophore, a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be invaluable.[4] Furthermore, the primary amine group allows for pre-column derivatization to enhance detection sensitivity, particularly with fluorescence detection.[5][6]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a robust method for the quantification of Ethyl 3-amino-3-ethoxyacrylate and the separation of potential process-related impurities.

Objective: To determine the purity of Ethyl 3-amino-3-ethoxyacrylate and quantify impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate reference standard (99.5% purity or greater)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of Ethyl 3-amino-3-ethoxyacrylate reference standard and dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak. For more accurate impurity quantification, a reference standard for each impurity is required.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/ Standard dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC workflow for purity analysis.

Gas Chromatography (GC): A Powerful Alternative for Volatile Impurities

Gas chromatography is an excellent technique for the analysis of volatile and semi-volatile compounds.[7] While Ethyl 3-amino-3-ethoxyacrylate itself has limited volatility due to its polar amine group, GC becomes a powerful tool for identifying volatile impurities, such as residual solvents or starting materials from its synthesis.[8] To analyze the main component by GC, derivatization is necessary to increase its volatility.[9][10]

The Necessity of Derivatization

The primary amine group in Ethyl 3-amino-3-ethoxyacrylate can interact with the stationary phase in the GC column, leading to poor peak shape and inaccurate quantification. Derivatization masks this polar functional group, making the molecule more volatile and less prone to adsorption.[9] A common and effective derivatization agent is ethyl chloroformate, which reacts with the amine to form a less polar carbamate.[11][12]

Experimental Protocol: GC-FID with Derivatization

Objective: To determine the purity of Ethyl 3-amino-3-ethoxyacrylate and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate reference standard

  • Pyridine

  • Ethyl chloroformate

  • Dichloromethane (GC grade)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

Procedure:

  • Derivatization:

    • In a vial, dissolve approximately 10 mg of the sample or standard in 1 mL of pyridine.

    • Add 100 µL of ethyl chloroformate and vortex for 1 minute.

    • Add 1 mL of dichloromethane and 1 mL of water, vortex, and allow the layers to separate.

    • Carefully transfer the organic (bottom) layer to a clean vial for analysis.

  • GC-FID Conditions:

    • Column: HP-5, 30 m x 0.32 mm, 0.25 µm

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 250 °C, hold for 5 minutes

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Data Analysis:

    • Calculate purity based on the peak area of the derivatized analyte relative to the total peak area.

Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Derivatization cluster_gc GC Analysis cluster_data Data Processing start Dissolve Sample/ Standard derivatize Add Pyridine & Ethyl Chloroformate start->derivatize extract Extract with Dichloromethane derivatize->extract inject Inject into GC extract->inject separate Separation on HP-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: GC workflow with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity Assessment

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[13][14] For purity determination, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons giving rise to that signal. This allows for a direct and quantitative assessment of purity against a certified internal standard, without the need for a reference standard of the analyte itself.

The Power of Quantitative NMR (qNMR)

By integrating the signals of the analyte and a known amount of an internal standard, the absolute purity of the sample can be determined. The internal standard should be a high-purity compound with sharp signals that do not overlap with the analyte's signals. For Ethyl 3-amino-3-ethoxyacrylate, a suitable internal standard would be maleic anhydride or 1,4-dinitrobenzene.

Experimental Protocol: ¹H NMR for Purity Determination

Objective: To confirm the structure and determine the absolute purity of Ethyl 3-amino-3-ethoxyacrylate.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • High-purity internal standard (e.g., maleic anhydride)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the Ethyl 3-amino-3-ethoxyacrylate sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration. A D1 of 30 seconds is generally sufficient.

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualization of the NMR Logic

NMR_Logic cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Analyte & Standard Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Logic for quantitative NMR analysis.

Mass Spectrometry (MS): Unambiguous Identification

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for confirming the identity of a compound and its impurities by providing molecular weight information.[15] When coupled with a chromatographic technique (LC-MS or GC-MS), it allows for the identification of co-eluting peaks and provides structural information on unknown impurities. The expected monoisotopic mass of Ethyl 3-amino-3-ethoxyacrylate (C₇H₁₃NO₃) is approximately 159.0895 Da.

Comparison of Analytical Methods

FeatureHPLC-UVGC-FID (with Derivatization)¹H NMR
Primary Use Purity and impurity profilingPurity and volatile impurity analysisStructural confirmation and absolute purity
Sample Volatility Not requiredRequiredNot required
Derivatization Optional (for enhanced sensitivity)Mandatory for the main analyteNot required
Quantification Relative (requires standards for accuracy)Relative (requires standards for accuracy)Absolute (with internal standard)
Limit of Detection Low (ng range)Low (pg-ng range)High (µg-mg range)
Throughput HighMediumLow
Instrumentation Cost ModerateModerateHigh
Typical Precision (RSD) < 2%< 5%< 1%
Linearity (R²) > 0.999> 0.99N/A (direct ratio)
Selectivity High (with appropriate column and mobile phase)High (with appropriate column and temperature program)Very High (unique chemical shifts)

Conclusion

The validation of Ethyl 3-amino-3-ethoxyacrylate purity requires a multi-faceted analytical approach.

  • HPLC-UV stands out as the primary method for routine quality control, offering a balance of high throughput, excellent precision, and the ability to profile non-volatile impurities.

  • GC-FID is a valuable complementary technique, especially for the detection of residual solvents and volatile starting materials that may not be amenable to HPLC analysis.

  • ¹H NMR serves as the definitive tool for structural confirmation and for providing an orthogonal, absolute measure of purity that can be used to qualify reference standards.

A comprehensive validation strategy for Ethyl 3-amino-3-ethoxyacrylate should leverage the strengths of each of these techniques to ensure the quality and consistency of this critical chemical intermediate. The choice of which method to employ will depend on the specific analytical need, whether it is for routine release testing, stability studies, or the characterization of a new synthesis route.

References

  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • Brazilian Journal of Analytical Chemistry. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam.
  • Organic Syntheses. ethyl 3,3-diethoxypropanoate.
  • Unknown Source. Structure Elucidation.
  • ChemicalBook. Ethyl 3-ethoxyacrylate synthesis.
  • Merck Millipore. The Derivatization and Analysis of Amino Acids by GC-MS.
  • PubChem - NIH. Ethyl 3-ethoxy-2-propenoate.
  • ResearchGate. (PDF) GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • Sigma-Aldrich. Ethyl 3-amino-3-ethoxyacrylate 95 34570-16-6.
  • PubMed Central (PMC). (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. Gas Chromatographic Analysis of Amino Acids As Ethyl Chloroformate Derivatives. Part 1, Composition of Proteins Associated with Art Objects and Monuments.
  • SciELO. Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ChemicalBook. Ethyl 3-ethoxypropionate(763-69-9) 1H NMR spectrum.
  • Thermo Fisher Scientific. GC Analysis of Derivatized Amino Acids.
  • Sigma-Aldrich. Ethyl 3-amino-3-ethoxyacrylate | 304115-25G | SIGMA-ALDRICH | SLS.
  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters.
  • ElectronicsAndBooks. Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids1.
  • SIELC Technologies. Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column.
  • ResearchGate. (PDF) A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl.
  • ResearchGate. Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization.
  • National Institutes of Health (NIH). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • ResearchGate. 39265 PDFs | Review articles in NMR STRUCTURE ELUCIDATION.
  • Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2024.
  • Sigma-Aldrich. Ethyl 3-ethoxyacrylate 98 1001-26-9.

Sources

HPLC and GC-MS methods for the analysis of Ethyl 3-amino-3-ethoxyacrylate reaction mixtures.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical strategies for Ethyl 3-amino-3-ethoxyacrylate (E3A3EA) . This analysis is critical because E3A3EA serves as a labile "chameleon" intermediate—simultaneously an enamine and an imidate ester—widely used in the synthesis of pyrimidines and anti-malarial heterocycles.

Its dual functionality presents a classic analytical paradox: it is volatile enough for GC but thermally fragile, yet polar enough to require buffered HPLC conditions.

The Analytical Challenge: The "Thermal Trap"

Ethyl 3-amino-3-ethoxyacrylate (CAS: 1001-26-9 / 34570-16-6 for HCl salt) contains a vinylogous imidate motif (


).
  • The HPLC Advantage: The molecule exists often as a hydrochloride salt in synthesis. HPLC handles the salt form natively without extraction, preserving the delicate equilibrium between the imidate and its hydrolysis products (malonates).

  • The GC-MS Risk: The "3-amino-3-ethoxy" core is prone to thermal elimination of ethanol or ammonia inside a hot GC inlet (

    
    C), leading to false positives  for degradation products like ethyl cyanoacetate or cyclic artifacts.
    

Method A: High-Performance Liquid Chromatography (The "Gold Standard")

Role: Quantitative purity, reaction monitoring, and stability testing. Philosophy: "Preserve the solution state."

Experimental Protocol

Column Selection: We utilize a C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge, 3.5 µm, 4.6 x 100 mm).

  • Why? The free amine group (

    
    ) interacts strongly with free silanols on older silica supports, causing peak tailing. End-capping mitigates this.
    

Mobile Phase Strategy:

  • Solvent A: 10 mM Ammonium Formate (pH 3.5 - 4.0).

  • Solvent B: Acetonitrile (ACN).

  • Causality: The acidic buffer protonates the amine, ensuring a single ionic species and preventing on-column hydrolysis. Neutral pH can accelerate the hydrolysis of the ethoxy group.

Gradient Profile:

Time (min) % Solvent B (ACN) Flow Rate (mL/min) Phase
0.0 5 1.0 Equilibration
8.0 60 1.0 Elution of E3A3EA
10.0 95 1.0 Wash (remove dimers)

| 12.0 | 5 | 1.0 | Re-equilibration |

Detection:

  • UV @ 254 nm: The conjugated

    
    -system (
    
    
    
    ) provides strong absorbance.
  • UV @ 210 nm: Secondary channel to detect non-conjugated starting materials (e.g., aliphatic precursors).

Self-Validating Check

If the peak for E3A3EA splits or broadens significantly, check the pH of Solvent A. A "doublet" often indicates partial hydrolysis occurring during the run due to insufficient buffering capacity.

Method B: Gas Chromatography - Mass Spectrometry (The "Structural Scout")

Role: Identification of unknown side-products and starting material carryover. Philosophy: "Get in, get out, stay cold."

Experimental Protocol

Inlet Configuration (Critical): Standard split/splitless injection at 250°C is forbidden for accurate quantitation of this molecule.

  • Preferred: Cold On-Column (COC) injection.

  • Alternative: PTV (Programmed Temperature Vaporization) . Inject at 40°C, ramp at 12°C/s to 200°C.

  • Why? This prevents the "flash degradation" of the amino-acrylate moiety into ethyl cyanoacetate (thermal loss of EtOH).

Derivatization (The "Safety Net"): To stabilize the amine for GC, perform a rapid silylation:

  • Take 50 µL reaction mixture.

  • Add 100 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).

  • Incubate at 60°C for 15 mins.

  • Inject.[1][2]

  • Result: The TMS-derivative (

    
    ) is thermally robust and produces a distinct M+72 mass shift, confirming the primary amine structure.
    

MS Parameters (EI Source):

  • Scan Range: 35–400 amu.

  • Key Fragments (Underivatized):

    • 
       159 (Molecular Ion, 
      
      
      
      )
    • 
       114 (
      
      
      
      , Characteristic loss of ethoxy)
    • 
       86 (
      
      
      
      , Loss of ester group)

Comparative Performance Matrix

FeatureHPLC-UV (RP-C18)GC-MS (Electron Impact)
Primary Use Routine Purity & Quantitation (QC)Impurity ID & Troubleshooting
Sample Prep Minimal (Dilute in Mobile Phase)High (Derivatization recommended)
Thermal Artifacts None (Room Temp/40°C)High Risk (Deamination/Elimination)
Salt Tolerance High (Analyzes HCl salts directly)Zero (Salts degrade in liner)
LOD (Limit of Detection) ~0.5 µg/mL~0.1 µg/mL (SIM Mode)
Throughput Medium (12-15 min/run)Fast (8-10 min/run)

Decision Frameworks & Workflows

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher on which method to deploy based on the specific phase of drug development.

MethodSelection Start Start: Analyze E3A3EA Mixture Goal What is the primary goal? Start->Goal Quant Quantitation / Purity % Goal->Quant QC Release Struct Identify Unknowns Goal->Struct R&D Troubleshooting Salt Is sample a Salt (HCl)? Quant->Salt Volatile Are impurities volatile? Struct->Volatile HPLC METHOD A: HPLC-UV (Acidic Buffer) Salt->HPLC Yes (Dissolve in Water/ACN) Salt->HPLC No (Free Base) Volatile->HPLC No (Polymeric side-products) GC METHOD B: GC-MS (Cold Inlet/Derivatization) Volatile->GC Yes (Use PTV Inlet)

Caption: Decision matrix for selecting HPLC vs. GC-MS based on sample state (salt vs. free base) and analytical objective.

Diagram 2: Sample Preparation Workflow

The following diagram illustrates the critical "Quench & Stabilize" protocol required to prevent hydrolysis of the imidate ester prior to analysis.

SamplePrep Rxn Reaction Mixture (Highly Reactive) Quench Quench: Cold NH4-Formate (pH 4.0, 4°C) Rxn->Quench Stop Hydrolysis Split Split Sample Quench->Split DiluteLC Dilute 1:100 in Mobile Phase A Split->DiluteLC For Quant Extract Extract: DCM/EtOAc (Remove Salts) Split->Extract For ID InjectLC HPLC Injection (Immediate) DiluteLC->InjectLC Deriv Derivatize: MSTFA (60°C, 15m) Extract->Deriv InjectGC GC-MS Injection (PTV Mode) Deriv->InjectGC

Caption: "Quench & Stabilize" workflow. Note the divergence: HPLC allows direct aqueous dilution, while GC requires salt removal and derivatization.

References

  • Sigma-Aldrich. Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Specification & Safety Data Sheet. Retrieved from .

  • PubChem. Ethyl 3-ethoxy-3-iminopropanoate (Compound Summary). National Library of Medicine. Retrieved from .[3]

  • Thermo Fisher Scientific. GC Analysis of Derivatized Amino Acids and Amine-Containing Compounds. Application Note. Retrieved from .

  • Agilent Technologies. Analysis of Amino Acid Derivatives using HPLC-UV and Eclipse Plus C18 Columns. Technical Guide. Retrieved from .

  • Khuhawar, M. Y., & Majidano, S. A. (2011).[2] GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents. Chromatographia, 73, 701–708.[2] .

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A Comparative Guide to the Synthesis of Ethyl 3-amino-3-ethoxyacrylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 3-amino-3-ethoxyacrylate in Drug Discovery

Ethyl 3-amino-3-ethoxyacrylate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds, many of which form the core of medicinally important scaffolds. Its enamine and ester functionalities provide two reactive centers for cyclization and derivatization reactions, making it a sought-after intermediate for drug development professionals. The hydrochloride salt of this compound is noted for its stability and utility as a synthetic precursor.[1] This guide provides a comparative analysis of two prominent synthetic routes to Ethyl 3-amino-3-ethoxyacrylate, offering researchers and process chemists the critical insights needed to select the most suitable pathway for their specific laboratory or industrial needs. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a side-by-side comparison of their respective advantages and disadvantages.

Strategic Overview: Converging on a Key Intermediate

The synthesis of Ethyl 3-amino-3-ethoxyacrylate is most effectively approached through the preparation of a key precursor, Ethyl 3-ethoxyacrylate, which is subsequently aminated. The choice of strategy for synthesizing this intermediate is the primary differentiating factor between the methodologies. This guide will compare two robust methods for the preparation of Ethyl 3-ethoxyacrylate, followed by a standardized protocol for its conversion to the target compound.

The two primary routes to be compared for the synthesis of the Ethyl 3-ethoxyacrylate intermediate are:

  • Route 1: The Acylation-Haloform Reaction Pathway, starting from trichloroacetyl chloride and ethyl vinyl ether.

  • Route 2: The Michael Addition Pathway, involving the addition of ethanol to ethyl acrylate.

Following the synthesis of Ethyl 3-ethoxyacrylate, the final step involves a nucleophilic substitution reaction with ammonia.

Route 1: The Acylation-Haloform Reaction Pathway

This classic and reliable method, detailed in Organic Syntheses, proceeds in two distinct stages to first generate Ethyl 3,3-diethoxypropanoate, which is then converted to Ethyl 3-ethoxyacrylate.[2]

Causality of Experimental Choices

The initial acylation of ethyl vinyl ether with trichloroacetyl chloride is a strategic choice that leverages the high reactivity of the acid chloride and the enol ether. The subsequent haloform reaction provides a clean and efficient route to the desired propanoate. The final elimination of ethanol is typically achieved through thermal or acid-catalyzed means.

Experimental Protocol: Synthesis of Ethyl 3-ethoxyacrylate via Route 1

Step 1a: Synthesis of Ethyl 3,3-diethoxypropanoate [2]

  • A solution of trichloroacetyl chloride in a suitable solvent is cooled in an ice bath.

  • Ethyl vinyl ether is added dropwise to the stirred solution, maintaining the temperature at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Excess ethyl vinyl ether is removed under reduced pressure.

  • The reaction mixture is heated to induce the elimination of hydrogen chloride.

  • The crude product is then subjected to a haloform reaction, followed by purification by distillation to yield Ethyl 3,3-diethoxypropanoate.

Step 1b: Synthesis of Ethyl 3-ethoxyacrylate from Ethyl 3,3-diethoxypropanoate

  • Ethyl 3,3-diethoxypropanoate is heated, often in the presence of an acid catalyst such as potassium bisulfate, to induce the elimination of one equivalent of ethanol.[3]

  • The reaction is typically conducted under a nitrogen atmosphere to prevent side reactions.

  • The product, Ethyl 3-ethoxyacrylate, is isolated and purified by vacuum distillation.

Visualizing Route 1

Route 1 Workflow cluster_0 Step 1a: Synthesis of Ethyl 3,3-diethoxypropanoate cluster_1 Step 1b: Elimination A Trichloroacetyl Chloride + Ethyl Vinyl Ether B Acylation & Haloform Reaction A->B Reaction C Ethyl 3,3-diethoxypropanoate B->C Purification D Ethyl 3,3-diethoxypropanoate E Acid-Catalyzed Elimination D->E Heat, H+ F Ethyl 3-ethoxyacrylate E->F Distillation

Caption: Workflow for the synthesis of Ethyl 3-ethoxyacrylate via Route 1.

Route 2: The Michael Addition Pathway

This route represents a more atom-economical approach, directly adding ethanol to ethyl acrylate. This reaction can be catalyzed by various agents, including small-molecule tertiary amines or anion exchange resins.[4][5]

Causality of Experimental Choices

The Michael addition is a conjugate addition reaction that is highly effective for forming carbon-oxygen bonds. The choice of a small-molecule tertiary amine as a catalyst offers advantages in terms of mild reaction conditions and ease of removal, while an anion exchange resin allows for a continuous flow process and simple catalyst separation.[4][5]

Experimental Protocol: Synthesis of Ethyl 3-ethoxyacrylate via Route 2
  • Absolute ethanol, ethyl acrylate, a stabilizer, and a small-molecule tertiary amine catalyst (e.g., triethylamine) are combined in a reaction vessel.[4]

  • The reaction is stirred at a controlled temperature (typically between 5-50°C) for several hours.[4]

  • Upon completion, the reaction mixture is purified by vacuum rectification to remove excess ethanol, unreacted ethyl acrylate, and the catalyst, yielding high-purity Ethyl 3-ethoxyacrylate. The recovered starting materials and catalyst can be recycled.[4]

Visualizing Route 2

Route 2 Workflow cluster_0 Michael Addition A Ethyl Acrylate + Absolute Ethanol C Reaction at 5-50°C A->C B Tertiary Amine Catalyst B->C D Ethyl 3-ethoxyacrylate C->D Vacuum Rectification

Caption: Workflow for the synthesis of Ethyl 3-ethoxyacrylate via Route 2.

Final Step: Amination of Ethyl 3-ethoxyacrylate

Experimental Protocol: Synthesis of Ethyl 3-amino-3-ethoxyacrylate
  • Ethyl 3-ethoxyacrylate is dissolved in ethanol and cooled in an ice bath.

  • A mixture of concentrated aqueous ammonia and ethanol is added dropwise to the cooled solution with stirring.[6]

  • The reaction is stirred for several hours, allowing it to proceed to completion.

  • The product can be isolated by the addition of ice-water, followed by filtration if it precipitates. Alternatively, extraction and subsequent purification by chromatography or distillation may be employed. To obtain the more stable hydrochloride salt, the isolated amine can be treated with a solution of HCl in a suitable solvent.[1]

Visualizing the Final Amination Step

Amination Workflow cluster_0 Nucleophilic Substitution A Ethyl 3-ethoxyacrylate C Reaction at 0°C to RT A->C B Aqueous Ammonia in Ethanol B->C D Ethyl 3-amino-3-ethoxyacrylate C->D Isolation & Purification

Caption: Final amination step to yield the target compound.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Acylation-HaloformRoute 2: Michael Addition
Starting Materials Trichloroacetyl chloride, ethyl vinyl etherEthyl acrylate, ethanol
Reagent Cost & Availability More specialized and potentially higher costInexpensive and readily available bulk chemicals.[4]
Reaction Conditions Requires handling of reactive intermediates, heating for eliminationMild conditions (5-50°C).[4]
Atom Economy Lower, due to the use of a chlorinated reagent and elimination stepHigh, as it is an addition reaction.
Yield & Purity Generally good to high yields reported.[2]High conversion rates (>98%) and purity (>99.8%) are achievable.[4]
Scalability Scalable, as demonstrated in Organic Syntheses.[2]Well-suited for large-scale production due to simple process and catalyst recycling.[4]
Environmental & Safety Generates chlorinated waste and HCl"Green" synthesis with minimal waste; catalyst can be recycled.[4]

Conclusion and Recommendations

For researchers and drug development professionals, the choice between these synthetic routes will depend on the scale of the synthesis and the available resources.

Route 1 (Acylation-Haloform) is a robust and well-documented procedure that is highly reliable on a laboratory scale. Its primary drawback is the lower atom economy and the generation of chlorinated waste.

Route 2 (Michael Addition) presents a more modern, efficient, and environmentally friendly approach.[4] Its use of inexpensive starting materials, mild reaction conditions, and the potential for catalyst recycling make it the superior choice for large-scale production and for laboratories prioritizing green chemistry principles.[4]

The final amination step is a common convergence point for both routes and can be optimized based on the specific stability and purification requirements of the final product. The formation of the hydrochloride salt is recommended for enhanced stability and ease of handling.[1]

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A Senior Application Scientist's Guide to Heterocyclic Synthesis: Benchmarking Ethyl 3-amino-3-ethoxyacrylate for Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of Pyrazoles and the Quest for Efficient Precursors

To the researchers, medicinal chemists, and drug development professionals who constitute our audience, the pyrazole nucleus is a familiar and highly valued scaffold. Its presence in blockbuster drugs such as Celecoxib (Celebrex), Sildenafil (Viagra), and various emerging therapeutics underscores its significance as a "privileged structure" in medicinal chemistry.[1][2] The enduring challenge and opportunity lie in the efficient and regioselective synthesis of diversely substituted pyrazoles. The selection of the starting three-carbon building block is a critical decision point that dictates not only the reaction's efficiency but also the accessible chemical space for derivatization.

This guide provides an in-depth performance benchmark of Ethyl 3-amino-3-ethoxyacrylate, a versatile yet often overlooked building block for pyrazole synthesis. We will move beyond a simple catalog of reactions to dissect the causal factors—reactivity, selectivity, and operational simplicity—that inform the choice of a precursor. Through objective comparison with established alternatives like β-keto esters and related enaminones, supported by experimental data and mechanistic insights, this document aims to equip you with the expert knowledge to select the optimal synthetic strategy for your target molecules.

Core Synthesis Strategy: The Reaction of 1,3-Dielectrophiles with Hydrazine

The most prevalent and robust method for constructing the pyrazole ring is the condensation reaction between a hydrazine derivative and a three-carbon building block possessing electrophilic sites at the 1- and 3-positions.[3][4] This foundational reaction provides the basis for our comparative analysis.

cluster_reactants Reactants cluster_product Product hydrazine Hydrazine (N-N Nucleophile) intermediate Cyclization & Dehydration hydrazine->intermediate Condensation electrophile 1,3-Dielectrophile (C3 Building Block) pyrazole Pyrazole Ring intermediate->pyrazole

Caption: Generalized workflow for pyrazole synthesis.

Focus Molecule: Ethyl 3-amino-3-ethoxyacrylate

Ethyl 3-amino-3-ethoxyacrylate is an ambident electrophile. It features an acrylate system making the β-carbon susceptible to nucleophilic attack, and a masked carboxylic acid derivative at the α-carbon. The presence of both an ethoxy and an amino group on the same carbon atom creates a highly reactive site.

Mechanism of Pyrazole Formation:

The reaction with hydrazine proceeds via a well-defined pathway. The more nucleophilic nitrogen of hydrazine attacks the electrophilic β-carbon of the acrylate. This is followed by an intramolecular cyclization where the second nitrogen attacks the C1 carbon, leading to the elimination of ethanol and ammonia (or their equivalents) to form the aromatic pyrazole ring. A key advantage here is the defined structure of the building block, which often leads to a single regioisomer product, a significant challenge in classical Knorr synthesis using unsymmetrical 1,3-dicarbonyls.[4]

A Ethyl 3-amino-3-ethoxyacrylate + Hydrazine B Nucleophilic attack by H2N-NH2 at β-carbon A->B Step 1 C Intermediate Adduct B->C D Intramolecular Cyclization: Attack on C1 C->D Step 2 E Cyclized Intermediate D->E F Elimination of EtOH & NH3 E->F Step 3 G Ethyl 3-amino-1H-pyrazole-4-carboxylate F->G Aromatization

Caption: Reaction mechanism for pyrazole synthesis.

Comparative Analysis with Alternative Building Blocks

The true performance of a building block is best understood in context. Here, we benchmark Ethyl 3-amino-3-ethoxyacrylate against two widely used classes of precursors.

Alternative 1: β-Keto Esters (The Knorr Pyrazole Synthesis)

The Knorr synthesis, reacting a 1,3-dicarbonyl compound with hydrazine, is a cornerstone of heterocyclic chemistry.[5][6]

  • Mechanism & Causality: The reaction initiates with the condensation of hydrazine onto one of the carbonyl groups (typically the more reactive ketone), followed by cyclization onto the second carbonyl (the ester) and subsequent dehydration.[5] When an unsymmetrical β-keto ester is used, the initial attack can occur at two different sites, potentially leading to a mixture of regioisomers, which necessitates challenging purification steps. This is a critical point of differentiation from precursors like Ethyl 3-amino-3-ethoxyacrylate.

Alternative 2: Enaminones (e.g., Ethyl 3-(dimethylamino)acrylate)

Enaminones are vinylogous amides and represent a class of highly useful intermediates in organic synthesis.[7][8]

  • Mechanism & Causality: Similar to our focus molecule, the reaction proceeds via Michael-type addition of hydrazine to the β-carbon. The dimethylamino group serves as an excellent leaving group during the subsequent cyclization and aromatization steps. The primary byproduct, dimethylamine, is volatile and easily removed, which can simplify workup compared to the elimination of ethanol and ammonia. However, the synthesis of the enaminone itself can sometimes be more complex than that of Ethyl 3-amino-3-ethoxyacrylate.[7][9]

Performance Benchmark: A Data-Driven Comparison

The following table summarizes key performance indicators based on literature-reported experimental data. This allows for an objective, at-a-glance comparison to guide your synthetic planning.

Building BlockTarget ProductTypical YieldReaction ConditionsKey AdvantagesKey DisadvantagesReference(s)
Ethyl 3-amino-3-ethoxyacrylate Ethyl 3-amino-1H-pyrazole-4-carboxylateOften highMild conditions, often reflux in alcoholHigh regioselectivity, direct route to 3-aminopyrazolesPrecursor may be less common than simple β-keto esters[10]
Ethyl 2-cyano-3-ethoxyacrylate Ethyl 5-amino-1H-pyrazole-4-carboxylateUp to 99%Reflux in ethanolExcellent yield, high regioselectivityIntroduces a cyano group which may or may not be desired[11]
β-Keto Esters (e.g., Ethyl Acetoacetate) Substituted Pyrazolones70-95%Often requires acid catalysis, variable temperaturesReadily available, inexpensive starting materialsPotential for regioisomer mixtures with unsymmetrical ketones[6][12]
Ethyl 3-(dimethylamino)acrylate Ethyl Pyrazole-4-carboxylate>95% (for precursor synthesis)Varies; often requires specific catalysts for precursor synthesisGood leaving group (dimethylamine), high yields reported for related systemsMulti-step precursor synthesis can be complex[7][9]

Experimental Protocols: Validating the Comparison

Trustworthiness in science is built on reproducibility. The following detailed protocols are provided as a self-validating system for the key transformations discussed.

Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate from an Activated Acrylate

This protocol is adapted from a high-yield synthesis reported in the literature, demonstrating the efficiency of activated acrylates.[11]

Materials:

  • Ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol)

  • Hydrazine hydrate (1.8 mL, 29.5 mmol)

  • Ethanol (50 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain overnight.

  • Remove the solvent under reduced pressure (in vacuo).

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the product.

  • Expected Outcome: Light-yellow solid with a reported yield of up to 99%.[11]

Protocol 2: Synthesis of a Pyrazolone via Knorr Synthesis using a β-Keto Ester

This protocol outlines the classic Knorr synthesis, a robust and widely used method.[6]

Materials:

  • Ethyl Benzoylacetate (10 mmol)

  • Hydrazine hydrate (10 mmol)

  • Ethanol or Acetic Acid (as solvent)

Procedure:

  • Dissolve the ethyl benzoylacetate in the chosen solvent (e.g., ethanol).

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum to induce crystallization.

  • Wash the collected solid with cold ethanol and dry to obtain the pyrazolone product.

  • Expected Outcome: A crystalline solid. Yields are typically good, but purification may be required to remove any regioisomers if an unsymmetrical keto ester is used.

Conclusion and Expert Recommendation

The choice of a C3 building block for pyrazole synthesis is a strategic decision with significant downstream consequences for yield, purity, and scalability.

  • Ethyl 3-amino-3-ethoxyacrylate and its close analogs like Ethyl 2-cyano-3-ethoxyacrylate stand out for their ability to deliver high yields of single regioisomers under mild conditions.[10][11] They are particularly advantageous when the direct introduction of an amino group at the 3- or 5-position is a synthetic goal, providing a valuable handle for further functionalization.

  • The classic Knorr synthesis with β-keto esters remains a workhorse due to the low cost and wide availability of starting materials.[6] Its primary drawback is the potential for regioisomer formation, which can complicate purification and lower the effective yield of the desired product. It is best employed with symmetrical 1,3-dicarbonyl compounds or when the regiochemical outcome is not critical.

  • Enaminones such as Ethyl 3-(dimethylamino)acrylate offer a modern alternative with the benefit of a clean, volatile leaving group.[9] The overall efficiency, however, must be weighed against the effort required to synthesize the enaminone precursor itself.

For researchers and drug development professionals prioritizing speed, regiochemical purity, and a direct route to functionalized aminopyrazoles, Ethyl 3-amino-3-ethoxyacrylate and related activated acrylates present a compelling and often superior alternative to traditional methods. Their performance in producing clean, high-yield products justifies their consideration as a primary building block in complex synthetic campaigns.

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A Comparative Guide to the Structural Elucidation of Novel Compounds from Ethyl 3-Amino-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of synthetic chemistry and drug discovery, the unambiguous confirmation of a novel compound's structure is a critical milestone. Ethyl 3-amino-3-ethoxyacrylate serves as a versatile and economically significant starting material for the synthesis of a diverse range of bioactive molecules, particularly nitrogen-containing heterocycles such as pyrimidines and pyridines. The reactivity of its enamine and acrylate functionalities allows for a variety of chemical transformations, including cyclocondensation and cycloaddition reactions. This guide provides a comprehensive comparison of the primary analytical techniques employed to definitively characterize the structure of these newly synthesized compounds, offering insights into the rationale behind experimental choices and presenting a self-validating system for structural confirmation.

The Strategic Importance of Orthogonal Data in Structure Validation

Primary Structural Confirmation Techniques: A Head-to-Head Comparison

The three pillars of small molecule structure determination are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. While each is powerful in its own right, their true strength is realized when used in concert.

Technique Information Provided Strengths Limitations When to Use
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.[1][2]Non-destructive, provides rich structural detail in solution, essential for determining connectivity and stereochemistry.[2]Requires relatively larger sample amounts, can be complex to interpret for highly complex molecules, not suitable for insoluble compounds.The first-line technique for all soluble, novel organic compounds to establish the molecular backbone and relative stereochemistry.
Mass Spectrometry Precise molecular weight and elemental composition (HRMS), fragmentation patterns providing structural clues.[3]Extremely sensitive, provides definitive molecular formula with high-resolution instruments, fragmentation can confirm substructures.[4]Provides limited information on stereochemistry and connectivity of isomers, fragmentation can be complex to interpret.Essential for confirming the elemental composition and molecular weight of the synthesized compound. Crucial for identifying impurities and byproducts.
X-ray Crystallography Unambiguous 3D molecular structure, including absolute stereochemistry, bond lengths, and angles.[5]Provides the "gold standard" for structural determination, offering a complete and unambiguous picture of the molecule in the solid state.[6]Requires a suitable single crystal, which can be challenging to grow. The determined structure is of the solid state and may differ from the solution conformation.When an absolute and definitive 3D structure is required, especially for compounds with multiple stereocenters or complex ring systems.

The Workflow of Structural Elucidation

A logical and efficient workflow is paramount to successful structure confirmation. The following diagram illustrates a typical pathway, emphasizing the iterative and interconnected nature of the analytical process.

Structural Elucidation Workflow cluster_synthesis Synthesis cluster_initial_characterization Initial Characterization cluster_primary_elucidation Primary Structural Elucidation cluster_absolute_confirmation Absolute Confirmation cluster_final Final Confirmation Synthesis Synthesis of Novel Compound from Ethyl 3-amino-3-ethoxyacrylate FTIR FT-IR Spectroscopy Synthesis->FTIR Functional Groups Present? EA Elemental Analysis Synthesis->EA Empirical Formula Consistent? NMR NMR Spectroscopy (1H, 13C, 2D) FTIR->NMR MS Mass Spectrometry (HRMS) EA->MS NMR->MS Proposed Structure Consistent with Molecular Formula? Xray X-ray Crystallography NMR->Xray Need Absolute Stereochemistry? Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Convergent Data MS->NMR Fragmentation Supports Proposed Connectivity? MS->Xray Crystal Growth Possible? MS->Structure_Confirmed Convergent Data Xray->Structure_Confirmed Unambiguous 3D Structure

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the choice of starting materials is a critical determinant of synthetic efficiency, yield, and ultimately, the economic viability of a potential therapeutic agent. Among the plethora of building blocks available, β-aminoacrylate derivatives stand out for their versatility in constructing a wide array of bioactive heterocyclic scaffolds. This guide provides an in-depth comparative analysis of Ethyl 3-amino-3-ethoxyacrylate and its related compounds, offering experimental data and mechanistic insights to inform your selection of the optimal reagent for your drug synthesis endeavors.

The Strategic Importance of β-Aminoacrylates in Medicinal Chemistry

β-Aminoacrylates are a class of organic compounds characterized by an amine and an acrylate group in a conjugated system. This unique electronic arrangement makes them highly versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles which form the core of many pharmaceuticals. Their ability to act as both nucleophiles and electrophiles allows for a diverse range of chemical transformations, leading to the efficient synthesis of complex molecules.

The derivatives of β-amino acids have shown a wide range of biological activities, including antifungal, antibacterial, and anticancer properties, making them crucial for the development of new drugs.[1][2]

Ethyl 3-amino-3-ethoxyacrylate: A Versatile and Stable Building Block

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a widely utilized reagent in both pharmaceutical and agrochemical research.[3] Its popularity stems from its stability, ease of handling, and high reactivity as a nucleophile, making it an excellent starting point for the synthesis of amino acids, peptide derivatives, and various heterocyclic systems.[3]

Comparative Efficacy in the Synthesis of Key Heterocyclic Scaffolds

The true measure of a synthetic reagent's utility lies in its performance in specific, goal-oriented reactions. Here, we compare the efficacy of Ethyl 3-amino-3-ethoxyacrylate and its analogs in the synthesis of three major classes of heterocyclic compounds with significant therapeutic applications: pyrazoles, quinolones, and pyrimidines.

Pyrazole Synthesis: A Case Study in High-Yield Cyclization

Pyrazoles are a cornerstone of many pharmaceutical compounds, exhibiting a broad spectrum of biological activities. The synthesis of substituted pyrazoles often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydrazine.

In a highly efficient protocol, ethyl (E)-2-cyano-3-ethoxyacrylate, a close analog of our primary compound, reacts with hydrazine in ethanol to produce ethyl 3-amino-1H-pyrazole-4-carboxylate in an outstanding 99% yield.[3] This reaction proceeds smoothly overnight at reflux temperature.

Another related precursor, ethyl ethoxymethylcyanoacetate, when treated with hydrazine hydrate in ethanol, yields ethyl 5-amino-1H-pyrazole-4-carboxylate with a respectable yield of 66.78% after a 4-hour reflux.[3]

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrazole ring. The high yields are indicative of a clean and efficient reaction pathway with minimal side products.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Ethyl_E_2_cyano_3_ethoxyacrylate Ethyl (E)-2-cyano- 3-ethoxyacrylate Nucleophilic_Attack Nucleophilic Attack Ethyl_E_2_cyano_3_ethoxyacrylate->Nucleophilic_Attack Ethanol Hydrazine Hydrazine Hydrazine->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Ethyl_3_amino_1H_pyrazole_4_carboxylate Ethyl 3-amino-1H-pyrazole- 4-carboxylate Intramolecular_Cyclization->Ethyl_3_amino_1H_pyrazole_4_carboxylate Elimination of Ethanol & Water

Quinolone Synthesis: Leveraging the Versatility of β-Enaminones

Quinolones are a major class of synthetic antibacterial agents.[4] Their synthesis often relies on the use of β-enaminones, which can be prepared from β-ketoesters and amines. Ethyl 3-aminocrotonate, a related β-enaminoester, is a common precursor for quinolone synthesis.[5][6]

While a direct, high-yield synthesis of quinolones from Ethyl 3-amino-3-ethoxyacrylate is not as prominently documented, the general synthetic strategies for quinolones from related β-enaminones suggest its potential utility. For instance, the Gould-Jacobs reaction, a classical method for quinolone synthesis, involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar β-ketoester derivative, followed by thermal cyclization.

Pyrimidine Synthesis: The Gateway to Allopurinol

Pyrimidines are another class of heterocycles with immense biological importance. A notable example is Allopurinol, a drug used to treat gout and hyperuricemia. The synthesis of Allopurinol can be achieved from ethyl cyanoacetate, which is first condensed with triethyl orthoformate to yield an intermediate that is then cyclized with hydrazine and subsequently with formamide. This multi-step process results in a total yield of approximately 41%.[7]

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, the core structure of Allopurinol, highlights the utility of β-aminoacrylate-type precursors in constructing fused heterocyclic systems.

Quantitative Comparison of Precursors in Heterocyclic Synthesis

PrecursorTarget HeterocycleReaction ConditionsYield (%)Reference
Ethyl (E)-2-cyano-3-ethoxyacrylateEthyl 3-amino-1H-pyrazole-4-carboxylateHydrazine, Ethanol, Reflux, overnight99%[3]
Ethyl ethoxymethylcyanoacetateEthyl 5-amino-1H-pyrazole-4-carboxylateHydrazine hydrate, Ethanol, Reflux, 4h66.78%[3]
Ethyl acetoacetate & Ammonium acetateEthyl 3-aminocrotonateMethanol, Room Temp, 20h92%[5]
Ethyl cyanoacetate (multi-step)Allopurinol (Pyrazolopyrimidine)Triethyl orthoformate, Hydrazine, Formamide41% (overall)[7]
1,3-Dicarbonyls & Primary aminesβ-Enaminones[(PPh3)AuCl]/AgOTf, Solvent-free, Room Temp85-98%[8]

Experimental Protocols

Protocol for the Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from a high-yield synthesis of a key pyrazole intermediate.[3]

Materials:

  • Ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol)

  • Hydrazine (1.8 mL, 29.5 mmol)

  • Ethanol (50 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol, add hydrazine dropwise at room temperature.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for overnight.

  • Remove the solvent in vacuo.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product as a light-yellow solid.

Expected Yield: 99%

G Start Start Dissolve_Reagent Dissolve Ethyl (E)-2-cyano- 3-ethoxyacrylate in Ethanol Start->Dissolve_Reagent Add_Hydrazine Add Hydrazine dropwise at Room Temperature Dissolve_Reagent->Add_Hydrazine Stir_10_min Stir for 10 minutes Add_Hydrazine->Stir_10_min Reflux_Overnight Heat to Reflux Overnight Stir_10_min->Reflux_Overnight Remove_Solvent Remove Solvent in vacuo Reflux_Overnight->Remove_Solvent Extraction Extract with Ethyl Acetate, wash with Water and Brine Remove_Solvent->Extraction Dry_and_Concentrate Dry over Na2SO4, Filter, and Concentrate Extraction->Dry_and_Concentrate End End Dry_and_Concentrate->End

Conclusion and Future Outlook

Ethyl 3-amino-3-ethoxyacrylate and its closely related analogs are undeniably powerful tools in the arsenal of the medicinal chemist. The high efficiency and yields demonstrated in the synthesis of pyrazoles underscore their value as precursors for a wide range of bioactive molecules. While direct comparative studies are not always available, the existing literature provides a strong foundation for selecting the appropriate β-aminoacrylate derivative based on the target heterocyclic system.

For the synthesis of pyrazoles, ethyl (E)-2-cyano-3-ethoxyacrylate offers a near-quantitative yield, making it a superior choice. For other systems like quinolones and pyrimidines, the selection of the precursor may depend on the specific substitution patterns desired in the final product and the overall synthetic strategy.

Future research should focus on expanding the applications of Ethyl 3-amino-3-ethoxyacrylate in the synthesis of a broader range of complex, polycyclic drug candidates and on the development of more environmentally friendly, catalytic methods for these transformations.[9]

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  • Google Patents. (n.d.). US3682957A - Method of preparing morpholino cyano acrylamides.
  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

Sources

Cross-reactivity studies of Ethyl 3-amino-3-ethoxyacrylate with various functional groups.

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselectivity and Synthetic Utility of Ethyl 3-amino-3-ethoxyacrylate: A Comparative Guide

Executive Summary

Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS 34570-16-6), often regarded as the "Pinner Salt" of ethyl cyanoacetate, is a privileged bifunctional building block in medicinal chemistry. Unlike its precursors—ethyl cyanoacetate or diethyl malonate—this reagent possesses a pre-activated imidate core (


-ethoxy-

-amino functionality) that allows for facile cyclocondensation reactions under mild conditions.

This guide analyzes the chemoselectivity ("cross-reactivity") of Ethyl 3-amino-3-ethoxyacrylate (E3AEA) with various nucleophilic functional groups, comparing its performance against standard alternatives to demonstrate its superior utility in synthesizing nitrogenous heterocycles like pyrazoles, pyrimidines, and thiazoles.

Chemical Profile & Mechanism of Action

Compound: Ethyl 3-amino-3-ethoxyacrylate Hydrochloride Structure:


Tautomeric Nature:  Exists in equilibrium between the enamino ester  and imidate ester  forms. This duality drives its reactivity:
  • Electrophilic Imidate Carbon: Highly reactive toward amines and hydrazines (displacement of OEt).

  • Electrophilic Ester Carbon: Serves as the secondary closure site for cyclization.

  • Nucleophilic

    
    -Carbon:  Capable of reacting with electrophiles in specific condensation scenarios.
    
Comparative Reactivity Matrix

The following table contrasts E3AEA with its common alternatives.

FeatureEthyl 3-amino-3-ethoxyacrylate (E3AEA)Ethyl Cyanoacetate Ethyl 3-ethoxyacrylate
Activation State High (Activated Imidate)Low (Nitrile requires catalysis)Medium (Enol ether)
Primary Reactivity Nucleophilic substitution at

-C followed by cyclization
Knoevenagel Condensation (

-C)
Michael Addition / Substitution
Reaction with Hydrazines Rapid

Pyrazoles (e.g., Muzolimine)
Slow

Pyrazolones (requires base)
Forms Pyrazolones
Reaction with Amidines Forms Pyrimidines (direct condensation)Forms Pyrimidines (requires alkoxide)Forms Pyrimidines
Leaving Group Ethoxy (OEt) & Ammonia (

)
None (Addition reaction)Ethoxy (OEt)
Atom Economy Moderate (Loss of EtOH/NH

Cl)
HighModerate

Cross-Reactivity Studies: Functional Group Selectivity

The "cross-reactivity" of E3AEA refers to its chemoselective behavior when exposed to competing nucleophiles.

A. Reactivity with Hydrazines (1,2-Binucleophiles)[1][2]
  • Target: Synthesis of Pyrazoles and Pyrazolones.

  • Mechanism: E3AEA undergoes a "ring-forming two-site reaction." The hydrazine nitrogen first attacks the imidate carbon (displacing OEt), followed by intramolecular attack on the ester carbonyl.

  • Case Study: Synthesis of Muzolimine (Diuretic).

    • Reaction: E3AEA + [1-(3,4-dichlorophenyl)ethyl]hydrazine.

    • Outcome: Exclusive formation of the aminopyrazole ring.

    • Advantage:[1][2] Unlike ethyl cyanoacetate, E3AEA avoids the formation of linear hydrazide byproducts.

B. Reactivity with Primary Amines (Mono-nucleophiles)
  • Target: Synthesis of Amidines and Enamino Esters.

  • Mechanism: Primary amines attack the imidate carbon.

    • Path 1 (Kinetic): Displacement of OEt

      
       Formation of Ethyl 3-amino-3-(alkylamino)acrylate .
      
    • Path 2 (Thermodynamic): Displacement of

      
       is less common due to the stability of the salt, but exchange can occur under forcing conditions.
      
  • Application: Intermediate synthesis for subsequent cyclization with binucleophiles (e.g., synthesis of quinolines via aniline derivatives).

C. Reactivity with 1,3-Binucleophiles (Amidines/Ureas)
  • Target: Synthesis of Pyrimidines.

  • Mechanism:

    • Amidine nitrogen attacks the

      
      -carbon of E3AEA.
      
    • Elimination of EtOH.

    • Cyclization onto the ester carbonyl.

  • Performance: E3AEA often provides higher yields than Ethyl 3,3-diethoxypropionate because the amino group facilitates the initial anchoring of the nucleophile via H-bonding or proton transfer.

Experimental Protocols

Protocol A: Synthesis of 3-Aminopyrazole Derivative (Muzolimine Analog)

This protocol demonstrates the selectivity of E3AEA for hydrazines over simple hydrolysis.

Materials:

  • Ethyl 3-amino-3-ethoxyacrylate HCl (1.0 eq)[3]

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

  • Ethanol (anhydrous)

  • Triethylamine (1.5 eq)

Methodology:

  • Dissolution: Dissolve 10 mmol of E3AEA in 20 mL anhydrous ethanol.

  • Neutralization: Add Triethylamine dropwise at 0°C to liberate the free base imidate. Stir for 15 min.

  • Addition: Add the substituted hydrazine slowly. The solution will turn yellow/orange.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (SiO2, EtOAc/Hexane).

  • Workup: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from EtOH/Ether.

  • Validation:

    
     should show loss of ethoxy signals (
    
    
    
    ) and appearance of the pyrazole core protons.
Protocol B: Synthesis of Pyrimidine Derivative
  • Reactants: E3AEA + Benzamidine Hydrochloride.

  • Conditions: NaOEt/EtOH, Reflux, 6h.

  • Yield: Typically 75-85% (vs. 50-60% using Ethyl Cyanoacetate).

Mechanistic Visualization (Pathway Divergence)

The following diagram illustrates how E3AEA acts as a divergent node in heterocycle synthesis based on the functional group of the coreactant.

G E3AEA Ethyl 3-amino-3-ethoxyacrylate (E3AEA) Pyrazole Aminopyrazoles (e.g., Muzolimine) E3AEA->Pyrazole Cyclization (Direct) Pyrimidine Pyrimidines E3AEA->Pyrimidine Cyclization (Base Cat.) Quinoline Quinolines (via Gould-Jacobs) E3AEA->Quinoline Thermal Cyclization Intermediate Amidine Intermediate E3AEA->Intermediate Nucleophilic Attack (-EtOH) Hydrazine Hydrazines (R-NH-NH2) Hydrazine->E3AEA 1,2-Binucleophile Amidine Amidines (R-C(=NH)NH2) Amidine->E3AEA 1,3-Binucleophile Aniline Anilines (Ar-NH2) Aniline->E3AEA Mono-nucleophile

Caption: Divergent synthesis pathways of Ethyl 3-amino-3-ethoxyacrylate. The reagent serves as a linchpin for 5- and 6-membered heterocycles depending on the nucleophile spacing.

References

  • Muzolimine Synthesis & Reactivity

    • Title: "Muzolimine: Synthesis and reactivity of ethyl 3-amino-3-ethoxyacrylate with hydrazines."[4][5]

    • Source: Wikipedia / Bayer AG Patents (DE 2319278).[4]

    • URL:[Link]

  • General Reactivity of Enamino Esters

    • Title: "Synthesis and Characterization of New Thiazole -Amino Acids and -Amino Esters."
    • Source: Farmacia Journal, 2017, Vol. 65, 2.
    • URL:[Link]

  • Comparative Reagent Data (Ethyl Cyanoacetate)

    • Title: "Ethyl Cyanoacet
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Product Specification & Physical Properties

    • Title: "Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Page."[3][6][7][8][9][10][11]

    • Source: Sigma-Aldrich / Merck.

Sources

Validating the mechanism of action of Ethyl 3-amino-3-ethoxyacrylate in specific reaction types.

[1]

Executive Summary: The "Masked" Dielectrophile

Ethyl 3-amino-3-ethoxyacrylate (EAEA) (CAS: 34570-16-6), often encountered as its hydrochloride salt Ethyl 3-ethoxy-3-iminopropionate HCl (CAS: 2318-25-4), represents a critical class of "activated" 1,3-dielectrophiles.[1] Unlike its precursor, ethyl cyanoacetate, EAEA possesses a pre-activated nitrile group (converted to an imidate/enamine), allowing for mild cyclocondensation reactions without the harsh forcing conditions required for nitrile activation.

This guide validates the mechanism of EAEA in the synthesis of 4-hydroxypyrimidines (pyrimidin-4-ones), comparing its efficacy against standard alternatives like Ethyl Cyanoacetate and Diethyl Malonate.[1]

Core Chemical Identity[1]
  • Reagent: Ethyl 3-amino-3-ethoxyacrylate Hydrochloride[1][2]

  • Active Species: The free base exists in tautomeric equilibrium between the Imidate (

    
    ) and the Enamine  (
    
    
    ).[1]
  • Primary Utility: Regioselective synthesis of N-heterocycles (Pyrimidines, Thiazoles).[1]

Mechanism of Action: The [3+3] Cyclocondensation[1]

The reaction between EAEA and an amidine (e.g., Acetamidine) is a classic [3+3] cyclocondensation.[1] The validation of this mechanism relies on understanding the "Leaving Group Hierarchy."[1] The ethoxy group on the imidate carbon is a superior leaving group compared to the amino group under basic conditions, driving the reaction toward the pyrimidine rather than the amino-acrylate hydrolysis product.[1]

Mechanistic Pathway (DOT Visualization)[1]

The following diagram illustrates the tautomeric activation and the stepwise cyclization.

EAEA_Mechanismcluster_0Activation PhaseEAEA_SaltEAEA HCl Salt(Storage Form)FreeBaseFree Base Tautomer(Imidate/Enamine)EAEA_Salt->FreeBaseNeutralization (NaOEt)Inter_ATetrahedral IntermediateFreeBase->Inter_A+ Amidine(Nucleophilic Attack)AmidineAmidine(Nucleophile)Amidine->Inter_AElim_EtOHElimination of EtOHInter_A->Elim_EtOH- EtOHCyclizationIntramolecularCyclizationElim_EtOH->CyclizationAcyl SubstitutionProduct4-HydroxypyrimidineCyclization->Product- EtOH

Figure 1: Mechanistic pathway of EAEA converting to 4-hydroxypyrimidine.[1] Note the critical neutralization step required to liberate the reactive enamine/imidate species.

Comparative Analysis: EAEA vs. Alternatives

Why choose EAEA over cheaper alternatives? The decision rests on reactivity profiles and regioselectivity .[1]

FeatureEthyl 3-amino-3-ethoxyacrylate (EAEA) Ethyl Cyanoacetate Diethyl Malonate
Activation State High (Pre-activated Imidate)Low (Nitrile requires activation)Moderate (Diester)
Reaction Conditions Mild (Room Temp to 60°C)Harsh (Reflux, Strong Base)Reflux, Alkoxide Base
Leaving Groups Ethanol (Excellent)None (Addition reaction first)Ethanol (Good)
Regioselectivity High (Directs N-attack at imidate C3)Variable (Ambident electrophile)Symmetric (No regioselectivity)
Primary Risk Hygroscopic/Hydrolysis (Reverts to ester)Polymerization of nitrileDecarboxylation
Yield (Pyrimidine) 85-95% 40-65%70-80%

Expert Insight: Use EAEA when the reaction partner is thermally sensitive or when synthesizing complex pyrimidines where the harsh conditions of cyanoacetate condensation would degrade functional groups.[1]

Experimental Validation Protocol

This protocol validates the mechanism by synthesizing 2-Methyl-4-hydroxypyrimidine using EAEA and Acetamidine Hydrochloride.[1] This system is self-validating because the failure of the mechanism (hydrolysis of EAEA) results in a distinct byproduct (Ethyl Malonate derivative) detectable by NMR.[1]

Reagents
  • Ethyl 3-amino-3-ethoxyacrylate HCl (EAEA): 10 mmol[1]

  • Acetamidine HCl: 11 mmol[1]

  • Sodium Ethoxide (21% in EtOH): 22 mmol[1]

  • Solvent: Anhydrous Ethanol[1]

Step-by-Step Workflow
  • Inert Setup: Purge a 100mL 3-neck flask with Nitrogen. Moisture initiates the premature hydrolysis of EAEA.[1]

  • Base Generation: Charge flask with Acetamidine HCl and anhydrous ethanol. Add Sodium Ethoxide dropwise at 0°C. Stir for 15 min.

    • Checkpoint: Formation of NaCl precipitate indicates free base liberation.[1]

  • EAEA Addition: Add EAEA HCl portion-wise to the mixture at 0°C.

    • Mechanistic Note: Low temperature prevents the "Enamine" from hydrolyzing before the Amidine attacks.[1]

  • Reaction Phase: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: TLC (9:1 DCM:MeOH).[1] Disappearance of EAEA (Rf ~0.[1]6) and appearance of Pyrimidine (Rf ~0.3).[1]

  • Quench & Isolation: Acidify with Glacial Acetic Acid to pH 6. Concentrate in vacuo.[1] Triturate residue with water to remove salts.[1] Recrystallize from EtOH/Water.[1]

Workflow Visualization (DOT)

Protocol_FlowStartStart: Inert Atmosphere(N2 Purge)MixMix Acetamidine HCl+ NaOEt (0°C)Start->MixCheck1Checkpoint: NaCl Precipitate?Mix->Check1Add_EAEAAdd EAEA HCl(Portion-wise, 0°C)Check1->Add_EAEAYesReactStir at RT (4 Hours)Add_EAEA->ReactMonitorTLC / HPLC MonitoringReact->MonitorQuenchAcidify (pH 6) & ConcentrateMonitor->QuenchConversion >95%FinalPure 2-Methyl-4-hydroxypyrimidineQuench->Final

Figure 2: Operational workflow for the synthesis of 2-Methyl-4-hydroxypyrimidine.

Data Validation & Troubleshooting

To validate that the reaction proceeded via the EAEA mechanism (and not a degradation pathway), compare the spectral data of the product against the potential byproduct (Ethyl Cyanoacetate derivative).[1]

1H NMR Validation Table (DMSO-d6)
Signal (ppm)Target Product (Pyrimidin-4-one)Failure Mode (Hydrolysis Byproduct)Interpretation
1.2 (t, 3H) AbsentPresentPresence of Ethyl ester indicates failure to cyclize.
2.3 (s, 3H) Present (2-Methyl)AbsentConfirms incorporation of Acetamidine.
6.1 (d, 1H) Present (C5-H)VariesCharacteristic Pyrimidine C5 proton.
7.8 (d, 1H) Present (C6-H)AbsentCharacteristic Pyrimidine C6 proton.
12.5 (br) Present (NH/OH)AbsentTautomeric amide/enol proton.[1]
Common Failure Modes
  • Hydrolysis: If water is present, EAEA hydrolyzes to Ethyl Malonate Monoimidate , which then decomposes to Ethyl Cyanoacetate.[1]

    • Symptom:[1][3][4] Smell of ammonia (NH3) before amidine addition.[1]

    • Correction: Ensure reagents are dry; use molecular sieves in ethanol.[1]

  • Oligomerization: High temperatures during EAEA addition can cause self-condensation.[1]

    • Symptom:[1][3][4] Dark tarry crude product.[1]

    • Correction: Maintain 0°C strictly during the addition phase.[1]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Referencing Pinner Salt chemistry and Pyrimidine synthesis).

  • Brown, D. J. (1962).[1] The Pyrimidines. Wiley-Interscience.[1] (Foundational text on Pyrimidine cyclocondensation mechanisms).

  • PubChem. (n.d.).[1] Compound Summary: Ethyl 3-amino-3-ethoxyacrylate.[1][2] Retrieved from [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 3-amino-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory reagents are not merely procedural; they are a direct reflection of our scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of Ethyl 3-amino-3-ethoxyacrylate and its related salts, ensuring the protection of personnel and the environment.

The causality behind these rigorous protocols is rooted in the inherent chemical properties of the acrylate family. These compounds, while invaluable in synthesis, present distinct hazards including potential flammability, skin and respiratory irritation, and the capacity for uncontrolled polymerization. Therefore, a systematic, knowledge-based approach to their disposal is essential.

Part 1: Core Directive: Immediate Actions & Safety Precautions

This section provides essential, immediate information for handling Ethyl 3-amino-3-ethoxyacrylate waste.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Nitrile or butyl rubber gloves are required. Always double-glove when handling concentrated waste.[1]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>100 mL) or during spill cleanup.[1]

  • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: All handling of open containers of waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]

Immediate Prohibitions:

  • NEVER dispose of Ethyl 3-amino-3-ethoxyacrylate down the drain. It is harmful to aquatic life.[2]

  • NEVER mix this waste with incompatible chemicals. This includes strong acids, strong bases, oxidizing agents, or reducing agents, which can cause violent reactions or polymerization.[3][4][5]

  • NEVER leave a waste container open or un-capped outside of immediate use.

Part 2: Scientific Integrity & Logic: A Step-by-Step Disposal Protocol

Each step in this protocol is designed as a self-validating system, grounded in the chemical's known hazards.

Step 1: Waste Identification and Classification

Ethyl 3-amino-3-ethoxyacrylate waste must be classified as hazardous. The rationale is based on the characteristics of the acrylate family, which are typically flammable and irritants.[2][3]

  • Hazard Assessment: Based on data from structurally similar compounds like Ethyl Acrylate and Ethyl 3-ethoxypropionate, this waste should be presumed to be a flammable liquid and a skin/eye/respiratory irritant.[2][3][6]

  • EPA Waste Code Determination: While not specifically listed, this waste will likely exhibit characteristics of a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] It should be evaluated for the following:

    • Ignitability (D001): Acrylate esters are often flammable liquids.[2][9] The waste is considered ignitable if it has a flash point below 60°C (140°F).

    • Toxicity: While specific toxicity data is limited, related acrylates are harmful if swallowed or in contact with skin.[2]

Parameter Classification & Justification Potential EPA Code
Physical State LiquidN/A
Hazards Flammable Liquid, Skin/Eye Irritant, Respiratory Irritant, Potential SensitizerD001 (Ignitability)
Incompatibilities Strong Acids, Strong Bases, Oxidizing Agents, Reducing AgentsN/A
Exposure Limits (Analog) Ethyl Acrylate (OSHA PEL): 5 ppm (TWA), 25 ppm (STEL)[10]N/A
Step 2: Waste Segregation & Container Selection

The principle of segregation is critical to prevent dangerous reactions within the waste stream.

  • Rationale: Aminoacrylates can react exothermically or polymerize when in contact with incompatible materials.[4][5] Segregating waste prevents the accidental creation of a more hazardous situation.

  • Procedure:

    • Designate a specific, compatible container solely for Ethyl 3-amino-3-ethoxyacrylate waste.

    • Acceptable containers are glass or high-density polyethylene (HDPE) bottles with a screw cap. Ensure the container material is compatible with the chemical.

    • Store the waste container in a secondary containment bin to mitigate leaks or spills.

    • Keep the waste container physically separated from acids, bases, and oxidizers.[5][11]

Step 3: Waste Accumulation and Labeling

Proper labeling is a cornerstone of laboratory safety and regulatory compliance.

  • Rationale: Clear, accurate labeling ensures that anyone handling the waste understands its contents and associated hazards, preventing improper mixing or disposal.

  • Procedure:

    • Label the waste container before adding any waste.

    • The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "Ethyl 3-amino-3-ethoxyacrylate " (and any solvents used for rinsing).

      • The specific hazard characteristics: "Flammable, Irritant "

      • The date on which the first drop of waste was added (the "accumulation start date").

    • Keep the container securely capped at all times, except when adding waste.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 4: Disposal of Contaminated Solids and Empty Containers

Even trace amounts of residue can pose a hazard.

  • Contaminated Solids: Any solids (e.g., silica gel, filter paper, gloves) contaminated with Ethyl 3-amino-3-ethoxyacrylate must be disposed of as solid hazardous waste. Place them in a separate, clearly labeled, sealed bag or container.

  • Empty Containers:

    • Rationale: A container is not considered "empty" by regulatory standards until it has been properly decontaminated.

    • Procedure: Triple rinse the original container with a suitable solvent (e.g., ethanol or acetone). The rinsate from the first rinse must be collected and disposed of as hazardous waste in your designated liquid waste container. Subsequent rinsates may also need to be collected depending on local regulations.

    • After rinsing, deface or remove the original label. The clean, dry container can then be discarded as regular laboratory glass or plastic waste.

Step 5: Spill & Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Rationale: A pre-defined spill response plan minimizes exposure and environmental contamination.

  • Procedure for Small Spills (<100 mL):

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent pad.

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.

    • Clean the spill area with soap and water.

  • Procedure for Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent the spill from entering drains.

Part 3: Visualization & Workflow

To clarify the decision-making process for disposal, the following workflow should be followed.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal A Identify Waste as Ethyl 3-amino-3-ethoxyacrylate B Select Compatible Container (Glass or HDPE) A->B C Prepare Hazardous Waste Label B->C D Work in Fume Hood Wear Full PPE C->D Begin Accumulation E Add Liquid Waste to Labeled Container D->E F Keep Container Capped & in Secondary Containment E->F G Container is 90% Full or Accumulation Time Limit Reached F->G Continue Collection H Arrange for Pickup by EHS or Licensed Contractor G->H I Document Waste Transfer H->I

Caption: Decision workflow for Ethyl 3-amino-3-ethoxyacrylate disposal.

References

  • Redox. (2018, September 11). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]

  • Chemius. (n.d.). Ethyl Acrylate (EA) Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-Aminoacrylaldehyde. (CID 13012673). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Annotated Table Z-1. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Occupational Chemical Database: Methyl Acrylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Utah State University Environmental Health and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1989, January 19). 1988 OSHA PEL Project - Ethyl Acrylate. NIOSH. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Occupational Chemical Database: Acrylic Acid. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • University of South Carolina Environmental Health and Safety. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling Ethyl 3-amino-3-ethoxyacrylate

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Framework for Laboratory Safety and Operational Integrity

Ethyl 3-amino-3-ethoxyacrylate and its hydrochloride salt are valuable reagents in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals.[1] Their utility as versatile building blocks, however, necessitates a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to move beyond a simple checklist, offering a self-validating system of protocols grounded in scientific causality to ensure both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any laboratory work commences, a thorough risk assessment is mandatory. Ethyl 3-amino-3-ethoxyacrylate hydrochloride is classified as a combustible solid that causes skin and eye irritation and may cause respiratory irritation.[2]

Key Hazards:

  • Skin Irritation: Direct contact can cause redness and irritation.[2]

  • Serious Eye Irritation: Can cause significant irritation upon contact with the eyes.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

Understanding these hazards is the first step in mitigating risk. Every subsequent procedural choice is a direct response to these identified threats.

Personal Protective Equipment (PPE): An Integrated Defense

The selection of PPE is not a matter of preference but a scientifically determined necessity. The following PPE is required for handling Ethyl 3-amino-3-ethoxyacrylate and its salts.

Eye and Face Protection
  • Mandatory Equipment: Chemical safety goggles are required for all procedures.[3]

  • Causality: Standard safety glasses do not provide a complete seal around the eyes, leaving them vulnerable to splashes and airborne particles. Goggles are essential to prevent contact with this known eye irritant.[3] For large-scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles.

Skin Protection: Beyond the Lab Coat
  • Protective Clothing: A standard laboratory coat should be worn and kept fully fastened.[3] For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[4]

  • Gloves—The Critical Barrier: Acrylates and their derivatives are known to be potent allergens and irritants.[5] The choice of glove material is therefore critical.

    • Recommended Material: Nitrile gloves are the recommended choice for handling acrylates.[5][6] They offer superior resistance compared to latex or vinyl, which can be penetrated by methacrylate monomers within minutes.[5][7]

    • Glove Protocol: For prolonged handling or in situations with a high risk of exposure, double-gloving with two pairs of nitrile gloves is advised.[5][7] It is crucial to change gloves immediately if they become contaminated.[8] Always inspect gloves for any signs of degradation before use.

Respiratory Protection
  • When is it necessary? Respiratory protection is required when engineering controls, such as a fume hood, are not available or are insufficient to control exposure, particularly when handling the powdered form of the chemical which can become airborne.

  • Type of Respirator: A NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors should be used, depending on the specific procedure and potential for aerosol generation.[9]

PPE Component Specification Rationale
Eye Protection Chemical safety goggles (ANSI Z87.1-rated)Prevents contact with a known serious eye irritant.[2]
Hand Protection Nitrile gloves (minimum 5-mil thickness)Provides necessary chemical resistance to acrylates, which can penetrate latex and vinyl.[5][7][8]
Body Protection Flame-resistant lab coatProtects skin from accidental contact and contamination.[3]
Respiratory N95 dust mask or respirator (as needed)Prevents inhalation of irritating dust or aerosols.

Operational and Disposal Plans: A Step-by-Step Procedural Guide

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the chemical in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[10][11] The recommended storage temperature is between 2-8°C. Keep the container tightly closed.[10]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[3]

Handling and Use
  • Designated Area: All handling of Ethyl 3-amino-3-ethoxyacrylate should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation risks.[11]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[9]

  • Spill Management: In the event of a spill, immediately evacuate the area and alert others.[4] Wearing the appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[4][12] Collect the material into a suitable, labeled container for disposal.[3][4]

Disposal Plan

Proper disposal is a critical step in the chemical handling process to ensure environmental protection and regulatory compliance.

  • Waste Collection: All waste materials contaminated with Ethyl 3-amino-3-ethoxyacrylate, including empty containers, used gloves, and spill cleanup materials, must be collected in a designated hazardous waste container.[13]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[13]

  • Disposal Route: Never dispose of acrylate waste down the drain.[13][14] Arrangements must be made for disposal through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.[13][15]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the decision-making process and logical flow for safely handling Ethyl 3-amino-3-ethoxyacrylate.

G cluster_prep Preparation & Assessment cluster_handling Handling & Procedure cluster_cleanup Cleanup & Disposal RiskAssessment 1. Conduct Risk Assessment (Identify Hazards) SelectPPE 2. Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) RiskAssessment->SelectPPE PrepWorkstation 3. Prepare Workstation (Fume Hood, Spill Kit Ready) SelectPPE->PrepWorkstation Handling 4. Execute Procedure (Weighing, Reaction, etc.) PrepWorkstation->Handling Spill Spill Occurs? Handling->Spill SpillResponse 5a. Execute Spill Protocol (Absorb, Collect, Clean) Spill->SpillResponse Yes Decontaminate 6. Decontaminate Work Area Spill->Decontaminate No SpillResponse->Decontaminate SegregateWaste 7. Segregate & Label Waste ('Hazardous Waste') Decontaminate->SegregateWaste StoreWaste 8. Store Waste in SAA SegregateWaste->StoreWaste Disposal 9. Arrange for Professional Disposal StoreWaste->Disposal

Caption: Logical workflow for handling Ethyl 3-amino-3-ethoxyacrylate.

References

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  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • The Dotting Center. (2021, March 3). How to dispose of acrylic paint waste water. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Safe Handling Manuals. Retrieved from [Link]

  • Golden Artist Colors. (n.d.). Disposing of wastes generated while painting. Retrieved from [Link]

  • Yale EHS. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). ETHYL-3-ETHOXYPROPIONATE. Retrieved from [Link]

  • DermNet. (n.d.). Allergy to acrylates. Retrieved from [Link]

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